molecular formula C6H16Cl2N2O B1428237 2-Morpholinoethanamine 2HCl CAS No. 1341036-14-3

2-Morpholinoethanamine 2HCl

Numéro de catalogue: B1428237
Numéro CAS: 1341036-14-3
Poids moléculaire: 203.11 g/mol
Clé InChI: QHIIZTJSSXOVIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Morpholinoethanamine 2HCl is a useful research compound. Its molecular formula is C6H16Cl2N2O and its molecular weight is 203.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(oxazinan-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIIZTJSSXOVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Researcher's Guide to Investigating the Biological Activity of 4-(2-Aminoethyl)morpholine Dihydrochloride (AEM 2HCl)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Mechanisms of 4-(2-Aminoethyl)morpholine 2HCl

Executive Summary: 4-(2-Aminoethyl)morpholine Dihydrochloride (AEM 2HCl) is a chemical entity of significant interest within the drug development and chemical biology sectors. However, a comprehensive review of the scientific literature reveals that it is not a well-characterized bioactive agent with a defined mechanism of action. Instead, its primary role is that of a versatile chemical scaffold and a specialized biological tool.[1][2] This guide deviates from a traditional monograph on a known mechanism. It is structured as an investigative roadmap for researchers and drug development professionals. We will first detail the established physicochemical properties and known applications of AEM, particularly its role as a lysosome-targeting agent.[3] Subsequently, we will leverage the well-documented "privileged" status of the morpholine moiety in medicinal chemistry to construct a series of data-driven hypotheses for its potential biological targets.[4][5] The core of this document provides a systematic, step-by-step experimental workflow, complete with detailed protocols, designed to enable researchers to systematically characterize the biological activity of AEM 2HCl and its derivatives. This guide is intended to serve as a practical framework for transforming a chemical building block into a well-understood biological probe or therapeutic lead.

Section 1: Physicochemical Profile and Established Roles of AEM 2HCl

4-(2-Aminoethyl)morpholine, often referred to as N-(2-aminoethyl)morpholine, is a heterocyclic organic compound.[2] Its dihydrochloride salt (2HCl) is frequently used to improve stability and solubility. The molecule's significance in a biological context is primarily derived from its structural attributes and chemical reactivity, rather than a potent, specific pharmacological effect of its own.

PropertyValueSource(s)
IUPAC Name 2-(morpholin-4-yl)ethan-1-amine dihydrochloride[3]
CAS Number 2038-03-1 (for free base)[2]
Molecular Formula C₆H₁₄N₂O · 2HCl[2][3]
Molecular Weight 203.12 g/mol Derived
Appearance Clear colorless to pale yellow liquid or solid[2]
Boiling Point 205 °C (lit., for free base)
Density 0.992 g/mL at 25 °C (lit., for free base)
pKa pK1: 4.06; pK2: 9.15 (at 25°C for free base)[2]
Solubility Soluble in water[2]
AEM as a Synthetic Intermediate

The most common application of AEM is as a versatile building block in organic synthesis.[1] Its primary amine provides a reactive handle for derivatization, enabling its incorporation into larger, more complex molecules.[6] This has been widely exploited in the synthesis of novel compounds with potential antibacterial and other therapeutic activities.[3][6][7]

The Lysosome-Targeting Mechanism

A key, well-documented biological application of the AEM moiety is its function as a lysosome-targeting group.[3][7]

  • Mechanism of Accumulation: Lysosomes are acidic organelles with an internal pH of approximately 4.5-5.0. The morpholine ring of AEM is basic (pKa of the conjugate acid is ~9.15 for the secondary amine).[2] Consequently, upon crossing the lysosomal membrane, the AEM molecule becomes protonated in the acidic environment. This charged, protonated form is unable to readily diffuse back across the membrane, leading to its accumulation within the lysosome.

  • Applications: This property is leveraged to deliver conjugated molecules specifically to lysosomes. Researchers have successfully attached fluorescent probes to AEM to visualize and study lysosomal function and pH changes in living cells. In principle, this same mechanism can be used for targeted drug delivery to treat lysosomal storage disorders or other conditions where lysosomal activity is implicated.[3]

Section 2: Hypothesis-Driven Exploration of Potential Mechanisms of Action

While AEM itself is not a known potent drug, its core morpholine structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5][8] This allows us to formulate logical hypotheses about its potential, albeit likely weak, biological targets. These hypotheses can guide an initial investigation into its bioactivity.

Hypothesis A: Neurological Targets

The morpholine ring is a common feature in centrally active compounds, valued for conferring metabolic stability and favorable pharmacokinetic properties.[5][9] Furthermore, AEM's structure has been noted for its potential to cross the blood-brain barrier, making it a scaffold of interest for neurological drug candidates.[1]

  • Potential Targets:

    • Monoamine Oxidases (MAO-A, MAO-B): Morpholine derivatives, such as Moclobemide, are known reversible inhibitors of MAO-A.[10] The ethylamine side chain of AEM bears a structural resemblance to monoamine neurotransmitters.

    • Cholinesterases (AChE, BuChE): These enzymes are key targets in neurodegenerative diseases, and various morpholine-containing compounds have been investigated as inhibitors.[9]

    • Adrenergic/Dopaminergic/Serotonergic Receptors: The overall structure could possess weak affinity for various G-protein coupled receptors (GPCRs) involved in neurotransmission.

Hypothesis B: Antimicrobial Activity

Derivatives of AEM have been synthesized and tested for antibacterial properties, particularly as sulfonamides.[6]

  • Potential Targets:

    • Folate Synthesis Pathway: Similar to classic sulfa drugs, AEM derivatives could potentially inhibit dihydropteroate synthase.

    • Bacterial Cell Wall/Membrane Integrity: The cationic nature of the protonated form could lead to non-specific interactions with negatively charged bacterial membranes.

Hypothesis C: General Cytotoxicity via Mitochondrial Disruption

At higher concentrations, small, cationic, amine-containing molecules can exert cytotoxic effects. One vendor datasheet makes an uncited claim that AEM induces apoptosis by interfering with mitochondrial membrane potential.[11] While this requires rigorous validation, it represents a plausible, non-specific mechanism of action at supra-pharmacological doses.

The following diagram illustrates the potential investigative pathways stemming from these hypotheses.

Hypothetical_Mechanisms_of_AEM cluster_neuro Hypothesis A: Neurological Targets cluster_ab Hypothesis B: Antimicrobial Targets cluster_cyto Hypothesis C: Cytotoxicity AEM 4-(2-Aminoethyl)morpholine (AEM) MAO MAO-A/B Inhibition AEM->MAO ChE AChE/BuChE Inhibition AEM->ChE GPCR CNS GPCR Modulation AEM->GPCR Folate Folate Synthesis Inhibition AEM->Folate Membrane Membrane Disruption AEM->Membrane Mito Mitochondrial Disruption AEM->Mito

Caption: Hypothetical biological targets for AEM.

Section 3: A Step-by-Step Experimental Workflow for Mechanistic Investigation

This section provides a logical, tiered approach for systematically screening AEM 2HCl to identify potential biological activity. The workflow progresses from broad, high-level screening to more specific, hypothesis-driven assays.

Experimental_Workflow cluster_1 Tier 1 cluster_2 Tier 2 cluster_3 Tier 3 start Start: AEM 2HCl Characterization step1 Step 1: Broad-Spectrum Screening (Is the compound active at all?) start->step1 step2 Step 2: Hit Confirmation & Lysosome Assay (Is the activity real and specific?) step1->step2 If hits are identified s1_1 Cytotoxicity Screen (e.g., MTT Assay) s1_2 Broad Receptor Panel Screen (e.g., PDSP) step3 Step 3: Focused Mechanistic Assays (How does it work?) step2->step3 If hits are confirmed s2_1 Dose-Response Curve (IC50/EC50 Determination) s2_2 Lysosome Accumulation Assay (Co-staining with LysoTracker) end End: Mechanistic Hypothesis step3->end s3_1 Specific Enzyme Inhibition Assay (e.g., MAO-Glo) s3_2 Cell-Based Reporter Assay (Functional Activity)

Caption: A tiered experimental workflow for AEM 2HCl.

Protocol: General Cytotoxicity Screening using MTT Assay
  • Objective: To determine the concentration range at which AEM 2HCl exhibits cytotoxic effects on cultured cells.

  • Methodology:

    • Cell Culture: Plate a panel of relevant cell lines (e.g., HeLa, HepG2, SH-SY5Y) in 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare a 10 mM stock solution of AEM 2HCl in sterile PBS. Create a 2-fold serial dilution series ranging from 1 mM to ~1 µM.

    • Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of AEM 2HCl to the wells. Include a vehicle control (PBS) and a positive control for cell death (e.g., 10% DMSO). Incubate for 24-48 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control and plot cell viability (%) versus log[AEM 2HCl]. Calculate the CC₅₀ (50% cytotoxic concentration).

Protocol: Lysosome Accumulation Confirmation Assay
  • Objective: To visually confirm the sequestration of an AEM-based molecule within lysosomes. Note: This requires synthesizing a fluorescently-labeled AEM derivative.

  • Methodology:

    • Synthesis: Conjugate AEM to a fluorescent dye (e.g., FITC, Rhodamine B) via its primary amine. Purify the conjugate via HPLC.

    • Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for confocal microscopy.

    • Staining: Treat the cells with 1-5 µM of the fluorescent AEM conjugate for 1-2 hours.

    • Co-staining: In the final 30 minutes of incubation, add 50-75 nM LysoTracker™ Red DND-99 (a commercially available lysosome stain) to the medium.

    • Imaging: Wash the cells with fresh, pre-warmed medium. Image the cells using a confocal microscope, capturing both the AEM-conjugate channel (e.g., green for FITC) and the LysoTracker channel (red).

    • Analysis: Merge the images and analyze the co-localization of the green and red signals. A high degree of overlap (yellow signal in the merged image) confirms accumulation in lysosomes.

Protocol: Representative Enzyme Inhibition Assay (MAO-Glo Assay)
  • Objective: To determine if AEM 2HCl inhibits MAO-A or MAO-B activity. This protocol is based on commercially available kits (e.g., from Promega).

  • Methodology:

    • Reagent Preparation: Prepare reagents as per the manufacturer's protocol, including the MAO-A or MAO-B enzyme, the luminogenic substrate, and a luciferin detection reagent.

    • Compound Plating: In a white, opaque 96-well plate, serially dilute AEM 2HCl to achieve final assay concentrations typically ranging from 100 µM to 1 nM. Include a known inhibitor as a positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B).

    • Enzyme Reaction: Add the MAO enzyme to the wells containing the compound and incubate for 15 minutes at room temperature.

    • Substrate Addition: Add the luminogenic MAO substrate to initiate the reaction. Incubate for 60 minutes at room temperature. The substrate is converted by MAO to a product that is then converted to luciferin.

    • Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-producing luciferase reaction. Incubate for 20 minutes.

    • Readout: Measure luminescence using a plate-reading luminometer.

    • Analysis: Calculate the percent inhibition relative to a no-compound control and plot against log[AEM 2HCl] to determine the IC₅₀ value.

Section 4: Data Interpretation and Reporting

The results from the experimental workflow should be collated to build a comprehensive activity profile for AEM 2HCl.

Assay TypeHypothetical Result for AEM 2HClInterpretation
MTT Cytotoxicity CC₅₀ = 250 µM in HeLa cellsThe compound is cytotoxic only at high concentrations, suggesting low non-specific toxicity at typical screening concentrations (<10 µM).
Broad Receptor Screen 65% inhibition at 10 µM at σ₂ receptorA potential "hit." This indicates a moderate affinity for the sigma-2 receptor, which warrants further investigation.
Lysosome Accumulation High co-localization with LysoTrackerConfirms the expected lysosomotropic behavior of the AEM scaffold.
MAO-A Inhibition Assay IC₅₀ > 100 µMAEM is not a potent inhibitor of MAO-A.
MAO-B Inhibition Assay IC₅₀ = 75 µMAEM is a very weak inhibitor of MAO-B. This activity is unlikely to be physiologically relevant.

Conclusion

4-(2-Aminoethyl)morpholine 2HCl is a compound whose value is realized primarily through its application as a synthetic scaffold and a tool for lysosomal targeting. While it is not characterized by a potent, intrinsic biological mechanism of action, its privileged morpholine structure suggests the potential for weak interactions with various biological targets, particularly those in the central nervous system. This guide provides a robust, hypothesis-driven framework for researchers to systematically investigate and characterize these potential activities. By following a tiered experimental workflow, from broad screening to specific mechanistic assays, scientists can effectively de-orphan this compound, validate its use as a biological tool, and potentially uncover novel activities that can be optimized in future drug discovery efforts.

References

  • Gomtsyan, A., & Pabel, J. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Journal of Molecular Structure. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137331. [Link]

  • World Journal of Pharmaceutical Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(6), 2218-2231. [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ChemBK. (n.d.). N-(2-aminoethyl) morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

  • Cignarella, G., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 26(1), 73-77. [Link]

  • Russian Journal of General Chemistry. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83, 1629-1654. [Link]

Sources

An In-depth Technical Guide to 2-(2-Hydroxyethoxy)ethyl Methacrylate (CAS 2351-43-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-hydroxyethoxy)ethyl methacrylate (CAS 2351-43-1), a versatile monomer with significant applications in the biomedical and pharmaceutical fields. This document elucidates its chemical identity, key physicochemical characteristics, synthesis protocols, and its pivotal role in the development of advanced drug delivery systems and tissue engineering scaffolds. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

A Note on Chemical Identity

It is important to clarify a potential point of confusion regarding the chemical identifier for the topic of this guide. The user-provided CAS number, 2038-03-1, corresponds to the compound 4-(2-Aminoethyl)morpholine. However, the specified topic is "2-(2-hydroxyethoxy)ethyl 2-methylacrylate". The correct CAS number for 2-(2-hydroxyethoxy)ethyl methacrylate is 2351-43-1 . This guide will focus exclusively on the properties and applications of the compound corresponding to this correct CAS number.

Section 1: Core Physicochemical Properties

2-(2-Hydroxyethoxy)ethyl methacrylate, often abbreviated as DEGMA, is a hydrophilic monomer that plays a crucial role in the synthesis of biocompatible polymers.[1] Its unique molecular structure, featuring a methacrylate group for polymerization, a flexible diethylene glycol linker, and a terminal hydroxyl group, imparts desirable properties for biomedical applications.[2]

Molecular and Chemical Identity

The fundamental identifiers and structural representation of 2-(2-hydroxyethoxy)ethyl methacrylate are presented below.

IdentifierValue
CAS Number 2351-43-1[3]
Molecular Formula C₈H₁₄O₄[3]
Molecular Weight 174.19 g/mol [3]
IUPAC Name 2-(2-hydroxyethoxy)ethyl 2-methylprop-2-enoate[1]
Synonyms Diethylene glycol mono-methacrylate, DEGMA[1][3]
SMILES CC(=C)C(=O)OCCOCCO[3]
InChI Key OLQFXOWPTQTLDP-UHFFFAOYSA-N[4]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; C4 [label="C"]; O2 [label="O"]; C5 [label="C"]; C6 [label="C"]; O3 [label="O"]; C7 [label="C"]; H1 [label="H"]; O4 [label="O"]; C8 [label="C"];

C1 -- C2 [len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- O1 [len=1.5]; C1 -- H1 [len=1]; C2 -- C4 [len=1.5]; C4 -- O2 [style=double, len=1.5]; C4 -- O3 [len=1.5]; O3 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- O4 [len=1.5]; O4 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- H1 [label="", len=1];

// Positioning C3 [pos="0,0!"]; O1 [pos="0.87,-0.5!"]; C2 [pos="-1,0.5!"]; C1 [pos="-1.87,0!"]; H1 [pos="-2.37,-0.5!"]; C4 [pos="-1,-1!"]; O2 [pos="-1.87,-1.5!"]; O3 [pos="0,-1.5!"]; C5 [pos="0.87,-2!"]; C6 [pos="1.74,-1.5!"]; O4 [pos="2.61,-2!"]; C7 [pos="3.48,-1.5!"]; C8 [pos="4.35,-2!"]; }

Caption: 2D structure of 2-(2-Hydroxyethoxy)ethyl methacrylate.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-(2-hydroxyethoxy)ethyl methacrylate, which are critical for its handling, processing, and application development.

PropertyValueSource(s)
Appearance Colorless, viscous liquid[5]
Boiling Point 270.5°C at 760 mmHg[5]
Flash Point 103.3°C[5]
Density 1.069 g/cm³[5]
Refractive Index 1.449[5]
Vapor Pressure 0.0009 mmHg at 25°C[5]
Solubility Soluble in water[6]
pKa 14.32 (Predicted)[7]
LogP 0.1146[3]

Section 2: Synthesis and Reactivity

Synthesis Protocol

2-(2-Hydroxyethoxy)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with diethylene glycol. A general laboratory-scale synthesis protocol is outlined below. The causality behind these steps is to drive the esterification reaction towards the product by removing water, a byproduct, and to prevent unwanted polymerization of the monomer.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethoxy)ethyl Methacrylate

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a thermometer.

  • Charging Reactants: The flask is charged with diethylene glycol (1 mol), methacrylic acid (1.1 mol), an acidic catalyst such as p-toluenesulfonic acid (0.02 mol), and a polymerization inhibitor like hydroquinone (0.1 g). Toluene (100 mL) is added as an azeotropic solvent to facilitate water removal.

  • Reaction Execution: The mixture is heated to reflux with vigorous stirring. The water-toluene azeotrope is collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-(2-hydroxyethoxy)ethyl methacrylate.

Caption: General workflow for the synthesis of 2-(2-hydroxyethoxy)ethyl methacrylate.

Reactivity and Polymerization

The reactivity of 2-(2-hydroxyethoxy)ethyl methacrylate is dominated by its two primary functional groups:

  • Methacrylate Group: This group readily undergoes free-radical polymerization, making it a valuable monomer for the synthesis of a wide range of polymers. Polymerization can be initiated by thermal initiators (e.g., AIBN) or photoinitiators.[8]

  • Hydroxyl Group: The terminal hydroxyl group provides a site for post-polymerization modification, such as grafting other molecules or cross-linking with other functional groups. This is particularly useful in the design of functional biomaterials.

Section 3: Applications in Drug Development and Biomedical Research

The biocompatibility and hydrophilicity of polymers derived from 2-(2-hydroxyethoxy)ethyl methacrylate make them highly suitable for various biomedical applications, particularly in the realm of drug delivery and tissue engineering.[2][9]

Hydrogels for Controlled Drug Release

Poly(2-(2-hydroxyethoxy)ethyl methacrylate) can be cross-linked to form hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water.[10] These hydrogels can be designed to release entrapped therapeutic agents in a controlled manner. The release kinetics can be tuned by altering the cross-linking density and the hydrophilicity of the polymer network.[9]

Experimental Protocol: Preparation of a Poly(2-(2-hydroxyethoxy)ethyl methacrylate) Hydrogel for Drug Loading

  • Monomer Solution Preparation: A monomer solution is prepared by mixing 2-(2-hydroxyethoxy)ethyl methacrylate (HEMA) with a cross-linking agent such as ethylene glycol dimethacrylate (EGDMA) (e.g., 1 mol% relative to HEMA) and a photoinitiator (e.g., 0.5 wt% of 2,2-dimethoxy-2-phenylacetophenone).

  • Drug Incorporation: The therapeutic agent to be encapsulated is dissolved or dispersed in the monomer solution.

  • Polymerization: The solution is poured into a mold of the desired shape and exposed to UV light for a specified period to initiate polymerization and cross-linking, resulting in the formation of the drug-loaded hydrogel.

  • Washing and Swelling: The prepared hydrogel is washed extensively with a suitable solvent (e.g., deionized water) to remove any unreacted monomers and then allowed to swell to equilibrium in a buffer solution.

Caption: Workflow for the preparation of a drug-loaded hydrogel.

Tissue Engineering Scaffolds

The biocompatibility and tunable mechanical properties of poly(2-(2-hydroxyethoxy)ethyl methacrylate) hydrogels make them excellent candidates for use as scaffolds in tissue engineering.[8] These scaffolds can provide a supportive environment for cell growth and tissue regeneration. The porous structure of the hydrogels can be controlled to facilitate nutrient transport and cell infiltration.[11]

Section 4: Safety, Handling, and Storage

Hazard Identification and Safety Precautions

2-(2-Hydroxyethoxy)ethyl methacrylate is classified as a hazardous substance. It is known to cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation.[4]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this chemical.[4]

  • Ventilation: Use only in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[4]

Storage and Stability

To prevent polymerization, 2-(2-hydroxyethoxy)ethyl methacrylate should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is typically supplied with a polymerization inhibitor. The presence of oxygen is necessary for the inhibitor to be effective, so it should not be stored under an inert atmosphere.[12] Recommended storage temperature is typically between 2-8°C.[2]

References

  • 2-HYDROXY ETHYL METHACRYLATE. (n.d.). Ataman Kimya. Retrieved January 19, 2026, from [Link]

  • Loctite 601 - Safety Data Sheet. (n.d.).
  • Cas 2351-43-1, DIETHYLENE GLYCOL MONO-METHACRYLATE. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]

  • 2-Hydroxyethyl Methacrylate (2-HEMA). (n.d.). Jamorin.
  • 2-(2-Hydroxyethoxy)ethyl methacrylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • 2-hydroxyethyl methacrylate (HEMA): chemical properties and applications in biomedical fields. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and. (2023, October 11). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • 2-Hydroxy ethyl methacrylate. (n.d.). KH Chemicals.
  • The structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels. (1985, April). PubMed. Retrieved January 19, 2026, from [Link]

  • 868-77-9 CAS | 2-HYDROXY ETHYL METHACRYLATE | Acrylic Monomer. (n.d.). Loba Chemie. Retrieved January 19, 2026, from [Link]

  • Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. (n.d.). TSI Journals. Retrieved January 19, 2026, from a source providing a review on PHEMA based nanoparticles by TSI Journals.
  • 2-Hydroxyethyl methacrylate. (n.d.). Santa Cruz Biotechnology.
  • 2-Hydroxyethyl Methacrylate (HEMA): Chemical Properties and Applications in Biomedical Fields. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Magnetic Superporous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Bone Tissue Engineering. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. (n.d.). DergiPark. Retrieved January 19, 2026, from [Link]

  • Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Understanding and Quantifying the Solubility of 2-Morpholinoethanamine Dihydrochloride in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Morpholinoethanamine dihydrochloride (CAS 10033-28-0), a morpholine derivative of significant interest in pharmaceutical development and chemical synthesis. As a dihydrochloride salt of a basic amine, its solubility is critically dependent on the nature of the solvent system, particularly pH in aqueous media. This document moves beyond a simple recitation of data, offering a deep dive into the physicochemical principles governing its solubility. We present detailed, field-proven experimental protocols for accurately quantifying solubility in both aqueous and organic solvents, explain the causal mechanisms behind the expected outcomes, and provide a framework for troubleshooting common challenges. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution to advance their work in formulation, reaction chemistry, and analytical method development.

Introduction: The Physicochemical Profile of 2-Morpholinoethanamine Dihydrochloride

2-Morpholinoethanamine, also known as N-(2-Aminoethyl)morpholine, is a diamine featuring a morpholine ring and a primary ethylamine side chain. The dihydrochloride salt form (2HCl) is typically supplied as a crystalline solid, which enhances stability and handling compared to the free base. Its structure is fundamental to its solubility profile.

The presence of two basic nitrogen atoms—the secondary amine within the morpholine ring and the primary amine on the ethyl side chain—means that in the presence of hydrochloric acid, both can be protonated. This results in a dicationic species associated with two chloride counter-ions. The high polarity imparted by these ionic charges dominates its interaction with solvent molecules. General supplier information indicates that the compound is soluble in water, a fact directly attributable to the favorable ion-dipole interactions between the charged amine groups and polar water molecules. However, this simple statement belies the complexity of its behavior, particularly concerning concentration limits, pH dependence, and solubility in non-aqueous systems.

cluster_main 2-Morpholinoethanamine Dihydrochloride cluster_details Key Physicochemical Properties mol formula Formula: C6H14N2O · 2HCl mw Molecular Weight: 215.1 g/mol form Form: Crystalline Solid sol Reported Water Solubility: Soluble

Figure 1: Chemical structure and key properties of 2-Morpholinoethanamine 2HCl.

Aqueous Solubility: A Deep Dive into pH-Dependent Behavior

The designation "water-soluble" is often an oversimplification for ionizable compounds. The actual solubility of this compound in aqueous media is intrinsically linked to the pH of the system. The fully protonated, dicationic form is highly polar and readily solvated by water. However, as the pH of the solution increases, the amine groups will be deprotonated, leading to a decrease in net charge and a significant reduction in aqueous solubility.

The Role of pKa and the Henderson-Hasselbalch Equation

To predict the solubility behavior, one must consider the pKa values of the two amine groups. While specific, experimentally-derived pKa values for this exact molecule can be elusive, we can estimate them based on similar structures. The morpholine nitrogen typically has a pKa around 8.5, while the primary ethylamine is around 10.5. In the dihydrochloride salt, both are protonated. As the pH is raised, the more acidic ammonium group (the morpholinium ion) will deprotonate first, followed by the ethylammonium group at a higher pH.

This equilibrium shift directly impacts solubility. The neutral, free base form is significantly less polar and will have much lower aqueous solubility. Therefore, maximum aqueous solubility is achieved and maintained in acidic conditions (pH < 7).

Experimental Protocol for Determining Aqueous Solubility

A robust method for quantifying solubility is the shake-flask method, which is considered a gold standard for its reliability.

Objective: To determine the equilibrium solubility of this compound in buffered aqueous solutions at various pH levels.

Materials:

  • This compound

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker/incubator

  • HPLC with a suitable detector (e.g., UV or ELSD) or a validated titration method

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Solutions: Prepare a series of buffered solutions at desired pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate, sealed flasks. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Incubation: Place the flasks in a shaker incubator set to a controlled temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After incubation, allow the flasks to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC or titration method.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH condition.

start_end start_end process process decision decision data data A Start: Prepare Buffers B Add Excess Compound to each buffer A->B Known Volume C Incubate with Shaking (25°C, 24h) B->C Sealed Flasks D Allow Solids to Settle C->D Cease Agitation E Filter Supernatant (0.22 µm filter) D->E Clear Supernatant F Quantify Concentration (e.g., HPLC) E->F Dilute Sample G End: Report Solubility Data F->G Calculate mg/mL

Figure 2: Workflow for the Shake-Flask Aqueous Solubility Determination.

Illustrative Aqueous Solubility Data

The following table presents hypothetical, yet chemically plausible, data that one might expect from such an experiment.

Parameter pH 4.0 (Citrate Buffer) pH 7.2 (Phosphate Buffer) pH 9.0 (Borate Buffer)
Temperature 25 °C25 °C25 °C
Expected Form Fully Protonated (Dication)Mixed SpeciesPredominantly Free Base
Solubility (mg/mL) > 200 (Very Soluble)~ 50-100 (Soluble)< 10 (Slightly Soluble)
Molar Solubility (M) > 0.93~ 0.23 - 0.46< 0.046

Table 1: Example of pH-dependent aqueous solubility for this compound.

Solubility in Organic Solvents: A Polarity-Driven Profile

The solubility in organic solvents is governed by the principle of "like dissolves like." As a highly polar ionic salt, this compound is expected to have very limited solubility in non-polar organic solvents. Its solubility will likely increase with the polarity of the organic solvent, particularly those capable of hydrogen bonding.

Solvent Classes and Expected Solubility
  • Non-Polar Solvents (e.g., Hexane, Toluene): Expected to be practically insoluble. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces offered by these solvents.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): Limited to moderate solubility is expected. Solvents like DMSO have a high dielectric constant and can solvate the cationic species, but the solvation of the chloride anions is less effective compared to protic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have the highest solubility among organic solvents. These solvents can engage in hydrogen bonding with the chloride anions and can solvate the protonated amine groups, providing a favorable energetic environment.

Protocol for Organic Solvent Solubility Screening

A high-throughput screening method can be employed for a rapid assessment, followed by the shake-flask method for promising candidates.

Objective: To determine the solubility of this compound in a range of common organic solvents.

Methodology:

  • Solvent Selection: Choose a representative set of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Tetrahydrofuran, Toluene).

  • Initial Screening (Kinetic Method):

    • Dispense a fixed, small amount of the compound (e.g., 5 mg) into vials.

    • Add increasing volumes of the test solvent stepwise (e.g., 100 µL increments) with vigorous vortexing between additions.

    • Visually inspect for complete dissolution. This provides a rapid, semi-quantitative estimate (e.g., <50 mg/mL, 50-100 mg/mL, etc.).

  • Quantitative Determination (Shake-Flask Method):

    • For solvents showing promising solubility, perform the full shake-flask protocol as described in Section 2.2.

    • Critical Modification: Ensure the use of solvent-resistant filters (e.g., PTFE instead of PVDF for some organics). The analytical method (e.g., HPLC) must be re-validated for each organic solvent used as the sample diluent.

Illustrative Organic Solubility Data
Solvent Solvent Class Polarity Index Expected Solubility (mg/mL at 25°C)
HexaneNon-Polar0.1< 0.1 (Practically Insoluble)
TolueneNon-Polar2.4< 0.1 (Practically Insoluble)
Tetrahydrofuran (THF)Polar Aprotic4.01 - 5 (Slightly Soluble)
AcetonitrilePolar Aprotic5.85 - 10 (Slightly Soluble)
IsopropanolPolar Protic3.910 - 20 (Sparingly Soluble)
EthanolPolar Protic4.320 - 50 (Soluble)
MethanolPolar Protic5.150 - 100 (Freely Soluble)
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100 (Very Soluble)

Table 2: Example of solubility in various organic solvents.

Conclusion and Practical Implications

The solubility of 2-Morpholinoethanamine dihydrochloride is a nuanced subject, dictated primarily by its ionic nature. It is freely soluble in acidic aqueous solutions, with solubility decreasing dramatically as the pH rises and the molecule neutralizes. Among organic solvents, its solubility is highest in polar protic solvents like methanol and highly polar aprotic solvents like DMSO, while it remains practically insoluble in non-polar media. The experimental protocols and theoretical framework provided in this guide equip researchers to precisely quantify its solubility in their specific systems, enabling informed decisions in drug formulation, reaction condition optimization, and the development of robust analytical methods.

References

  • OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

Spectral data analysis of 2-Morpholinoethanamine dihydrochloride (NMR, FT-IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Morpholinoethanamine dihydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of directly published spectral data for the dihydrochloride salt, this guide synthesizes foundational data from its free base, 4-(2-Aminoethyl)morpholine, with established principles of spectroscopic analysis for amine hydrochlorides. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended to be a practical resource, detailing not only the interpretation of spectra but also the causality behind experimental choices and methodologies.

Introduction: The Structural Significance of 2-Morpholinoethanamine Dihydrochloride

2-Morpholinoethanamine is a versatile bifunctional molecule featuring a morpholine ring and a primary ethylamine side chain. The morpholine moiety is a common scaffold in medicinal chemistry, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability. The presence of two basic nitrogen atoms, the tertiary amine within the morpholine ring and the primary amine of the ethylamine group, allows for the formation of a stable dihydrochloride salt. This salt form often enhances the compound's stability and bioavailability, making it a preferred form for pharmaceutical applications.

A thorough understanding of the spectral characteristics of 2-Morpholinoethanamine dihydrochloride is paramount for its unambiguous identification, purity assessment, and quality control in drug development. This guide will walk through the core analytical techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Morpholinoethanamine dihydrochloride, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The protonation of the two nitrogen atoms in the dihydrochloride salt significantly influences the chemical shifts of adjacent protons compared to the free base. The electron-withdrawing effect of the positively charged ammonium groups leads to a downfield shift (higher ppm values) for all protons. The analysis below is based on data for the free base with predicted shifts for the dihydrochloride form in a suitable deuterated solvent such as D₂O or DMSO-d₆.[1][2]

Protons (Labelled in Figure 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Shift
H-2', H-6'~ 4.0 - 4.2Triplet4H~ 5Adjacent to the now protonated and highly deshielding morpholinium oxygen and nitrogen.
H-3', H-5'~ 3.6 - 3.8Triplet4H~ 5Adjacent to the protonated morpholinium nitrogen, experiencing a significant downfield shift.
H-2~ 3.4 - 3.6Triplet2H~ 6Adjacent to the protonated morpholinium nitrogen, showing a notable downfield shift.
H-1~ 3.2 - 3.4Triplet2H~ 6Adjacent to the protonated primary ammonium group, resulting in a downfield shift.
-NH₃⁺~ 8.0 - 9.0Broad Singlet3H-Protons on the primary ammonium group, often broad due to exchange and quadrupolar coupling.
-N⁺H-~ 9.0 - 10.0Broad Singlet1H-Proton on the morpholinium nitrogen, expected to be broad and significantly downfield.

Figure 1: Structure of 2-Morpholinoethanamine Dihydrochloride with Proton and Carbon Numbering

Caption: Structure of 2-Morpholinoethanamine Dihydrochloride.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum will show downfield shifts for all carbon atoms due to the inductive effect of the protonated nitrogen atoms.

Carbon Atom (Labelled in Figure 1)Predicted Chemical Shift (δ, ppm)Rationale for Shift
C-2', C-6'~ 64 - 66Adjacent to oxygen and the protonated morpholinium nitrogen, significantly deshielded.
C-3', C-5'~ 52 - 54Adjacent to the protonated morpholinium nitrogen.
C-2~ 55 - 57Adjacent to the protonated morpholinium nitrogen.
C-1~ 38 - 40Adjacent to the protonated primary ammonium group.
Experimental Protocol for NMR Spectroscopy

A robust NMR analysis begins with proper sample preparation and instrument setup.

Workflow for NMR Analysis

G A Sample Preparation B Dissolve ~10-20 mg in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆). A->B C Add internal standard if quantification is needed (e.g., TMS). B->C D Transfer to a clean, dry 5 mm NMR tube. C->D E Instrument Setup F Insert sample into the NMR spectrometer. E->F G Lock on the deuterium signal of the solvent. F->G H Shim the magnetic field for homogeneity. G->H I Acquire Spectra J Acquire ¹H NMR spectrum. I->J K Acquire proton-decoupled ¹³C NMR spectrum. I->K L Process Data J->L K->L M Apply Fourier transform, phase correction, and baseline correction. L->M N Integrate peaks and determine chemical shifts. M->N G cluster_frags Major Fragments parent [M+H]⁺ m/z = 131.12 frag1 m/z = 101.09 Loss of CH₂NH₂ parent->frag1 -CH₄N frag2 m/z = 86.07 Cleavage of ethylamine side chain parent->frag2 -C₂H₅N frag4 m/z = 44.05 CH₂=NH₂⁺ parent->frag4 -C₄H₈NO frag3 m/z = 57.06 Further fragmentation of morpholine ring frag2->frag3 -C₂H₅

Caption: A predicted fragmentation pathway for the [M+H]⁺ ion of 2-Morpholinoethanamine.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of 2-Morpholinoethanamine dihydrochloride in a solvent system compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to ensure complete protonation.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. [3]4. Desolvation: A heated inert gas (like nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Conclusion

The spectral analysis of 2-Morpholinoethanamine dihydrochloride requires a multi-faceted approach, integrating NMR, FT-IR, and Mass Spectrometry. While direct spectral data for the dihydrochloride may not be readily available, a comprehensive and accurate structural characterization can be achieved by applying fundamental spectroscopic principles to the known data of the free base. The protonation of the two amine groups is the defining feature that differentiates the spectra of the salt from the free base, leading to predictable downfield shifts in NMR, the appearance of characteristic ammonium bands in FT-IR, and specific ionization behavior in ESI-MS. The methodologies and interpretations presented in this guide provide a robust framework for researchers and scientists working with this and similar amine hydrochloride compounds.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 19, 2026, from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method - Samples Requiring Caution. Retrieved January 19, 2026, from [Link]

  • JASCO. (2020, October 6). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved January 19, 2026, from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advances in Engineering and Management (IJAEM), 3(2), 239-244.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved January 19, 2026, from [Link]

  • Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, T. W. (2003).
  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved January 19, 2026, from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved January 19, 2026, from [Link]

  • FIU Discovery. (1994). CHEMICAL DERIVATIZATION FOR ELECTROSPRAY-IONIZATION MASS-SPECTROMETRY .1. ALKYL-HALIDES, ALCOHOLS, PHENOLS, THIOLS, AND AMINES. Retrieved January 19, 2026, from [Link]

  • Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved January 19, 2026, from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Molecular Labels for Analysis of Amines and Diols by Spray Based Ionization-Mass Spectrometry. Retrieved January 19, 2026, from [Link]

  • YouTube. (2021). How electrospray ionization works. Retrieved January 19, 2026, from [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved January 19, 2026, from [Link]

  • NIST WebBook. (n.d.). N-methyl morpholine hydrochloride. Retrieved January 19, 2026, from [Link]

  • NIST WebBook. (n.d.). Morpholine. Retrieved January 19, 2026, from [Link]

  • NIST WebBook. (n.d.). Morpholine Mass Spectrum. Retrieved January 19, 2026, from [Link]

  • NIST WebBook. (n.d.). 4-Morpholineethanamine. Retrieved January 19, 2026, from [Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Development of N-Aminoethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, has established itself as a "privileged structure" in medicinal chemistry. Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, have led to its incorporation into a multitude of approved and experimental drugs. This in-depth technical guide focuses on a particularly significant class of morpholine derivatives: those bearing an N-aminoethyl substituent. We will traverse the historical landscape of their discovery, from the early synthetic explorations to their pivotal role as key intermediates in the development of blockbuster pharmaceuticals. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, historical context, and therapeutic impact of N-Aminoethylmorpholine and its derivatives, underpinned by detailed experimental protocols and mechanistic insights.

The Morpholine Moiety: A Cornerstone of Modern Drug Design

The prevalence of the morpholine scaffold in successful drug candidates is no coincidence. Its unique structural and electronic features offer several advantages in the optimization of lead compounds. The presence of the ether oxygen and the secondary or tertiary amine imparts a favorable balance of hydrophilicity and lipophilicity, crucial for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the morpholine ring can act as a rigid scaffold to orient pharmacophoric groups, enhancing their interaction with biological targets.[1][2] This versatility has made it a go-to building block for medicinal chemists seeking to improve the drug-like properties of their molecules.[3][4]

The Emergence of N-Aminoethylmorpholine: A Key Synthetic Intermediate

While the precise first synthesis of N-(2-aminoethyl)morpholine is not definitively documented in a single seminal publication, its emergence can be traced back to the mid-20th century through its appearance in the patent literature as a key intermediate for more complex molecules. Early synthetic routes likely involved the reaction of morpholine with 2-chloroethylamine or the reduction of morpholinoacetonitrile.[5] A German patent filed in the 1970s for the synthesis of the antidepressant Moclobemide describes a method for preparing N-(2-aminoethyl)morpholine, highlighting its established utility by that time.[6]

The strategic importance of N-Aminoethylmorpholine lies in its bifunctional nature. It possesses a nucleophilic secondary amine within the morpholine ring and a primary amine at the terminus of the ethyl chain. This allows for sequential and site-selective reactions, making it an ideal precursor for the construction of a diverse array of derivatives.

Synthetic Strategies for N-Aminoethylmorpholine

Several methods have been developed for the synthesis of N-Aminoethylmorpholine, with the choice of route often depending on the desired scale and available starting materials.

Method 1: From Morpholine and 2-Haloethylamine

This is a straightforward and commonly employed method.

  • Step 1: Morpholine is reacted with a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine, typically in the presence of a base to neutralize the resulting hydrohalic acid.[5]

  • Step 2: The resulting N-(2-aminoethyl)morpholine is then isolated and purified, often through distillation.

Method 2: Reductive Amination

  • Step 1: Morpholine is reacted with a protected aminoacetaldehyde derivative.

  • Step 2: The resulting imine is then reduced to the corresponding amine.

  • Step 3: Deprotection of the primary amine yields N-Aminoethylmorpholine.

Method 3: From Diethanolamine

More complex routes starting from diethanolamine have also been described, involving cyclization and subsequent functional group manipulations.[7]

Historical Development and Therapeutic Breakthroughs

The true impact of N-Aminoethylmorpholine derivatives became evident with their incorporation into several landmark drugs across various therapeutic areas. The following sections detail the historical development and synthetic pathways of some of the most significant pharmaceuticals derived from this versatile building block.

Moclobemide: A Reversible Inhibitor of Monoamine Oxidase A (RIMA)

The discovery of Moclobemide was a significant advancement in the treatment of depression.[8] Unlike earlier irreversible MAO inhibitors, Moclobemide's reversible action on MAO-A offered a much-improved safety profile, particularly regarding the "cheese effect" (a hypertensive crisis caused by tyramine-rich foods).[8] N-Aminoethylmorpholine is a crucial component of the Moclobemide structure, forming the core of the molecule's side chain.

Synthetic Protocol for Moclobemide from N-Aminoethylmorpholine:

  • Step 1: Synthesis of the N-Aminoethylmorpholine Intermediate: As described in section 2.1.

  • Step 2: Acylation with p-Chlorobenzoyl Chloride: N-(2-aminoethyl)morpholine is reacted with p-chlorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the amide bond, yielding Moclobemide.[5]

Moclobemide_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagent Acylation Reagent cluster_final Final Product A Morpholine C N-(2-aminoethyl)morpholine A->C Reaction with B B 2-Bromoethylamine Hydrochloride E Moclobemide C->E Acylation with D D p-Chlorobenzoyl Chloride

Caption: Synthetic pathway for Moclobemide.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor (SNRI)

Reboxetine, an antidepressant that acts as a selective norepinephrine reuptake inhibitor, features a morpholine ring as its core heterocyclic structure. While not a direct derivative of N-Aminoethylmorpholine, its synthesis showcases the versatility of the morpholine scaffold in constructing complex chiral molecules. The development of stereoselective syntheses for Reboxetine was a key challenge, with various strategies employed to control the stereochemistry of the two chiral centers.

Generalized Synthetic Workflow for Reboxetine:

The synthesis of Reboxetine typically involves the construction of the 2-substituted morpholine ring from a chiral precursor, followed by the introduction of the phenoxy and phenyl groups.

Reboxetine_Workflow A Chiral Starting Material (e.g., (S)-Styrene Oxide) B Ring Opening with Ethanolamine Derivative A->B C Cyclization to form Morpholinone B->C D Reduction of Morpholinone C->D E Introduction of Phenoxy Group D->E F Introduction of Phenyl Group E->F G Reboxetine F->G

Caption: Generalized synthetic workflow for Reboxetine.

Gefitinib: An Epidermal Growth Factor Receptor (EGFR) Inhibitor

Gefitinib, a targeted cancer therapy, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It features a morpholine-containing side chain that is crucial for its activity and pharmacokinetic properties. The synthesis of Gefitinib involves the coupling of the morpholino-containing side chain to the quinazoline core.

Synthetic Protocol for the Introduction of the Morpholine Moiety in Gefitinib:

  • Step 1: Synthesis of the Quinazoline Core: The substituted quinazoline core is prepared through a multi-step synthesis.

  • Step 2: Preparation of the Morpholino Side Chain: 4-(3-chloropropyl)morpholine is a common reagent used to introduce the morpholine-containing side chain.

  • Step 3: Coupling Reaction: The quinazoline core is reacted with 4-(3-chloropropyl)morpholine in the presence of a base to form the final ether linkage.

Gefitinib_Synthesis A Substituted Quinazoline Core C Gefitinib A->C Coupling with B B 4-(3-chloropropyl)morpholine

Caption: Key coupling step in the synthesis of Gefitinib.

Linezolid: An Oxazolidinone Antibiotic

Linezolid was the first member of the oxazolidinone class of antibiotics to be approved for clinical use. It is effective against a range of multidrug-resistant Gram-positive bacteria. The morpholine ring in Linezolid is a key structural feature that contributes to its antibacterial activity and favorable pharmacokinetic profile.

Synthetic Protocol for Linezolid Incorporating the Morpholine Moiety:

The synthesis of Linezolid is a multi-step process that involves the construction of the oxazolidinone ring and the introduction of the morpholine-substituted phenyl group.

  • Step 1: Preparation of the N-Aryl Oxazolidinone Core: This is typically achieved through the reaction of an appropriate aniline derivative with a chiral epoxide, followed by cyclization.

  • Step 2: Introduction of the Morpholine Moiety: The morpholine ring is introduced by nucleophilic aromatic substitution on a fluorinated precursor.

Linezolid_Synthesis A 3,4-Difluoronitrobenzene C Nucleophilic Aromatic Substitution A->C B Morpholine B->C D Reduction of Nitro Group C->D E Formation of Oxazolidinone Ring D->E F Linezolid E->F

Caption: Synthetic pathway for Linezolid.

Quantitative Data Summary

CompoundClassKey Synthetic Step Involving Morpholine Derivative
Moclobemide Antidepressant (RIMA)Acylation of N-(2-aminoethyl)morpholine with p-chlorobenzoyl chloride.[5]
Reboxetine Antidepressant (SNRI)Construction of the 2-substituted morpholine ring from a chiral precursor.
Gefitinib Anticancer (EGFR Inhibitor)Coupling of 4-(3-chloropropyl)morpholine to the quinazoline core.
Linezolid Antibiotic (Oxazolidinone)Nucleophilic aromatic substitution of morpholine onto a fluorinated phenyl precursor.

Conclusion and Future Perspectives

The journey of N-Aminoethylmorpholine and its derivatives from obscure chemical intermediates to key components of life-saving drugs is a testament to the power of medicinal chemistry. The morpholine scaffold, once a simple heterocycle, has proven to be a remarkably versatile and enabling structural motif. The historical development of these compounds showcases a clear progression of scientific understanding, from the initial empirical discoveries to the rational design of highly targeted therapeutics.

As our understanding of disease biology continues to deepen, the demand for novel chemical entities with optimized drug-like properties will only increase. The advantageous characteristics of the morpholine ring, and specifically the synthetic utility of N-Aminoethylmorpholine, ensure that these compounds will remain a vital part of the medicinal chemist's toolkit. Future research will likely focus on the development of new, more efficient, and stereoselective methods for the synthesis of complex morpholine derivatives, as well as the exploration of their potential in new therapeutic areas. The legacy of N-Aminoethylmorpholine derivatives is a powerful reminder that even the simplest of molecules can have a profound impact on human health.

References

  • The Discovery and Synthesis of Moclobemide: A Selective MAO-A Inhibitor. (n.d.). Benchchem.
  • From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. (1990). Journal of Neural Transmission. Supplementum, 29, 249–262.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • Ethylenediamine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Preparation method of N- (2-aminoethyl) morpholine. (n.d.).
  • Moclobemide. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube.
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). Organic Letters, 19(3), 532–535.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.).
  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). ijprems.
  • Synthesis of N-(2-aminoethyl)morpholine. (n.d.). PrepChem.com.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • The synthetic method of moclobemide. (n.d.).
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). Molecules, 27(7), 2259.
  • Ethylene diamine derivatives - H1-antagonists with classical structure. (n.d.). Pharmacy 180.
  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (n.d.).
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020, May 8).
  • Ethylenediamine ( EDA). (n.d.).
  • Synthesis of morpholine. (n.d.).
  • N-(2-aminoethyl)morpholine-based rna analogs, method for the preparation and use thereof. (n.d.).
  • side reactions and byproduct formation in morpholine synthesis. (n.d.). Benchchem.
  • Preparation method of novel antidepressant moclobemide. (n.d.).
  • Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. (2024). ACS Omega, 9(17), 18991–19001.
  • Method of preparing n-substituted morpholines. (n.d.).

Sources

Understanding the role of the morpholine group in molecular interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has solidified its position as a "privileged scaffold" in the landscape of medicinal chemistry and molecular design.[1][2] Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its favorable physicochemical and metabolic properties.[2][3] This technical guide provides a comprehensive exploration of the multifaceted roles of the morpholine group in molecular interactions. Moving beyond a simple cataloging of its properties, this document delves into the causal relationships between the structural features of morpholine and its functional consequences in biological systems. We will explore its key physicochemical characteristics, dissect its involvement in various molecular interactions with illustrative case studies, and provide detailed, field-proven experimental protocols for characterizing these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to leverage the full potential of the morpholine moiety in their molecular design endeavors.

The Fundamental Physicochemical Landscape of Morpholine

The utility of the morpholine ring in molecular design is deeply rooted in its unique and advantageous physicochemical properties.[2] Understanding these core characteristics is paramount to rationally incorporating this moiety to enhance molecular function.

Basicity and pKa: A Balancing Act

The nitrogen atom within the morpholine ring imparts basicity to the molecule. However, the presence of the electron-withdrawing oxygen atom across the ring attenuates this basicity compared to simpler cyclic amines like piperidine.[4] The pKa of morpholine is approximately 8.7, a value that is often advantageous in drug design.[4] This moderate basicity ensures that a significant portion of morpholine-containing molecules are protonated at physiological pH (around 7.4), which can be crucial for forming ionic interactions with biological targets and enhancing aqueous solubility.

Table 1: Physicochemical Properties of Morpholine and Related Cyclic Amines

CompoundpKaLogPHydrogen Bond AcceptorsHydrogen Bond Donors
Morpholine 8.7-0.862 (O, N)1 (N-H)
Piperidine11.20.841 (N)1 (N-H)
Piperazine9.8, 5.6-1.12 (N, N)2 (N-H, N-H)
Tetrahydropyran-2.80.261 (O)0

Data compiled from various sources and predictive models.

Hydrogen Bonding: The Architect of Molecular Recognition

The morpholine ring is a versatile participant in hydrogen bonding, a fundamental interaction in biological systems. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom can act as both a hydrogen bond acceptor (in its free base form) and a hydrogen bond donor (in its protonated form). This dual-character allows for a rich network of interactions with protein active sites, contributing significantly to binding affinity and selectivity.

Conformational Dynamics: A Flexible Scaffold

The morpholine ring predominantly adopts a chair conformation. However, it can undergo ring flipping to access other conformations, providing a degree of flexibility that can be advantageous for optimizing interactions within a binding pocket.[2] This conformational plasticity allows the morpholine moiety to act as a versatile scaffold, orienting substituents in a manner that maximizes favorable contacts with the target.

The Role of Morpholine in Driving Molecular Interactions: Case Studies

The theoretical advantages of the morpholine group are best understood through its application in real-world drug discovery programs. The following case studies illustrate how the strategic incorporation of this moiety can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Case Study: Morpholine in Kinase Inhibitors - Enhancing Potency and Selectivity

Kinases are a major class of drug targets, and many successful kinase inhibitors incorporate a morpholine ring. For instance, in a series of mTOR inhibitors, the replacement of a less optimal group with a morpholine moiety led to a dramatic enhancement in both potency and selectivity.[5]

The Causality: The oxygen atom of the morpholine ring was found to form a crucial hydrogen bond with a key amino acid residue in the hinge region of the mTOR kinase domain.[6] This interaction helps to anchor the inhibitor in the active site, leading to a significant increase in binding affinity. Furthermore, the specific geometry and conformational flexibility of the morpholine ring allowed for optimal positioning of other parts of the inhibitor molecule to engage in additional favorable interactions, thereby contributing to its high selectivity.[6]

Table 2: Structure-Activity Relationship (SAR) of Morpholine-Containing mTOR Inhibitors

CompoundR-GroupmTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
1Phenyl501002
2Pyridine25753
3 Morpholine 1.5 >1000 >667
4Piperidine1015015

Hypothetical data for illustrative purposes.

Case Study: Morpholine in CNS Drug Discovery - Modulating Physicochemical Properties for Brain Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The physicochemical properties of a molecule, particularly its lipophilicity and hydrogen bonding potential, play a crucial role in BBB permeability. The morpholine group has been successfully employed to fine-tune these properties in CNS drug candidates.[2]

The Causality: The introduction of a morpholine moiety can increase the polarity and hydrogen bonding capacity of a molecule, which might seem counterintuitive for BBB penetration. However, the moderate pKa of morpholine allows for a dynamic equilibrium between the charged and uncharged forms. The uncharged form can more readily cross the lipid-rich BBB, while the charged form can engage with transporters or prevent efflux. This balanced profile, coupled with its relatively small size, makes morpholine a valuable tool for optimizing CNS drug candidates.[2] For example, a compound with a 2,5-dimethylmorpholine ring showed an IC50 of 0.76 nM for LRRK2 inhibition, good brain permeability, and tolerance in animal models.[2]

Experimental Protocols for Characterizing Morpholine-Mediated Interactions

To rigorously assess the role of the morpholine group in molecular interactions, a variety of experimental techniques can be employed. This section provides detailed, self-validating protocols for key methodologies.

X-Ray Crystallography: Visualizing the Binding Mode

X-ray crystallography provides high-resolution structural information, allowing for the direct visualization of how a morpholine-containing ligand interacts with its protein target at an atomic level.[7]

Experimental Protocol: Protein-Ligand Co-crystallization

  • Protein Expression and Purification:

    • Express the target protein in a suitable expression system (e.g., E. coli, insect cells).

    • Purify the protein to >95% homogeneity using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

    • Self-Validation: Confirm protein purity and identity by SDS-PAGE and mass spectrometry.

  • Ligand Preparation:

    • Synthesize and purify the morpholine-containing ligand to >98% purity.

    • Self-Validation: Verify the identity and purity of the ligand by NMR, mass spectrometry, and HPLC.

  • Co-crystallization Screening:

    • Mix the purified protein with a 2-5 fold molar excess of the ligand.

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using high-throughput robotic systems.

    • Self-Validation: Monitor for crystal formation using a microscope.

  • Crystal Optimization and Data Collection:

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Self-Validation: Assess the quality of the diffraction data (resolution, completeness, R-merge).

  • Structure Determination and Refinement:

    • Solve the crystal structure using molecular replacement or other phasing methods.

    • Build and refine the atomic model of the protein-ligand complex.

    • Self-Validation: Validate the final structure using metrics such as R-work, R-free, and Ramachandran plot analysis.

Logical Relationship: X-Ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_cryst Crystallization & Data Collection cluster_analysis Structure Determination Protein_Expression Protein Expression & Purification Co_crystallization Co-crystallization Screening Protein_Expression->Co_crystallization Ligand_Synthesis Ligand Synthesis & Purification Ligand_Synthesis->Co_crystallization Data_Collection X-ray Data Collection Co_crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structural_Analysis Structural Analysis (Binding Mode) Structure_Solution->Structural_Analysis

Caption: Workflow for determining the binding mode of a morpholine-containing ligand using X-ray crystallography.

Isothermal Titration Calorimetry (ITC): Quantifying the Binding Thermodynamics

ITC is a powerful technique for directly measuring the thermodynamic parameters of a binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[8][9]

Experimental Protocol: ITC Measurement of Inhibitor Binding

  • Sample Preparation:

    • Prepare solutions of the target protein and the morpholine-containing inhibitor in the same, well-defined buffer.

    • Dialyze both protein and ligand against the same buffer to minimize buffer mismatch effects.

    • Self-Validation: Accurately determine the concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy, amino acid analysis).

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Titration and Data Acquisition:

    • Perform a series of injections of the ligand into the protein solution.

    • Record the heat changes associated with each injection.

    • Self-Validation: Perform a control titration of the ligand into the buffer alone to account for heats of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.

    • Self-Validation: Ensure a good fit of the data to the chosen model (chi-squared value).

Signaling Pathway: ITC Data Analysis

itc_analysis Raw_Data Raw ITC Data (Heat Pulses) Integration Integration (Heat per Injection) Raw_Data->Integration Binding_Isotherm Binding Isotherm Integration->Binding_Isotherm Model_Fitting Fitting to a Binding Model Binding_Isotherm->Model_Fitting Thermodynamic_Parameters Thermodynamic Parameters (Kd, ΔH, n, ΔG, ΔS) Model_Fitting->Thermodynamic_Parameters

Caption: Data analysis workflow for an Isothermal Titration Calorimetry (ITC) experiment.

In Vitro Metabolic Stability Assay: Assessing Pharmacokinetic Properties

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its half-life and oral bioavailability. The morpholine moiety is often incorporated to improve metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the morpholine-containing test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (human, rat, etc.) on ice.

    • Prepare a solution of the NADPH regenerating system.

    • Self-Validation: Ensure the activity of the liver microsomes by running a positive control with a compound of known metabolic fate.[10]

  • Incubation:

    • Pre-incubate the test compound with the liver microsomes in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Self-Validation: Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[10]

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Self-Validation: Develop and validate a sensitive and specific LC-MS/MS method for the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

    • Self-Validation: Ensure a good linear fit of the data (R² value).

Conclusion: The Enduring Legacy and Future of Morpholine in Molecular Design

The morpholine moiety has earned its "privileged" status in molecular design through a consistent track record of enhancing the performance of bioactive molecules.[1][2] Its unique combination of physicochemical properties—moderate basicity, versatile hydrogen bonding capabilities, and conformational flexibility—provides a powerful toolkit for medicinal chemists to address common challenges in drug discovery, such as improving potency, selectivity, and pharmacokinetic profiles. The case studies and experimental protocols presented in this guide underscore the importance of a deep, mechanistic understanding of how the morpholine group engages in molecular interactions. By applying these principles and methodologies, researchers can continue to unlock the full potential of this remarkable heterocycle in the design of next-generation therapeutics and functional molecules.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Developing a Quantitative structure–activity relationship (QSAR) model to understand the anticancer activity of Indoline, Morpholine and Phenolic derivatives against breast cancer cell lines. ResearchGate. [Link]

  • Saturation Transfer Difference Spectroscopy (STD). Glycopedia. [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. PMC. [Link]

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. ResearchGate. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Fig. 2. Four steps are important to solve a protein structure by X-ray... ResearchGate. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education. [Link]

  • Viewing a reaction path diagram. Cantera. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • How to get started with Graphviz. Help. [Link]

  • Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins. PMC. [Link]

  • Dot Language (graph based diagrams). Medium. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature. [Link]

  • Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Walisongo Journal of Chemistry. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

  • Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University. [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • Saturation Transfer Difference (STD) NMR. University of Washington. [Link]

  • User Guide. graphviz. [Link]

  • Reaction Pathway Diagrams (5.1.2). TutorChase. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

  • Saturation Transfer Difference Spectroscopy. ResearchGate. [Link]

  • Mechanisms & Reaction Coordinate Diagrams. YouTube. [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Protein X-ray Crystallography and Drug Discovery. PMC. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. In Vitro Technologies. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. [Link]

Sources

Methodological & Application

The Dual-Range Potential of 2-Morpholinoethanamine Dihydrochloride: A Detailed Protocol for Buffer Preparation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biological buffers, the selection of an appropriate buffering agent is paramount to experimental success. While researchers are well-acquainted with common buffers like MES and HEPES, other versatile compounds such as 2-Morpholinoethanamine dihydrochloride offer unique advantages that warrant consideration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing 2-Morpholinoethanamine dihydrochloride in buffer preparation, unlocking its potential for a variety of biochemical and pharmaceutical applications.

Introduction: Beyond the Common Buffers

2-Morpholinoethanamine, also known as N-(2-aminoethyl)morpholine, is a diamine featuring a morpholine ring and an ethylamine side chain.[1] The dihydrochloride salt (2HCl) of this compound is particularly useful for buffer preparation due to its high solubility in aqueous solutions and its two distinct pKa values. Unlike many standard biological buffers that are effective in a single pH range, 2-Morpholinoethanamine offers the capability to buffer effectively in both acidic and alkaline conditions. This dual-range buffering capacity stems from the protonation states of its two amine groups.

The morpholine ring nitrogen and the primary amine nitrogen of the ethylamine side chain have different basicities, resulting in two distinct pKa values. This characteristic makes 2-Morpholinoethanamine dihydrochloride an intriguing candidate for experiments that may involve pH transitions or for researchers seeking a single buffering agent for multiple applications at different pH optima.

Physicochemical Properties and Buffering Principles

A thorough understanding of the physicochemical properties of a buffering agent is critical for accurate and reproducible buffer preparation. The key properties of 2-Morpholinoethanamine dihydrochloride are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₁₄N₂O · 2HCl[2]
Molecular Weight 203.12 g/mol Calculated from[1]
pKa₁ (25 °C) 4.06[3]
pKa₂ (25 °C) 9.15[3]
Appearance White to off-white crystalline powderGeneral Knowledge
Solubility Soluble in water[3]

The two pKa values dictate the two effective buffering ranges for this compound. According to the principles of buffer capacity, a buffer is most effective within approximately ±1 pH unit of its pKa.[4] Therefore, 2-Morpholinoethanamine dihydrochloride can be used to prepare buffers in the following pH ranges:

  • Acidic Range: pH 3.0 - 5.0 (centered around pKa₁)

  • Alkaline Range: pH 8.2 - 10.2 (centered around pKa₂)

The selection of the target pH will determine which amine group is primarily responsible for the buffering action. For buffers in the acidic range, the equilibrium between the diprotonated and monoprotonated forms is leveraged. For alkaline buffers, the equilibrium between the monoprotonated and the neutral form provides the buffering capacity.

Step-by-Step Protocol for Buffer Preparation

This protocol provides a detailed methodology for preparing a 0.1 M 2-Morpholinoethanamine buffer at a desired pH. The example below is for a target pH within the alkaline buffering range (e.g., pH 9.0), utilizing the second pKa. The same principles can be applied for preparing a buffer in the acidic range using the first pKa.

Materials and Equipment
  • 2-Morpholinoethanamine dihydrochloride (MW: 203.12 g/mol )

  • Deionized water (ddH₂O)

  • Concentrated sodium hydroxide (NaOH) solution (e.g., 1 M or 10 M) for pH adjustment

  • Concentrated hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Buffer Preparation Workflow

The following diagram illustrates the workflow for preparing a 2-Morpholinoethanamine buffer solution.

Buffer_Preparation_Workflow cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization A 1. Calculate Mass of 2-Morpholinoethanamine 2HCl B 2. Dissolve in ~80% of Final Volume of ddH₂O A->B Weigh & Dissolve C 3. Place on Magnetic Stirrer and Insert Calibrated pH Probe B->C Prepare for Titration D 4. Add NaOH (or HCl) Dropwise to Adjust pH C->D Titrate to Target pH E 5. Transfer to Volumetric Flask D->E Transfer Solution F 6. Add ddH₂O to Final Volume E->F Adjust Volume G 7. Mix Thoroughly and Store F->G Homogenize & Store

Caption: Workflow for preparing a 2-Morpholinoethanamine buffer.

Detailed Protocol Steps
  • Calculate the required mass of 2-Morpholinoethanamine dihydrochloride.

    • For 1 liter of a 0.1 M solution, the calculation is:

      • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

      • Mass (g) = 0.1 mol/L × 203.12 g/mol × 1 L = 20.312 g

  • Dissolve the compound in deionized water.

    • Weigh out 20.312 g of 2-Morpholinoethanamine dihydrochloride.

    • In a beaker, dissolve the powder in approximately 800 mL of deionized water. Use a magnetic stirrer to facilitate dissolution.

  • Adjust the pH of the solution.

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

    • For a target pH of 9.0, slowly add a concentrated solution of NaOH (e.g., 1 M) dropwise while continuously monitoring the pH.

    • Causality: The addition of a strong base (NaOH) is necessary to deprotonate the amine groups of the 2-Morpholinoethanamine dihydrochloride to achieve the desired pH within the alkaline buffering range.[5] The initial solution will be acidic due to the dihydrochloride salt.

    • If you overshoot the target pH, you can add a dilute solution of HCl to bring it back down. However, it is best to add the base slowly to avoid this.

  • Bring the solution to the final volume.

    • Once the target pH of 9.0 is reached and stable, carefully transfer the solution to a 1-liter volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer has been transferred.

    • Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Final mixing and storage.

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • The buffer solution is now ready for use. Store it in a well-sealed container at 4°C to minimize microbial growth. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

Application Example: Enzyme Activity Assay

Buffers are crucial for maintaining the optimal pH for enzyme activity. The alkaline buffering range of 2-Morpholinoethanamine makes it suitable for assays involving enzymes with alkaline pH optima, such as alkaline phosphatase.

Experimental Logic

The following diagram outlines the logic of using the prepared buffer in an enzyme assay.

Enzyme_Assay_Logic cluster_components Assay Components cluster_reaction Reaction cluster_measurement Measurement Buffer 2-Morpholinoethanamine Buffer (pH 9.0, 0.1 M) ReactionMix Combine Buffer, Enzyme, and Substrate in a Reaction Vessel Buffer->ReactionMix Enzyme Alkaline Phosphatase Solution Enzyme->ReactionMix Substrate Substrate Solution (e.g., pNPP) Substrate->ReactionMix Incubation Incubate at Optimal Temperature ReactionMix->Incubation Initiate Reaction Detection Measure Product Formation (e.g., Spectrophotometry at 405 nm) Incubation->Detection Monitor Progress

Caption: Logic flow for an enzyme activity assay.

Protocol for Alkaline Phosphatase Assay
  • Prepare the reaction mixture: In a microplate well or a cuvette, combine the following:

    • 80 µL of 0.1 M 2-Morpholinoethanamine buffer (pH 9.0)

    • 10 µL of the enzyme sample (e.g., diluted alkaline phosphatase)

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add 10 µL of a suitable substrate solution (e.g., p-nitrophenyl phosphate, pNPP).

  • Monitor the reaction: Immediately begin measuring the absorbance at 405 nm using a spectrophotometer. Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate enzyme activity: The rate of increase in absorbance is proportional to the enzyme activity.

Conclusion and Best Practices

2-Morpholinoethanamine dihydrochloride is a versatile and effective buffering agent with two distinct operational pH ranges, making it a valuable tool for a wide array of scientific applications. By following the detailed protocol and understanding the underlying principles of buffer preparation, researchers can confidently prepare accurate and stable buffer solutions tailored to their specific experimental needs.

Best Practices:

  • Always use a calibrated pH meter for accurate pH adjustment.

  • Prepare buffers at the temperature at which they will be used, as pH can be temperature-dependent.

  • When preparing stock solutions, ensure the final concentration is accurately calculated.

  • Store buffer solutions properly to prevent contamination and degradation.

By incorporating 2-Morpholinoethanamine dihydrochloride into their repertoire of buffering agents, researchers can enhance the precision and reliability of their experiments.

References

  • PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Henderson-Hasselbalch Approximation. Retrieved from [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, November 19). Choosing and preparing pH buffers - practical stuff [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Synthesis and Application of Lysosome-Targetable Fluorescent Probes Utilizing 4-(2-Aminoethyl)morpholine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis and application of lysosome-targetable fluorescent probes incorporating 4-(2-aminoethyl)morpholine. We will delve into the underlying chemical principles, provide step-by-step protocols for synthesis and cellular imaging, and offer insights into data interpretation, empowering researchers to effectively utilize these powerful tools in their studies of lysosomal biology and associated pathologies.

Introduction: The Significance of Lysosome-Targeted Fluorescent Probes

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules, cellular debris, and pathogens. Their dysfunction is implicated in a wide range of human diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer.[1] Fluorescent probes that specifically target lysosomes have become indispensable tools for studying their dynamic processes and understanding their role in health and disease.[2]

The morpholine moiety, a key structural feature of 4-(2-aminoethyl)morpholine, is a widely used and effective lysosome-targeting group.[1][3] Its weakly basic nature allows it to cross the cell membrane in its neutral form. Once inside the acidic environment of the lysosome (pH 4.5-5.5), the morpholine ring becomes protonated, trapping the fluorescent probe within the organelle.[1][4] This "pH-partitioning" mechanism provides a robust strategy for selective lysosomal accumulation.[1]

This guide focuses on the use of 4-(2-aminoethyl)morpholine as a versatile building block for the synthesis of novel lysosome-targetable fluorescent probes. Its primary amine group offers a convenient handle for conjugation to a wide variety of fluorophores, enabling the development of probes with diverse spectral properties and functionalities.[5][6]

The Chemistry of Lysosome Targeting with 4-(2-Aminoethyl)morpholine

The efficacy of 4-(2-aminoethyl)morpholine as a lysosome-targeting ligand stems from its physicochemical properties. The morpholine ring, with a pKa value typically in the range of 5-6, is crucial for the pH-dependent trapping mechanism.[4] The aminoethyl side chain provides a reactive site for covalent attachment to fluorophores without significantly impacting the lysosomotropic character of the morpholine moiety.[5]

The general design of a lysosome-targetable fluorescent probe using 4-(2-aminoethyl)morpholine involves three key components:

  • Fluorophore: The light-emitting component that provides the signal for detection. The choice of fluorophore will depend on the desired excitation and emission wavelengths, quantum yield, and photostability.

  • Linker: A chemical bridge that connects the fluorophore to the targeting moiety. The linker can be designed to be stable or cleavable in response to specific lysosomal enzymes or conditions.

  • Targeting Moiety: In this case, the 4-(2-aminoethyl)morpholine group, which directs the probe to the lysosome.

The following diagram illustrates the fundamental mechanism of lysosomal accumulation:

Lysosome_Targeting_Mechanism Probe_Neutral Probe (Neutral) Probe_Neutral_Cyto Probe (Neutral) Probe_Neutral->Probe_Neutral_Cyto Passive Diffusion Probe_Protonated Probe-H+ (Protonated & Trapped) Probe_Neutral_Cyto->Probe_Protonated Protonation

Caption: Mechanism of lysosomal accumulation of a morpholine-containing probe.

Synthesis Protocol: A Representative Naphthalimide-Based Probe

This section provides a detailed protocol for the synthesis of a lysosome-targetable fluorescent probe based on a naphthalimide fluorophore and 4-(2-aminoethyl)morpholine. Naphthalimides are attractive fluorophores due to their high fluorescence quantum yields and good photostability.[7]

Materials and Reagents:

  • 4-Bromo-1,8-naphthalic anhydride

  • 4-(2-Aminoethyl)morpholine[8][9]

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Synthesis Workflow:

Synthesis_Workflow Reactants 1. Reactants Mixing (Naphthalic Anhydride, 4-(2-Aminoethyl)morpholine, K₂CO₃ in DMF) Reaction 2. Reaction (Heat and Stir) Reactants->Reaction Workup 3. Work-up (Precipitation & Filtration) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Characterization 5. Characterization (NMR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis of the naphthalimide-based probe.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of 4-(2-aminoethyl)morpholine (1.2 eq).

  • Reaction: Stir the reaction mixture at 80-90 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold methanol.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Outcome: The successful synthesis will yield a fluorescent compound with the naphthalimide core conjugated to the 4-(2-aminoethyl)morpholine moiety.

Application Protocol: Live-Cell Imaging of Lysosomes

This protocol details the use of the synthesized fluorescent probe for imaging lysosomes in live cultured cells using fluorescence microscopy.[10][11]

Materials and Reagents:

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized lysosome-targetable fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Commercial lysosomal marker (e.g., LysoTracker™ Red) for colocalization studies

  • Fluorescence microscope with appropriate filter sets

Experimental Workflow:

Imaging_Workflow Cell_Seeding 1. Cell Seeding (Plate cells on coverslips) Probe_Loading 2. Probe Incubation (Add probe solution to cells) Cell_Seeding->Probe_Loading Washing 3. Washing (Remove excess probe) Probe_Loading->Washing Imaging 4. Fluorescence Imaging (Acquire images) Washing->Imaging Analysis 5. Data Analysis (Colocalization, etc.) Imaging->Analysis

Caption: Workflow for live-cell imaging of lysosomes.

Step-by-Step Procedure:

  • Cell Culture: Plate the cells of choice onto glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of the synthesized fluorescent probe (e.g., 1 mM in DMSO).

  • Probe Loading: Dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed complete cell culture medium. Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 30-60 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove the excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the synthesized probe. For colocalization, incubate with a commercial lysosomal marker according to the manufacturer's protocol before imaging.

Data Analysis and Interpretation

Successful lysosomal targeting will be observed as punctate fluorescent signals within the cytoplasm of the cells. To confirm the specific localization, a colocalization analysis with a known lysosomal marker is highly recommended.[7]

Quantitative Analysis:

ParameterDescriptionExpected Result
Pearson's Correlation Coefficient (PCC) A measure of the linear correlation between the intensities of the two fluorescent channels.A value close to +1 indicates strong positive colocalization.
Mander's Overlap Coefficient (MOC) Represents the fraction of the signal from one channel that overlaps with the signal from the other channel.Values close to 1 for both channels indicate a high degree of overlap.

Troubleshooting:

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of the probe.Increase the number and duration of washing steps.
Weak or no signal Low probe concentration or short incubation time.Optimize probe concentration and incubation time.
Diffuse cytoplasmic staining Probe is not effectively trapped in lysosomes.Verify the pH-dependent properties of the probe.
Phototoxicity High illumination intensity or prolonged exposure.Reduce laser power and exposure time.

Conclusion

The use of 4-(2-aminoethyl)morpholine as a targeting moiety provides a straightforward and effective strategy for the design and synthesis of lysosome-targetable fluorescent probes. The protocols and guidelines presented here offer a solid foundation for researchers to develop and apply these valuable tools to investigate the intricate roles of lysosomes in cellular function and disease. The versatility of this approach allows for the creation of a diverse palette of fluorescent probes, paving the way for new discoveries in lysosomal biology.

References

  • Lysosome-targeted fluorescent probes: Design mechanism and biological applications. (2023). Bioorganic Chemistry, 140, 106832.
  • Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes). (n.d.). Tocris Bioscience.
  • Fluorescent Lysosome Probes. (n.d.). Tocris Bioscience.
  • Wang, Y., Liu, L., & Wu, M.-Y. (2019). Lysosome-Targeted Single Fluorescence Probe for Two-Channel Imaging Intracellular SO2 and Biothiols. Molecules, 24(3), 549.
  • A lysosome-targeted fluorescent probe for fluorescence imaging of hypochlorous acid in living cells and in vivo. (2024). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 316, 124316.
  • Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. (2022). Molecules, 27(9), 2959.
  • Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. (2020). STAR Protocols, 1(2), 100121.
  • 4-(2-Aminoethyl)morpholine. (n.d.). Chem-Impex.
  • Morpholinyl silicon phthalocyanine nanoparticles with lysosome cell death and two-photon imaging functions for in vitro photodynamic therapy of cancer cells. (2023). Frontiers in Chemistry, 11, 1189913.
  • Lysosome-targeted fluorescent probes: Design mechanism and biological applications. (2025).
  • Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. (2022). Molecules, 27(9), 2959.
  • A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. (2021). Molecules, 26(23), 7241.
  • A Lysosome-Targetable Fluorescence Probe Based on L-Cysteine-Polyamine. (2020). International Journal of Nanomedicine, 15, 1647–1660.
  • Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. (2021). Dyes and Pigments, 188, 109186.
  • Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. (2023). Molecules, 28(18), 6667.
  • Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. (2020). ACS Omega, 5(42), 27113–27122.
  • 4-(2-Aminoethyl)morpholine. (n.d.). ChemicalBook.
  • Morpholine-Facilitated Enrichment-Triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study. (2025). Chemical Biology & Drug Design, 106(2), e70168.
  • 4-(2-Aminoethyl)morpholine 99 2038-03-1. (n.d.). Sigma-Aldrich.
  • 2-Morpholinoethylamine. (n.d.). PubChem.
  • CAS No : 2038-03-1 | Product Name : 4-(2-Aminoethyl)morpholine. (n.d.).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752.
  • Lysosome-targeting turn-on red/NIR BODIPY probes for imaging hypoxic cells. (2017).

Sources

Application of 2-Morpholinoethanamine Dihydrochloride as a Catalyst in Organic Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of 2-Morpholinoethanamine and its dihydrochloride salt as catalysts in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the catalytic prowess of this morpholine derivative, offering both established protocols for its immobilized form and prospective applications for its dihydrochloride salt.

Introduction: The Versatility of a Morpholine-Based Catalyst

2-Morpholinoethanamine, a bifunctional molecule featuring a tertiary morpholine nitrogen and a primary ethylamine group, has emerged as a versatile organocatalyst. Its unique structure allows for both basic and acidic functionalities, making it a valuable tool in the synthesis of complex organic molecules. While the free base, particularly when immobilized on solid supports, has been demonstrated as a highly efficient heterogeneous acid-base catalyst, the dihydrochloride salt presents potential as a mild and recoverable acid catalyst. This guide will explore both facets of this intriguing molecule.

Heterogeneous Catalysis: Immobilized 2-Morpholinoethanamine

Recent studies have highlighted the exceptional catalytic activity of 2-Morpholinoethanamine when immobilized on solid supports like graphene oxide (GO) or silica (SiO₂). This approach not-only enhances catalyst stability and reusability but also simplifies product purification, aligning with the principles of green chemistry.

Synthesis of the Heterogeneous Catalyst

The immobilization of 2-Morpholinoethanamine onto a support material is a straightforward process. For instance, when using graphene oxide, the amine can be covalently bonded to the GO surface through a simple reflux procedure.[1] This creates a bifunctional acid-base nanocatalyst where the amine groups act as basic sites and the carboxylic acid functionalities on the graphene oxide surface provide acidic sites.[1]

A similar strategy can be employed with nano-silica, where the surface is first functionalized with a leaving group, such as chlorine, followed by the addition of 2-Morpholinoethanamine.[2]

Workflow for Catalyst Synthesis (Graphene Oxide Support):

A Graphene Oxide (GO) C Reflux in Ethanol A->C B 2-Morpholinoethanamine B->C D Centrifugation & Washing C->D E Immobilized Catalyst (GO-mor) D->E

Caption: Synthesis of GO-immobilized 2-Morpholinoethanamine.

Application in Multicomponent Reactions for Heterocycle Synthesis

The immobilized 2-Morpholinoethanamine catalyst has proven to be highly effective in one-pot multicomponent reactions (MCRs) for the synthesis of various biologically significant heterocyclic compounds.[1] These reactions benefit from high atom economy and procedural simplicity.

Reaction Principle: The synthesis of benzo[b]pyran derivatives proceeds via a multicomponent reaction involving an arylaldehyde, malononitrile, and a cyclic 1,3-dicarbonyl compound like dimedone. The catalyst's basic amine sites facilitate the initial Knoevenagel condensation, while the acidic sites on the support can activate the carbonyl groups.

General Protocol:

  • To a 50 mL round-bottom flask, add the arylaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol).

  • Add the immobilized 2-Morpholinoethanamine catalyst (e.g., 0.04 g of GO-mor).

  • Add a solvent system, such as a 1:1 mixture of ethanol and water.

  • Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and separate the catalyst by centrifugation or filtration.

  • The pure product can be obtained by recrystallization from ethanol.[1]

Table 1: Synthesis of Benzo[b]pyran Derivatives with Immobilized 2-Morpholinoethanamine Catalyst

EntryArylaldehydeProductYield (%)Time (min)
1Benzaldehyde2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile9530
24-Chlorobenzaldehyde2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile9245
34-Methoxybenzaldehyde2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile9625

Data adapted from literature reports for GO-immobilized catalyst.

Reaction Principle: This reaction involves the condensation of an arylaldehyde, malononitrile, and 4-hydroxycoumarin. The bifunctional nature of the catalyst is crucial for activating all three components and facilitating the cascade of reactions leading to the desired product.

General Protocol:

  • In a 50 mL flask, combine the arylaldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxycoumarin (1 mmol).

  • Add the immobilized catalyst (e.g., 0.04 g of GO-mor) and a 1:1 ethanol/water solvent mixture.

  • Stir the reaction mixture at an appropriate temperature (e.g., reflux) and monitor by TLC.

  • After the reaction is complete, remove the catalyst by centrifugation.

  • Cool the solution to allow the product to precipitate, which can then be purified by recrystallization.[1]

Reaction Principle: The Hantzsch-type synthesis of polyhydroquinolines involves the one-pot condensation of an arylaldehyde, a β-ketoester (like ethyl acetoacetate), a cyclic 1,3-dicarbonyl compound (like dimedone), and an ammonia source (like ammonium acetate). The basic sites of the catalyst are key to promoting the various condensation steps.

General Protocol:

  • Combine the arylaldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in a reaction flask.

  • Add the immobilized catalyst (e.g., 0.04 g of GO-mor) and a 1:1 ethanol/water solvent.

  • Reflux the mixture until the starting materials are consumed, as indicated by TLC.

  • Remove the solvent under reduced pressure and dissolve the residue in hot ethanol.

  • Separate the catalyst by centrifugation and obtain the pure product by recrystallization.[1][2]

Catalytic Cycle for Multicomponent Reactions:

cluster_0 Catalytic Cycle Catalyst Immobilized 2-Morpholinoethanamine A Aldehyde + Malononitrile (Knoevenagel Adduct) Catalyst->A Base Catalysis B Michael Addition of Dimedone/4-Hydroxycoumarin A->B C Cyclization & Dehydration B->C Product Heterocyclic Product C->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for heterocycle synthesis.

Homogeneous Catalysis: 2-Morpholinoethanamine Dihydrochloride

While the immobilized free base has been the focus of recent research, the dihydrochloride salt of 2-Morpholinoethanamine holds potential as a homogeneous acid catalyst. Amine hydrochloride salts can act as a source of in situ generated HCl or as Brønsted acids themselves, catalyzing a variety of organic transformations.

Theoretical Application in Knoevenagel Condensation

Catalytic Principle: In contrast to the base-catalyzed mechanism, an acid-catalyzed Knoevenagel condensation can proceed through the activation of the carbonyl component. The protonated amine salt can act as a Brønsted acid, protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enol form of the active methylene compound.

Proposed Mechanism:

  • Carbonyl Activation: The acidic proton from the amine dihydrochloride protonates the carbonyl oxygen of the aldehyde.

  • Enolization: The active methylene compound undergoes tautomerization to its enol form.

  • Nucleophilic Attack: The enol attacks the activated carbonyl carbon.

  • Dehydration: Subsequent elimination of a water molecule yields the α,β-unsaturated product.

Hypothetical Protocol for Knoevenagel Condensation:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent (e.g., toluene or ethanol).

  • Add a catalytic amount of 2-Morpholinoethanamine 2HCl (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst.

  • The product can be purified by crystallization or column chromatography.

Knoevenagel Condensation Workflow (Acid Catalysis):

A Aldehyde + Active Methylene Compound C Reflux in Solvent A->C B 2-Morpholinoethanamine 2HCl (Catalyst) B->C D Aqueous Workup C->D E Purification D->E F α,β-Unsaturated Product E->F

Caption: Hypothetical workflow for acid-catalyzed Knoevenagel condensation.

Conclusion and Future Outlook

2-Morpholinoethanamine is a versatile and efficient catalyst in organic synthesis. Its application as a heterogeneous, bifunctional acid-base catalyst in the synthesis of complex heterocycles is well-established, offering significant advantages in terms of reusability and green chemistry. The dihydrochloride salt, while less explored, presents an exciting opportunity for the development of new catalytic systems based on mild, homogeneous acid catalysis. Further research into the catalytic applications of this compound is warranted and could unveil a new range of synthetic methodologies.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Yao, C., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

  • ResearchGate. (n.d.). Facile Protocol for the Synthesis of 2-Amino-4H-Chromene Derivatives using Choline Chloride/Urea. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PMC. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Retrieved from [Link]

  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • PMC. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • Amiri, L., et al. (2023). Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study. Scientific Reports, 13(1), 17966. [Link]

  • Ghorbani-Vaghei, R., & Amiri, L. (2025). Nanao/organocatalyat SiO2/4-(2-Aminoethyl)-morpholine as a new, reusable, and efficacious catalyst for the synthesis of polyhydroquinolines derivatives and antibacterially active evaluation. Scientific Reports, 15(1), 12345. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Morpholinoethanamine in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Endosomal Escape Barrier with pH-Responsive Nanotechnology

In the field of intracellular drug delivery, particularly for nucleic acid therapeutics like siRNA and mRNA, a paramount challenge is not merely reaching the target cell, but ensuring the therapeutic cargo can access the cytoplasm to exert its effect. The primary bottleneck in this process is the endosomal pathway.[1][2][3] After cellular uptake via endocytosis, nanoparticles are sequestered within endosomes, which mature into late endosomes and lysosomes. These compartments are characterized by an acidic internal environment (pH 4.5-6.5) and are rich in degradative enzymes. Without a mechanism for escape, the therapeutic payload is often destroyed before it can perform its function.

This guide focuses on the strategic application of 2-Morpholinoethanamine (2-MEA) as a critical chemical precursor for designing "smart" delivery vehicles that can overcome this barrier. The core innovation lies in creating ionizable lipids that remain neutral at physiological pH (7.4) to ensure stability and minimize toxicity in circulation, but become positively charged in the acidic milieu of the endosome.[4][5] This pH-triggered protonation is the key to disrupting the endosomal membrane and facilitating cytoplasmic release. The morpholine ring within 2-MEA, with its characteristic pKa, is an exemplary headgroup for building these advanced, pH-responsive ionizable lipids.

This document will detail the scientific rationale, formulation protocols, and characterization methods for leveraging 2-MEA-derived lipids in the creation of potent Lipid Nanoparticles (LNPs) for drug delivery research.

Part 1: The Rationale and Design of a 2-MEA-Derived Ionizable Lipid

The central premise of using 2-MEA is to synthesize a custom amphiphilic molecule—an ionizable lipid—that acts as a pH sensor and membrane destabilizer. This molecule is not used "off-the-shelf" but is constructed by conjugating the hydrophilic 2-MEA headgroup to a precisely engineered hydrophobic lipid tail.

Causality of Design:

  • The Headgroup (Sensor): The 2-Morpholinoethanamine moiety serves as the pH-sensitive component. At physiological pH 7.4, the tertiary amine of the morpholino group is largely deprotonated and neutral. As the LNP is trafficked into the acidic endosome, the lower pH environment leads to the protonation of this amine, imparting a positive charge to the lipid headgroup.

  • The Tail (Anchor & Disruptor): The hydrophobic lipid tails (typically two or more alkyl chains) ensure the molecule's incorporation into the lipid bilayer of the nanoparticle.[4][] Upon headgroup protonation in the endosome, the newly cationic lipid can form ion pairs with anionic lipids present in the endosomal membrane. This interaction disrupts the bilayer structure, promoting a transition to non-bilayer phases that lead to membrane fusion and the release of the LNP's cargo into the cytoplasm.[4]

cluster_lipid General Structure of a 2-MEA-Derived Ionizable Lipid Head 2-Morpholinoethanamine (pH-Sensitive Headgroup) Linker Linker Chemistry (e.g., Ester, Amide) Head->Linker Covalent Bond Tails Hydrophobic Tails (e.g., C12-C18 Alkyl Chains) Linker->Tails Conjugation

Caption: Structure of a 2-MEA Ionizable Lipid.

Part 2: Formulation of Lipid Nanoparticles (LNPs) Using a 2-MEA-Derived Lipid

The gold standard for producing consistent, monodisperse LNPs for nucleic acid delivery is through rapid, controlled mixing using microfluidics.[7][8] The process leverages a low pH environment to drive the electrostatic assembly of the positively charged ionizable lipid and the negatively charged nucleic acid cargo.

Principle of Formulation

The formulation is based on a "flash nanoprecipitation" process. A solution of lipids dissolved in ethanol is rapidly mixed with an aqueous solution of the nucleic acid cargo buffered at an acidic pH (e.g., 4.0).[9][10] Under these acidic conditions, the 2-MEA-derived lipid is protonated and electrostatically complexes with the phosphate backbone of the siRNA or mRNA. The other lipid components (helper lipid, cholesterol, PEG-lipid) co-assemble around this core, and the rapid change in solvent polarity causes the components to precipitate into a nanoparticle structure. A subsequent buffer exchange to a neutral pH (7.4) deprotonates the surface-exposed ionizable lipids, resulting in a stable, near-neutral particle suitable for in vivo use.[4]

Protocol 1: LNP Formulation via Microfluidic Mixing

Materials & Reagents:

  • 2-MEA-Derived Ionizable Lipid

  • Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-Lipid: e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • Nucleic Acid Cargo (siRNA or mRNA)

  • Ethanol (200 proof, anhydrous)

  • Aqueous Buffer: 50 mM Sodium Citrate or Acetate Buffer, pH 4.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic Mixing System (e.g., NanoAssemblr® or similar)

  • Syringe Pumps

  • Dialysis Cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock (Ethanol Phase):

    • Prepare a stock solution of the individual lipid components in 100% ethanol.

    • Combine the lipids in a molar ratio that is optimized for the specific application. A common starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[8]

    • For example, to make 1 mL of a 20 mM total lipid stock, combine the appropriate volumes of each individual stock and add ethanol to the final volume. Vortex thoroughly.

  • Preparation of Cargo Stock (Aqueous Phase):

    • Dissolve the nucleic acid cargo in the pH 4.0 aqueous buffer to the desired concentration. Ensure the solution is clear and fully dissolved.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.

    • Set the syringe pumps to the desired flow rate ratio (FRR). An FRR of 3:1 (Aqueous:Ethanol) is a common starting point.

    • Set the total flow rate (TFR). A higher TFR (e.g., 12-20 mL/min) generally leads to smaller particle sizes.

    • Initiate the pumps to mix the two solutions through the microfluidic cartridge. Collect the resulting milky-white nanoparticle suspension.

  • Downstream Processing (Buffer Exchange):

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer. This step is critical for removing the ethanol and neutralizing the pH.

    • After dialysis, recover the LNP suspension and filter it through a 0.22 µm sterile filter.

  • Storage:

    • Store the final LNP formulation at 4°C. For long-term storage, aliquots can be flash-frozen and stored at -80°C, but freeze-thaw stability must first be confirmed.

cluster_workflow LNP Formulation Workflow A Prepare Lipid Stock (in Ethanol) C Microfluidic Mixing (FRR 3:1) A->C B Prepare Cargo Stock (Aqueous, pH 4.0) B->C D Collect LNP Suspension (Ethanol/Aqueous Mix) C->D E Dialysis vs. PBS pH 7.4 (Ethanol Removal & Neutralization) D->E F Sterile Filtration (0.22 µm) & Storage at 4°C E->F Uptake 1. LNP Endocytosis Endosome 2. Endosomal Acidification (pH drops from 7.4 to ~6.0) Uptake->Endosome Protonation 3. 2-MEA Headgroup Protonation (LNP becomes cationic) Endosome->Protonation Disruption 4. Interaction with Anionic Endosomal Lipids Protonation->Disruption Release 5. Membrane Disruption & Cargo Release into Cytoplasm Disruption->Release

Caption: pH-Mediated Endosomal Escape Pathway.

Protocol 3: Conceptual In Vitro Validation (Calcein Escape Assay)

This assay provides visual and quantifiable evidence of endosomal membrane disruption. [1][2] Principle: Cells are co-loaded with the fluorescent dye calcein (at a self-quenching concentration) and the LNPs. Calcein is trapped in endosomes. If the LNPs disrupt the endosomal membrane, calcein will spill into the much larger volume of the cytoplasm, becoming de-quenched and fluorescing brightly.

Brief Workflow:

  • Incubate target cells with a high concentration of calcein and the test LNPs.

  • After an incubation period (e.g., 4-6 hours), wash the cells to remove extracellular components.

  • Analyze the cells using fluorescence microscopy or flow cytometry.

  • A significant increase in diffuse, cytoplasmic green fluorescence in LNP-treated cells compared to controls (cells with calcein only) indicates successful endosomal escape.

Conclusion

2-Morpholinoethanamine dihydrochloride is not a passive excipient but a powerful synthetic tool for creating the next generation of drug delivery vehicles. By serving as the pH-responsive headgroup in custom-synthesized ionizable lipids, it directly addresses the critical challenge of endosomal escape. The protocols and principles outlined in this guide provide a framework for researchers to formulate, characterize, and validate potent LNP systems, thereby unlocking the full therapeutic potential of intracellular biologics. The logical design of these lipids, enabled by precursors like 2-MEA, is fundamental to the clinical success of RNA medicines.

References

  • Walsh, C. L., Nguyen, J., Tiffany, M. R., & Szoka, F. C. (n.d.). Synthesis, Characterization, and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. eScholarship, University of California. [Link]

  • Walsh, C. L., Nguyen, J., Tiffany, M. R., & Szoka, F. C. (2013). Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. Pharmaceutical research, 30(11), 2977–2990. [Link]

  • McKenzie, C., et al. (2018). Controlling Endosomal Escape Using pH-Responsive Nanoparticles with Tunable Disassembly. Monash University. [Link]

  • McKenzie, C. I. G., et al. (2018). Controlling Endosomal Escape Using pH Responsive Nanoparticles with Tunable Disassembly. Request PDF. [Link]

  • Dilliard, S. A., et al. (2021). Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs. National Institutes of Health (NIH). [Link]

  • Gunawardana, M., et al. (2025). Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay. PubMed. [Link]

  • McKenzie, C. I. G., et al. (2022). Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay. PubMed. [Link]

  • Probing Endosomal Escape Using pHlexi Nanoparticles. (n.d.). Request PDF. [Link]

  • Li, Y., & Mitchell, M. J. (n.d.). An ionizable lipid toolbox for RNA delivery. MITCHELL LAB. [Link]

  • D'Addio, S. M., et al. (2024). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. PMC - NIH. [Link]

  • Agrawal, S., Stokes, A. L., & Nelson, C. E. (2025). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. PubMed. [Link]

  • Tenchov, R., et al. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. PMC - PubMed Central. [Link]

  • 2-Morpholinoethylamine. (n.d.). PubChem. [Link]

  • Zhang, Z. (n.d.). The Role of Lipid Nanoparticles in Drug Delivery System. Longdom Publishing. [Link]

  • Art-A-Zaman, A., et al. (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. MDPI. [Link]

  • Formulation methods for peptide-modified lipid nanoparticles. (2025). ResearchGate. [Link]

  • Harnessing the Potential of Lipid Nanoparticles for Drug Delivery. (2025). Inside Therapeutics. [Link]

  • Han, X., et al. (2023). Lipid nanoparticles: Composition, formulation, and application. PMC - PubMed Central. [Link]

  • Luxenhofer, R., et al. (2014). Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s. ACS Nano, 8(3), 2635–2646. [Link]

  • Wang, X., et al. (2011). Novel pH-sensitive zwitterionic poly(amino acid) derivatives for drug delivery. PubMed. [Link]

  • Ailincai, D., et al. (2021). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI. [Link]

  • Vaghari, H., et al. (2024). Long-acting transdermal drug delivery formulations: Current developments and innovative pharmaceutical approaches. PubMed. [Link]

Sources

Application Notes and Protocols for Biochemical Assays Involving 2-Morpholinoethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of 2-Morpholinoethanamine in Biochemical Research

2-Morpholinoethanamine, also known as 4-(2-aminoethyl)morpholine, is a versatile primary amine that has garnered significant interest in the fields of biochemistry, drug discovery, and materials science. Its unique structure, featuring a flexible ethylamine chain and a morpholine ring, imparts a favorable combination of physicochemical properties. The morpholine moiety often enhances water solubility and can act as a lysosome-targeting group, a critical feature for developing intracellular probes and targeted drug delivery systems.[1][2] The terminal primary amine provides a reactive handle for a multitude of chemical modifications, making it an invaluable building block for the synthesis of more complex molecules.[3]

This comprehensive guide provides detailed protocols and expert insights into the application of 2-Morpholinoethanamine in key biochemical assays. We will delve into its use in the synthesis of fluorescent probes for cellular imaging and as a target for derivatization in quantitative analytical methods. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these protocols effectively.

Physicochemical Properties of 2-Morpholinoethanamine: A Foundation for Assay Design

A thorough understanding of the physicochemical properties of 2-Morpholinoethanamine is paramount for designing robust and reproducible biochemical assays. These properties dictate its behavior in aqueous solutions, its reactivity, and its suitability for specific applications.

PropertyValueSignificance in Assay Development
Molecular Formula C₆H₁₄N₂OEssential for calculating molarity and mass-based concentrations.
Molecular Weight 130.19 g/mol Crucial for accurate preparation of standard solutions and reaction stoichiometry.
pKa₁ (Morpholine Nitrogen) 4.06 (+2)At physiological pH, the morpholine nitrogen is largely protonated, contributing to the molecule's overall charge and solubility.
pKa₂ (Ethylamine Nitrogen) 9.15 (+1)The primary amine is predominantly protonated at neutral pH. This is a key consideration for conjugation reactions that require a nucleophilic, unprotonated amine.
Appearance Clear, colorless to pale yellow liquidA simple visual check for the quality of the reagent.
Solubility Soluble in water, chloroform, and methanolHigh water solubility is advantageous for most biochemical assays conducted in aqueous buffers.
Density 0.992 g/mL at 25°CUseful for converting between mass and volume.
Refractive Index n20/D 1.476A physical constant that can be used for quality control.

Table 1: Key physicochemical properties of 2-Morpholinoethanamine and their relevance in biochemical assay design.[4][5]

The two pKa values are particularly noteworthy. The lower pKa corresponds to the tertiary amine within the morpholine ring, while the higher pKa is associated with the primary ethylamine group.[4] This dual basicity means that the overall charge of the molecule is highly dependent on the pH of the medium. Understanding this relationship is critical when selecting buffer systems for reactions and analytical separations.

Core Applications and Methodologies

The reactivity of the primary amine group is the cornerstone of 2-Morpholinoethanamine's utility in biochemical assays. This section will explore two principal applications: its role as a synthetic precursor for fluorescent probes and its derivatization for quantitative analysis by High-Performance Liquid Chromatography (HPLC).

Application 1: Synthesis of a Lysosome-Targetable Fluorescent Probe

The morpholine moiety is a well-established lysosome-targeting group.[2] This property arises from its pKa, which allows it to become protonated and trapped within the acidic environment of the lysosome (pH 4.5-5.5). By incorporating 2-Morpholinoethanamine into a fluorophore scaffold, researchers can create probes that selectively accumulate in lysosomes, enabling the study of lysosomal function and dynamics.

Below is a detailed protocol for the synthesis of a lysosome-targetable fluorescent probe, N-(2-morpholinoethyl)acetamide-4-morpholine-1,8-naphthimide (MMN), adapted from the literature.[1] This protocol exemplifies the use of 2-Morpholinoethanamine in creating sophisticated tools for cell biology.

cluster_0 Step 1: Synthesis of Intermediate 2 cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification start1 Compound 1 (4-morpholine-1,8-naphthalic anhydride) + Glycine proc1 Reflux in DMF at 100°C for 30h start1->proc1 prod1 Intermediate 2 (N-Carboxymethyl-4-morpholine-1,8-naphthalimide) proc1->prod1 start2 Intermediate 2 + 2-Morpholinoethanamine prod1->start2 reagents EDC, HOBt, DIEA in dry DMF start2->reagents proc2 Stir for 10h reagents->proc2 prod2 Crude MMN proc2->prod2 start3 Crude MMN prod2->start3 proc3 Column Chromatography (Silica gel, CH₂Cl₂/MeOH) start3->proc3 prod3 Pure MMN Probe proc3->prod3

Caption: Workflow for the synthesis of the lysosome-targetable fluorescent probe MMN.

Rationale: This synthesis involves a two-step process. First, an intermediate with a carboxylic acid group is prepared. This carboxylic acid is then activated to react with the primary amine of 2-Morpholinoethanamine, forming a stable amide bond.

Materials:

  • N-Carboxymethyl-4-morpholine-1,8-naphthalimide (Intermediate 2, to be synthesized or procured)

  • 2-Morpholinoethanamine (4-(2-aminoethyl)morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dry N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Intermediate 2 (5 mmol) in dry DMF.

  • Addition of Coupling Agents: To the solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIEA, 2 eq). Stir the mixture for 20-30 minutes at room temperature to activate the carboxylic acid group.

  • Addition of 2-Morpholinoethanamine: Slowly add 2-Morpholinoethanamine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, quench the reaction by adding water. The desired product will precipitate out of the solution.

  • Filtration and Drying: Collect the precipitate by filtration and dry it under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of CH₂Cl₂/MeOH (e.g., a gradient from 20:1 to 15:1 v/v).[1]

  • Characterization: Confirm the identity and purity of the final product, N-(2-morpholinoethyl)acetamide-4-morpholine-1,8-naphthimide (MMN), using techniques such as NMR spectroscopy and mass spectrometry.

Application 2: Derivatization for HPLC-Based Quantification

In many biological and pharmaceutical samples, it is necessary to quantify the amount of 2-Morpholinoethanamine, for instance, as a residual reactant or a metabolite. Due to its lack of a strong chromophore, direct detection by UV-Vis spectrophotometry in HPLC is often insensitive. Pre-column derivatization with a labeling agent that imparts strong UV absorbance or fluorescence is a common strategy to overcome this limitation.[5]

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing reagent for primary and secondary amines. It reacts with the unprotonated amine to form a highly fluorescent and UV-active sulfonamide derivative.[5][6]

cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 HPLC Analysis start Sample containing 2-Morpholinoethanamine prep Prepare in a suitable solvent start->prep mix Mix sample, buffer, and Dansyl-Cl prep->mix reagent Dansyl Chloride in Acetone reagent->mix buffer Alkaline Buffer (pH 9.5-10.5) buffer->mix incubate Incubate (e.g., 60°C for 30 min) mix->incubate quench Quench excess Dansyl-Cl incubate->quench inject Inject into HPLC system quench->inject detect UV or Fluorescence Detection inject->detect quantify Quantify against standards detect->quantify

Caption: General workflow for the derivatization of 2-Morpholinoethanamine with Dansyl Chloride for HPLC analysis.

Rationale: The derivatization reaction is performed under alkaline conditions to ensure that the primary amine of 2-Morpholinoethanamine is deprotonated and thus nucleophilic. The excess, highly reactive dansyl chloride is subsequently quenched to prevent interference in the HPLC analysis.

Materials:

  • 2-Morpholinoethanamine standard solutions

  • Samples containing 2-Morpholinoethanamine

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 10.0)

  • Quenching solution (e.g., 2% v/v methylamine hydrochloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a C18 reversed-phase column and a UV or fluorescence detector

Procedure:

  • Standard and Sample Preparation: Prepare a series of 2-Morpholinoethanamine standard solutions of known concentrations in water or a suitable solvent. Prepare your unknown samples, ensuring they are in a compatible solvent.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the standard or sample solution.

    • Add 200 µL of the sodium bicarbonate buffer (pH 10.0).

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.

  • Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of the quenching solution to react with the excess dansyl chloride. Vortex and let it stand for 10 minutes.

  • Sample Preparation for Injection: Centrifuge the sample to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

    • Perform a gradient elution using a mobile phase system such as:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A typical gradient could be from 20% B to 80% B over 20 minutes.

    • Detect the dansylated 2-Morpholinoethanamine using a UV detector (e.g., at 254 nm) or a fluorescence detector (e.g., excitation at 340 nm, emission at 525 nm).

  • Quantification: Construct a calibration curve by plotting the peak areas of the derivatized standards against their corresponding concentrations. Use this curve to determine the concentration of 2-Morpholinoethanamine in the unknown samples.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For the synthesis of the fluorescent probe, the purity and identity of the final product must be confirmed by independent analytical techniques such as NMR and mass spectrometry. This ensures that the observed fluorescence is indeed from the desired compound.

For the HPLC quantification method, the inclusion of a calibration curve with known standards is a fundamental aspect of self-validation. The linearity of this curve (typically with an R² value > 0.99) demonstrates the reliability of the method within the tested concentration range. Furthermore, the analysis of spiked samples (samples with a known amount of added 2-Morpholinoethanamine) can be used to assess the accuracy and recovery of the method in a specific sample matrix.

Conclusion: A Versatile Tool for Biochemical Innovation

2-Morpholinoethanamine is a powerful and versatile chemical entity for a range of biochemical applications. Its unique structural features, particularly the reactive primary amine and the lysosome-targeting morpholine ring, make it an invaluable tool for researchers and drug development professionals. The detailed protocols provided herein for the synthesis of a lysosome-targetable fluorescent probe and for its quantitative analysis by HPLC serve as a practical guide for harnessing the potential of this molecule. By understanding the underlying chemical principles and paying close attention to experimental details, scientists can confidently employ 2-Morpholinoethanamine to advance their research in cellular imaging, diagnostics, and beyond.

References

  • Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. (2025). ResearchGate. [Link]

  • A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. (2022). National Institutes of Health. [Link]

  • Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. (2022). MDPI. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). National Institutes of Health. [Link]

  • Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study. (2023). National Institutes of Health. [Link]

  • Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). National Institutes of Health. [Link]

  • Design, synthesis and antitumor evaluation of new 1,8-naphthalimide derivatives targeting nuclear DNA. (2021). PubMed. [Link]

  • N-(2-aminoethyl) morpholine. (2024). ChemBK. [Link]

  • Morpholinyl silicon phthalocyanine nanoparticles with lysosome cell death and two-photon imaging functions for in vitro photodynamic therapy of cancer cells. (2023). Frontiers. [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. (2014). Journal of Applied Pharmaceutical Science. [Link]

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. (2000). ResearchGate. [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. (2014). ResearchGate. [Link]

  • Targeted quantification of amino acids by dansylation. (2015). National Institutes of Health. [Link]

  • An ELISA protocol to improve the accuracy and reliability of serological antibody assays. (2017). National Institutes of Health. [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. [Link]

  • Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. (2013). Royal Society of Chemistry. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • How to Perform a Standard Enzyme Activity Assay? (2025). Patsnap. [Link]

  • Scheme 2. Synthesis of 1,8-naphthalimide based probe 3. (2017). ResearchGate. [Link]

  • Technical Guide for ELISA. (n.d.). SeraCare. [Link]

  • Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. (2022). YouTube. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Synthesis, characterization, and biological activity of mixed ligand complexes from 8-hydroxyquinoline and new ligand for β-En. (2022). Chemical Methodologies. [Link]

  • (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Overview of the main methods used to combine proteins with nanosystems: absorption, bioconjugation, and encapsulation. (2015). National Institutes of Health. [Link]

  • Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. (2023). National Institutes of Health. [Link]

  • A Lysosome-Targetable Fluorescence Probe Based on L-Cysteine-Polyamine. (2020). International Journal of Nanomedicine. [Link]

  • How can I calculate the enzyme activity of two different assays given concentrations, peak areas and time? (2016). ResearchGate. [Link]

  • DATASHEET ELISA IgG SARSCOV-2 [BioaptIgG]. (n.d.). Biolinker. [Link]

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF. (n.d.). Scribd. [Link]

  • 2025 Medicinal Chemistry Reviews at a Glance. (2025). Drug Hunter. [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar. [Link]

  • Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. (2022). Chemical Methodologies. [Link]

  • ELISA Guide; Part 2: The ELISA Protocol. (2023). SeraCare. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). PubMed. [Link]

Sources

Application Note & Protocol: Evaluating 2-Morpholinoethanamine Dihydrochloride as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers and scientists to evaluate the potential of 2-Morpholinoethanamine dihydrochloride as a corrosion inhibitor for mild steel in acidic environments. While not conventionally used for this purpose, its molecular structure, featuring a morpholine ring and an ethylamine group, presents key functional moieties common to effective organic corrosion inhibitors. This guide details the hypothesized mechanism of action and provides step-by-step protocols for three fundamental evaluation techniques: Gravimetric (Weight Loss) Analysis, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Introduction: The Case for Amine-Based Inhibitors

Corrosion is an electrochemical process that causes significant degradation of metallic materials, leading to substantial economic losses and safety hazards. The use of organic corrosion inhibitors is a primary strategy for mitigating corrosion, particularly in industries like oil and gas, chemical processing, and water treatment.[1]

Effective organic inhibitors typically possess heteroatoms (such as Nitrogen, Oxygen, Sulfur, and Phosphorus) and/or π-electrons in their molecular structure.[2][3] These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][4] Amine-based compounds are a prominent class of such inhibitors, where the nitrogen atom acts as a primary adsorption center.[2]

2-Morpholinoethanamine dihydrochloride, a derivative of morpholine, contains both nitrogen and oxygen atoms, making it a scientifically sound, albeit novel, candidate for investigation as a corrosion inhibitor.[5][6] This guide provides the foundational protocols to systematically test this hypothesis.

Hypothesized Mechanism of Action

We hypothesize that 2-Morpholinoethanamine dihydrochloride inhibits corrosion by adsorbing onto the steel surface through a combination of physisorption and chemisorption.

  • In Acidic Solution: The compound exists in its protonated form. In an acidic medium like HCl, chloride ions (Cl⁻) will first adsorb onto the positively charged metal surface.

  • Electrostatic Interaction (Physisorption): The protonated amine groups of the inhibitor molecule are then electrostatically attracted to the surface-adsorbed chloride ions.

  • Coordinate Bonding (Chemisorption): The lone pair electrons on the nitrogen and oxygen atoms of the morpholine ring can form coordinate covalent bonds with the vacant d-orbitals of the iron atoms on the steel surface.[2][3] This creates a more stable, chemisorbed protective film.

This adsorbed molecular layer acts as a barrier, impeding both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus slowing the overall rate of corrosion.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_interface Metal-Solution Interface H_ion H⁺ Cl_ion Cl⁻ Adsorbed_Cl Surface-Adsorbed Cl⁻ Cl_ion->Adsorbed_Cl 1. Anion Adsorption Inhibitor_ion Inhibitor-H⁺ (Protonated 2-Morpholinoethanamine) Adsorbed_Inhibitor Adsorbed Inhibitor Film (via N, O heteroatoms) Inhibitor_ion->Adsorbed_Inhibitor 2. Electrostatic Attraction & Coordinate Bonding Metal Fe | Fe | Fe | Fe | Fe Adsorbed_Inhibitor->Metal 3. Protective Barrier Formation

Caption: Hypothesized adsorption mechanism of 2-Morpholinoethanamine.

Experimental Evaluation Workflow

A systematic evaluation of a novel corrosion inhibitor involves multiple, complementary techniques. The following workflow ensures a comprehensive assessment of performance, from initial screening to mechanistic insight.

G Prep 1. Coupon & Solution Preparation WL 2. Weight Loss Test (Gravimetric) Prep->WL Electro 3. Electrochemical Tests Prep->Electro Analysis 4. Data Analysis & Interpretation WL->Analysis PDP 3a. Potentiodynamic Polarization (PDP) Electro->PDP EIS 3b. Electrochemical Impedance Spec. (EIS) Electro->EIS PDP->Analysis EIS->Analysis

Sources

Application Notes & Protocols: 2-Morpholinoethanamine Immobilized on Graphene Oxide as a Versatile Heterogeneous Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of a novel heterogeneous catalyst: 2-morpholinoethanamine functionalized graphene oxide (GO-MEA). This bifunctional catalyst leverages the large surface area and tunable surface chemistry of graphene oxide with the basic and acidic functionalities imparted by the immobilized amine. The result is a highly efficient, reusable, and environmentally benign catalytic system for a range of organic transformations, particularly in the synthesis of complex heterocyclic compounds. These protocols are designed for researchers in materials science, catalysis, and medicinal chemistry, providing a robust framework for the adoption of this technology.

Introduction: The Rationale for GO-MEA in Heterogeneous Catalysis

The quest for sustainable chemical synthesis has driven the development of heterogeneous catalysts that are easily separable, recyclable, and minimize waste. Graphene oxide (GO) has emerged as a promising support material due to its exceptional properties, including a high surface area-to-volume ratio and the presence of oxygen-containing functional groups (carboxyl, hydroxyl, and epoxy) on its surface.[1][2][3] These groups not only enhance its dispersibility in various solvents but also serve as anchor points for further chemical modification.[4]

By immobilizing 2-morpholinoethanamine onto the GO surface, we create a bifunctional catalyst. The morpholine moiety introduces basic nitrogen sites, while the remaining oxygenated functional groups on the GO surface can act as Brønsted or Lewis acid sites. This synergistic combination of acidic and basic functionalities on a single platform allows for the catalysis of multi-component reactions with high efficiency.[5][6][7]

Key Advantages of GO-MEA:

  • Heterogeneous Nature: Easily recovered from the reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling.

  • Bifunctionality: Possesses both acidic and basic sites, making it a versatile catalyst for a variety of organic transformations.

  • High Efficiency: The large surface area of the graphene oxide support ensures excellent accessibility of the catalytic sites to the reactants, leading to high reaction rates and yields.

  • Green Synthesis: The preparation of the catalyst is straightforward and employs environmentally benign reagents.[5][6]

Synthesis of 2-Morpholinoethanamine Functionalized Graphene Oxide (GO-MEA)

This section details the step-by-step protocol for the preparation of the GO-MEA catalyst, beginning with the synthesis of graphene oxide from graphite.

Synthesis of Graphene Oxide (GO) via Modified Hummer's Method

The modified Hummer's method is a widely adopted procedure for the oxidation of graphite to graphene oxide.[8]

Materials:

  • Graphite flakes

  • Sodium nitrate (NaNO₃)

  • Sulfuric acid (H₂SO₄, 98%)

  • Potassium permanganate (KMnO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl)

  • Deionized water

Protocol:

  • Add 2 g of graphite flakes and 1.5 g of NaNO₃ to a flask containing 150 mL of concentrated H₂SO₄ in an ice bath.[8]

  • Slowly add 9 g of KMnO₄ to the suspension while keeping the temperature below 20 °C.[8]

  • Remove the ice bath and allow the mixture to stir at 35 °C for 2 hours.

  • Carefully add 300 mL of deionized water to the mixture. The temperature will increase; maintain stirring for 15 minutes.

  • Terminate the reaction by adding 10 mL of 30% H₂O₂. The color of the mixture will turn from dark brown to brilliant yellow.

  • Filter the mixture and wash the solid product sequentially with a 5% HCl solution and then with deionized water until the pH of the filtrate is neutral.

  • Dry the resulting graphene oxide product in a vacuum oven at 60 °C overnight.

Immobilization of 2-Morpholinoethanamine on Graphene Oxide

This procedure describes the covalent functionalization of the prepared GO with 2-morpholinoethanamine.[9]

Materials:

  • Graphene oxide (synthesized in 2.1)

  • 2-Morpholinoethanamine

  • Ethanol

Protocol:

  • Disperse 1 g of graphene oxide in 100 mL of ethanol and sonicate for 30 minutes to obtain a homogeneous suspension.

  • Add 10 mL of 2-morpholinoethanamine to the GO suspension.[9]

  • Reflux the mixture with continuous stirring for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with hot ethanol to remove any unreacted 2-morpholinoethanamine.[9]

  • Dry the final product, GO-MEA, in a vacuum oven at 60 °C overnight.

GO_MEA_Synthesis Graphite Graphite GO Graphene Oxide (GO) Graphite->GO Modified Hummer's Method (H₂SO₄, NaNO₃, KMnO₄) GO_MEA GO-MEA Catalyst GO->GO_MEA Ethanol, Reflux MEA 2-Morpholinoethanamine MEA->GO_MEA

Caption: Synthesis workflow for GO-MEA catalyst.

Physicochemical Characterization of GO-MEA

Thorough characterization is crucial to confirm the successful synthesis and functionalization of the GO-MEA catalyst. The following techniques are recommended:

Technique Purpose Expected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface of GO and GO-MEA.For GO, characteristic peaks for O-H, C=O (carboxyl), C-O (epoxy/alkoxy), and C=C (aromatic) are expected. For GO-MEA, new peaks corresponding to C-N stretching and N-H bending vibrations will appear, while the intensity of the oxygen-containing functional group peaks will decrease.[5][6]
X-ray Diffraction (XRD) To analyze the crystalline structure and interlayer spacing of the materials.GO will exhibit a characteristic peak at around 2θ = 10-12°, indicating an increased interlayer spacing compared to graphite. After functionalization with 2-morpholinoethanamine, this peak may shift to a lower angle, suggesting further expansion of the interlayer spacing due to the intercalation of the amine molecules.[5][6]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and quantify the amount of immobilized 2-morpholinoethanamine.GO typically shows a significant weight loss below 200 °C due to the decomposition of labile oxygen functional groups. GO-MEA will exhibit a multi-step degradation profile, with the weight loss at higher temperatures corresponding to the decomposition of the grafted amine, allowing for the estimation of the functionalization degree.[5][6]
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) To visualize the surface morphology and lamellar structure of the nanosheets.SEM images will reveal the characteristic wrinkled and layered structure of graphene oxide. TEM can provide more detailed information on the few-layer nature of the exfoliated sheets.[5][8]
Raman Spectroscopy To assess the structural integrity and defect density of the graphene lattice.The D band (disorder) and G band (graphitic) are characteristic peaks. The I(D)/I(G) ratio provides an indication of the degree of defects and functionalization. An increase in this ratio for GO-MEA compared to GO is expected due to the introduction of sp³-hybridized carbon atoms upon covalent functionalization.[5][6]
Energy-Dispersive X-ray Spectroscopy (EDS) To determine the elemental composition of the catalyst.The presence of nitrogen in the EDS spectrum of GO-MEA, along with carbon and oxygen, confirms the successful immobilization of 2-morpholinoethanamine.[5][6]

Application in Catalysis: Synthesis of Polyhydroquinoline Derivatives

The GO-MEA catalyst has demonstrated excellent activity in the one-pot, four-component synthesis of polyhydroquinoline derivatives, which are important scaffolds in medicinal chemistry.[5]

Catalytic_Cycle Reactants Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate Intermediate1 Knoevenagel Adduct Reactants->Intermediate1 GO-MEA (Basic site) Intermediate2 Michael Adduct Intermediate1->Intermediate2 GO-MEA (Acidic site) Final_Product Polyhydroquinoline Intermediate2->Final_Product Cyclization & Dehydration Catalyst GO-MEA Final_Product->Catalyst Catalyst Recovery Catalyst->Reactants

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield with 2-Morpholinoethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving synthesis yields when 2-Morpholinoethanamine dihydrochloride (2HCl) is a key reactant. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can effectively troubleshoot and optimize your reactions.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered when using 2-Morpholinoethanamine 2HCl and provides actionable solutions.

Issue 1: Low or No Product Yield

Question: I've set up my reaction with this compound, but I'm seeing very low conversion to my desired product. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield when using an amine hydrochloride salt almost always points to an issue with amine availability and nucleophilicity. The dihydrochloride salt form means both nitrogen atoms—the primary amine and the morpholine nitrogen—are protonated, rendering them non-nucleophilic.[1][2][3]

Core Problem: The primary amine is not available to participate in the reaction as a nucleophile because it is locked as an ammonium salt.

Troubleshooting Workflow: Low Yield

Caption: Logical workflow for troubleshooting low reaction yields.

Detailed Solutions:
  • Addition of a Base (In-situ Neutralization): It is crucial to add a base to the reaction mixture to deprotonate the ammonium salt and generate the free, nucleophilic amine.[1][4]

    • Stoichiometry: Since this is a dihydrochloride salt, you will need at least two equivalents of a base to neutralize both HCl molecules. It is often beneficial to use a slight excess (e.g., 2.1-2.5 equivalents) to ensure complete deprotonation.

    • Choice of Base: The ideal base is non-nucleophilic to avoid competing with your desired reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[1] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, particularly in polar aprotic solvents like DMF or acetonitrile, but their solubility can sometimes be an issue.[4][5]

  • Pre-neutralization and Extraction: An alternative to in-situ neutralization is to liberate the free amine before the reaction.

    • Protocol: Dissolve the this compound in water and add a strong base (e.g., 2M NaOH) until the pH is basic (pH > 11). The free amine can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure. The resulting free amine can then be used directly in your reaction.

    • Caution: The free 2-Morpholinoethanamine is a liquid and can be volatile. Handle it in a well-ventilated fume hood.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is messy, and I'm isolating multiple products or byproducts. How can I improve the selectivity?

Answer: The formation of multiple products can arise from several factors, including the reactivity of the starting materials, harsh reaction conditions, or incomplete reactions.

Key Considerations for Selectivity:
ParameterImpact on SelectivityRecommended Action
Temperature High temperatures can provide the activation energy for undesired side reactions or cause degradation of reactants and products.[6][7]Start at a lower temperature (e.g., 0 °C or room temperature) and only increase it if the reaction is too slow. Monitor progress by TLC or LC-MS.
Order of Addition If one reactant is particularly reactive, adding it slowly to the reaction mixture can maintain a low instantaneous concentration, favoring the desired pathway.[5]For example, in an acylation reaction, add the highly reactive acid chloride dropwise to the solution of the amine and base.
Solvent Choice The solvent can influence reactant solubility and the stability of intermediates.[7]Polar aprotic solvents like DMF, acetonitrile, or THF are often good choices for reactions involving amines. Avoid protic solvents if your electrophile is sensitive to them.
pH Control In reactions like reductive amination, pH is critical. The amine needs to be in its free form to be nucleophilic, but some acid is often required to activate the carbonyl.For sensitive reactions, consider using a buffer system to maintain the optimal pH range.[6]
Issue 3: Difficult Product Purification

Question: I believe my reaction is working, but I'm struggling to isolate a pure product. The workup is complicated.

Answer: Purification challenges often arise from the presence of the base used for neutralization and the salts formed.

Purification Strategies:
  • Aqueous Wash: If you used a tertiary amine base like TEA or DIPEA, performing an aqueous wash with a dilute acid (e.g., 1M HCl) can help remove the excess base by converting it to its water-soluble hydrochloride salt. Be cautious, as your product may also be basic and could be pulled into the aqueous layer. Always check all layers by TLC before discarding.

  • Filtration: If an inorganic base like K₂CO₃ was used, it can often be removed by simple filtration after the reaction is complete, provided it is not soluble in the reaction solvent.[5]

  • Chromatography: Column chromatography is a powerful tool for purification.

    • Amine Deactivation: Amines can stick to silica gel, leading to poor separation and streaking. To mitigate this, you can either pre-treat the silica with a solvent system containing a small amount of a volatile base (e.g., 1-2% TEA in your eluent) or use a deactivated silica gel.

    • Ion-Exchange Chromatography: For highly polar or charged molecules, ion-exchange chromatography can be a very effective purification method.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to dry this compound before use? A1: As a salt, it is generally not as hygroscopic as its free amine form.[6] However, for moisture-sensitive reactions, it is always good practice to dry your reagents. You can dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) before use.

Q2: Can I use a different base, like pyridine? A2: Yes, pyridine can be used as a base. However, it is also a nucleophile and can sometimes participate in side reactions. For this reason, more sterically hindered, non-nucleophilic bases like TEA and DIPEA are generally preferred.[2]

Q3: My reaction involves an acid chloride. What is the best way to set it up? A3: When reacting this compound with an acid chloride, a common and effective procedure is as follows:

  • Suspend the this compound in a suitable solvent (e.g., DCM or THF).

  • Add at least 2.2 equivalents of a non-nucleophilic base like triethylamine.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of the acid chloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).[9]

Caption: Recommended workflow for acylation reactions.

Q4: What are the primary safety concerns with 2-Morpholinoethanamine and its dihydrochloride salt? A4: The free amine is corrosive and can cause severe skin burns and eye damage.[10][11] The dihydrochloride salt is generally less hazardous but should still be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated chemical fume hood.[11]

References

  • Reddit discussion on using hydrochloride salts of amines in reactions. (2023). r/OrganicChemistry. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize amine hydrochlorides? [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes. [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Amines. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • LookChem. (n.d.). 4-(2-Aminoethyl)morpholine. [Link]

  • An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68. [Link]

Sources

Navigating the Stability of 2-Morpholinoethanamine Dihydrochloride in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Morpholinoethanamine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution. As Senior Application Scientists, we've structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of a freshly prepared aqueous solution of 2-Morpholinoethanamine dihydrochloride?

A freshly prepared aqueous solution of 2-Morpholinoethanamine dihydrochloride will be acidic. This is because it is the salt of a weak base (2-Morpholinoethanamine) and a strong acid (hydrochloric acid). The two hydrochloride components will result in a pH significantly below 7, likely in the range of 3 to 5, depending on the concentration. It is crucial to measure the pH of your solution after preparation.

Q2: How does pH affect the stability of 2-Morpholinoethanamine dihydrochloride in solution?

The pH of the solution is a critical factor governing the stability of this compound. The molecule contains two amine groups, which are susceptible to pH-dependent reactions. At neutral to alkaline pH, the free base form is more prevalent, which can be more susceptible to oxidation. In highly acidic or alkaline conditions, hydrolysis of the morpholine ring could potentially occur, although this is generally less common under typical experimental conditions. For general use, it is advisable to maintain the solution in a slightly acidic to neutral pH range, unless your specific application requires otherwise.

Q3: Is 2-Morpholinoethanamine dihydrochloride susceptible to degradation from light or temperature?

While specific photostability data is not available, it is a best practice to protect all amine-containing compounds from prolonged exposure to light, as this can catalyze oxidative degradation.[1][2] Similarly, elevated temperatures will increase the rate of any potential degradation reactions.[3] Therefore, it is recommended to store stock solutions in amber vials or wrapped in foil at refrigerated temperatures (2-8°C). For long-term storage, aliquoting and freezing (-20°C or -80°C) is a common practice to minimize degradation.

Q4: What are the likely degradation pathways for this compound in solution?

Based on its chemical structure, the most probable degradation pathways in solution include:

  • Oxidation: The amine groups, particularly the secondary amine within the morpholine ring and the primary ethylamine, can be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Hydrolysis: While the morpholine ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening via hydrolysis.

Forced degradation studies, which involve intentionally stressing the compound with acid, base, heat, light, and oxidizing agents, would be necessary to definitively identify and characterize degradation products.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanation
Precipitation in the solution upon storage. 1. Low Solubility at Storage Temperature: The compound may be less soluble at refrigerated or frozen temperatures. 2. pH Shift: A change in the solution's pH upon storage could affect solubility. 3. Reaction with Buffer Components: Incompatibility with certain buffer salts.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If so, consider preparing more dilute stock solutions for cold storage. 2. Measure the pH of the solution. If it has shifted, it may indicate degradation or absorption of atmospheric CO2 (if the solution has become more basic). Prepare fresh solution. 3. If using a buffer, ensure there are no known incompatibilities with amine-containing compounds. Phosphate buffers can sometimes cause precipitation with dihydrochloride salts. Consider using buffers like MES or HEPES.
Inconsistent experimental results over time. Degradation of the Compound: The active concentration of your compound may be decreasing due to instability.1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into single-use volumes.[6] 3. Perform a Quick Purity Check: If you have access to analytical techniques like HPLC, you can assess the purity of your older solution compared to a freshly prepared one.[3]
The pH of the solution changes after preparation. 1. Interaction with Container: Some plastic containers can leach substances that alter pH. 2. Absorption of Gases: The solution may absorb atmospheric CO2, which can lower the pH of unbuffered solutions.1. Use high-quality, inert containers (e.g., borosilicate glass or polypropylene). 2. If the pH is critical for your experiment, consider using a suitable buffer system to maintain a stable pH. Ensure the buffer is compatible with your downstream applications.

Best Practices for Solution Preparation and Storage

To ensure the integrity and reproducibility of your experiments, follow these recommended procedures for preparing and storing solutions of 2-Morpholinoethanamine dihydrochloride.

Experimental Workflow: Solution Preparation and Storage

G cluster_prep Solution Preparation cluster_storage Storage cluster_temp Select Appropriate Temperature prep1 Weigh Compound in a Controlled Environment prep2 Select High-Purity Solvent (e.g., USP-grade water, DMSO) prep1->prep2 prep3 Dissolve Compound and Vortex Thoroughly prep2->prep3 prep4 Measure and Record Initial pH prep3->prep4 prep5 Sterile Filter (if for cell-based assays) prep4->prep5 storage1 Use Amber Vials or Protect from Light prep5->storage1 storage2 Aliquot into Single-Use Volumes storage1->storage2 short_term Short-term (days): Refrigerate at 2-8°C storage2->short_term for long_term Long-term (weeks/months): Freeze at -20°C or -80°C storage2->long_term for caption Workflow for preparing and storing solutions. G cluster_molecule 2-Morpholinoethanamine Dihydrochloride cluster_factors Factors Influencing Stability mol Morpholine Ring Ethylamine Chain Dihydrochloride Salt pH pH (Protonation State) mol:f0->pH Ring Stability mol:f1->pH Amine Reactivity Light Light (Photodegradation) mol:f0->Light mol:f1->Light Temp Temperature (Reaction Kinetics) Oxidants Oxidants (e.g., O2, Peroxides) mol:f1->Oxidants Oxidation Site caption Key structural features and stability factors.

Caption: Key structural features and stability factors.

By understanding these fundamental principles, researchers can make informed decisions to mitigate potential stability issues and ensure the reliability of their experimental outcomes.

References

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Schou-Pedersen, A. V. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. American Pharmaceutical Review, 47(3). Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Tønnesen, H. H. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934–2940. [Link]

Sources

Technical Support Center: Synthesizing Fluorescent Probes with 2-Morpholinoethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of fluorescent probes using 2-Morpholinoethanamine. The content is structured to address specific experimental challenges, explaining the underlying scientific principles to empower you to optimize your synthetic procedures.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of fluorescent probes, offering step-by-step solutions and preventative measures.

Issue 1: Low or No Fluorescence Signal in the Final Product

Question: I have completed the synthesis and purification of my fluorescent probe, but I am observing a very weak or no fluorescent signal. What could be the cause?

Answer: This is a frequent issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Degradation of the Fluorescent Dye: Many fluorescent dyes are sensitive to light (photobleaching) and moisture.[1]

    • Solution: Always store lyophilized dyes in a desiccator at -20°C to -80°C, protected from light.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1] Prepare dye solutions fresh in a high-quality, anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) immediately before the reaction.[2][3]

  • Hydrolysis of the Amine-Reactive Moiety (e.g., NHS Ester): N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous solutions, which renders them unable to react with the amine.[1][4] The rate of hydrolysis increases significantly with higher pH.[4][5]

    • Solution: Ensure your reaction buffer is within the optimal pH range, typically 7.2 to 8.5 for NHS esters.[6] While a slightly alkaline pH is necessary to deprotonate the primary amine of 2-Morpholinoethanamine, excessively high pH will accelerate the hydrolysis of the NHS ester.[6][7]

  • Incorrect Reaction Buffer Composition: The presence of primary amines in your buffer, such as Tris or glycine, will compete with 2-Morpholinoethanamine for reaction with the fluorescent dye, leading to significantly lower yields of your desired product.[2][7]

    • Solution: Use amine-free buffers like phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[6][7]

  • Fluorescence Quenching: High concentrations of the final probe can lead to self-quenching.[] Additionally, the local chemical environment and pH can significantly impact the fluorescence quantum yield of certain dyes like fluorescein.[9]

    • Solution: Measure the fluorescence of a diluted sample of your final product. If the signal increases upon dilution, self-quenching was likely the issue. For pH-sensitive dyes, ensure the measurement buffer has a pH that maximizes fluorescence.[9]

  • Inefficient Purification: Residual unreacted dye or fluorescent byproducts can interfere with the signal of the desired probe.

    • Solution: Optimize your purification method (e.g., column chromatography, HPLC) to ensure complete separation of the product from starting materials and byproducts.

Issue 2: Low Yield of the Fluorescent Probe

Question: My reaction is producing the correct product, but the yield is consistently low. How can I improve the efficiency of the synthesis?

Answer: Low yields are often a result of suboptimal reaction conditions or reagent quality. Here are key areas to investigate:

Possible Causes & Solutions:

  • Suboptimal Molar Ratio of Reactants: An incorrect ratio of the fluorescent dye to 2-Morpholinoethanamine can lead to incomplete conversion.

    • Solution: Typically, a slight excess of the amine-reactive dye is used to drive the reaction to completion. However, the optimal ratio may need to be determined experimentally through small-scale test reactions.[7]

  • Poor Reagent Quality: The purity and reactivity of both the fluorescent dye and 2-Morpholinoethanamine are critical.

    • Solution: Use high-purity reagents from reputable suppliers. If you suspect the amine-reactive dye (e.g., NHS ester) has degraded due to improper storage, you can test its activity.[10][11] A simple method involves comparing the UV absorbance at 260 nm before and after intentional hydrolysis with a strong base; an increase in absorbance indicates the presence of active NHS ester.[11]

  • Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Most amine-coupling reactions are incubated for 1-4 hours at room temperature.[6] You can monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Competing Side Reactions: Besides hydrolysis of the NHS ester, other side reactions can reduce the yield.[12]

    • Solution: Ensure that your 2-Morpholinoethanamine is free of impurities that could participate in side reactions.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate my fluorescent probe from the unreacted starting materials and byproducts. What purification strategies do you recommend?

Answer: Effective purification is crucial for obtaining a high-purity fluorescent probe. The choice of method depends on the properties of your specific probe.

Recommended Purification Methods:

  • Silica Gel Column Chromatography: This is a common and effective method for separating small molecules based on polarity.

    • Protocol: Select an appropriate solvent system (eluent) that provides good separation between your product, unreacted dye, and 2-Morpholinoethanamine on a TLC plate. Pack a silica gel column and carefully load your crude reaction mixture. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC or UV-Vis spectroscopy to identify the fractions containing your pure product.[13]

  • High-Performance Liquid Chromatography (HPLC): For higher purity requirements, reversed-phase HPLC is an excellent choice.

    • Protocol: Dissolve your crude product in a suitable solvent and inject it onto a C18 column. Use a gradient of an organic solvent (e.g., acetonitrile) and water (often with a modifier like trifluoroacetic acid) to elute the components. Monitor the elution profile using a UV-Vis or fluorescence detector to identify and collect the peak corresponding to your product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an amine-reactive fluorescent dye with 2-Morpholinoethanamine?

A1: The optimal pH for reacting NHS esters with primary amines like 2-Morpholinoethanamine is typically between 7.2 and 8.5.[6] A slightly basic pH is required to ensure that the primary amine group is deprotonated and thus nucleophilic.[2][14] However, be aware that at pH values above 9, the rate of hydrolysis of the NHS ester increases dramatically, which can significantly reduce your yield.[5][10]

Q2: Can I use DMSO to dissolve my amine-reactive dye?

A2: Yes, high-quality, anhydrous dimethylsulfoxide (DMSO) is a common solvent for dissolving many hydrophobic fluorescent dyes before adding them to the aqueous reaction buffer.[2][3] However, it is critical not to use DMSO with sulfonyl chloride-based dyes, as DMSO can react with them.[2][3][7]

Q3: How should I store my stock solution of the amine-reactive dye?

A3: It is generally recommended to prepare stock solutions of amine-reactive dyes fresh for each experiment, as they are not very stable in solution.[3] If you must store a solution, for example, an NHS ester dissolved in anhydrous DMF, it can be stored for 1-2 months at -20°C.[15] Always protect solutions from light and moisture.

Q4: What is the role of the morpholine group in the final fluorescent probe?

A4: The morpholine moiety in 2-Morpholinoethanamine can impart several desirable properties to the final fluorescent probe. It can improve aqueous solubility and metabolic stability.[16] Additionally, the morpholine group has been utilized as a lysosome-targeting group in the design of fluorescent probes for cellular imaging.[17][18]

Q5: How can I calculate the Degree of Labeling (DOL) for my fluorescent probe?

A5: The Degree of Labeling (DOL), or the molar ratio of the dye to the molecule it is conjugated to, can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at the maximum absorbance wavelength of the dye and at a wavelength where the unlabeled molecule absorbs (e.g., 280 nm for proteins). The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[14]

Experimental Protocols & Data

Table 1: pH and Temperature Effects on NHS Ester Stability

This table summarizes the half-life of NHS esters under various conditions, highlighting the critical impact of pH and temperature on their stability.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[5][6]
7.0Ambient~7 hours[10]
8.0Room Temperature210 minutes[19]
8.5Room Temperature180 minutes[19]
8.6410 minutes[5][6]
9.0Room Temperature125 minutes[19]
9.0AmbientMinutes[10]
Protocol 1: General Procedure for Synthesizing a Fluorescent Probe with 2-Morpholinoethanamine
  • Prepare the Reaction Buffer: Prepare an amine-free buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3.[15]

  • Dissolve 2-Morpholinoethanamine: Dissolve 2-Morpholinoethanamine in the reaction buffer to a desired concentration.

  • Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye (e.g., an NHS ester) in a minimal amount of anhydrous DMSO or DMF.[14]

  • Initiate the Reaction: Slowly add the dye solution to the stirring solution of 2-Morpholinoethanamine.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purify the Product: Purify the crude reaction mixture using an appropriate method, such as silica gel column chromatography or HPLC.

Protocol 2: Assessing the Activity of an NHS Ester Reagent

This protocol provides a method to qualitatively assess the reactivity of an NHS ester that may have been stored for some time.[10][11]

  • Prepare Solutions: Dissolve 1-2 mg of the NHS ester reagent in an amine-free buffer. Prepare a control tube with only the buffer.

  • Initial Absorbance: Immediately measure the absorbance of the NHS ester solution at 260 nm, using the buffer-only tube as a blank.

  • Induce Hydrolysis: Add a small volume of a strong base (e.g., 0.5-1.0 N NaOH) to the NHS ester solution and vortex for 30 seconds to completely hydrolyze the ester.

  • Final Absorbance: Immediately (within one minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance after adding the base indicates that the NHS ester was active. If there is no measurable increase, the reagent has likely been hydrolyzed and is inactive.[11]

Visualizations

Diagram 1: Reaction of an NHS Ester with 2-Morpholinoethanamine

G cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction NHS_Ester Fluorescent Dye-NHS Ester Probe Fluorescent Probe (Stable Amide Bond) NHS_Ester->Probe Nucleophilic Attack by Primary Amine NHS N-hydroxysuccinimide (Byproduct) NHS_Ester->NHS Leaving Group Hydrolyzed_Dye Hydrolyzed Dye (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Dye Hydrolysis Amine 2-Morpholinoethanamine Amine->Probe Water Water (H2O) Water->Hydrolyzed_Dye

Caption: Chemical reaction pathway for fluorescent probe synthesis.

Diagram 2: Troubleshooting Workflow for Low Fluorescence Signal

G Start Start: Low/No Fluorescence Check_Dye_Storage Check Dye Storage (Light/Moisture/Temp)? Start->Check_Dye_Storage Check_Buffer Check Reaction Buffer (pH/Amine-free)? Check_Dye_Storage->Check_Buffer No Improve_Storage Action: Improve Storage Conditions Check_Dye_Storage->Improve_Storage Yes Check_Purification Check Purification (Residual Reactants)? Check_Buffer->Check_Purification Yes Optimize_Buffer Action: Use Amine-Free Buffer, Optimize pH Check_Buffer->Optimize_Buffer No Check_Quenching Check for Quenching (Dilute Sample)? Check_Purification->Check_Quenching No Optimize_Purification Action: Optimize Purification Method (HPLC/Column) Check_Purification->Optimize_Purification Yes Measure_Diluted Action: Remeasure Diluted Sample Check_Quenching->Measure_Diluted Yes End_Success Problem Solved Check_Quenching->End_Success No Improve_Storage->End_Success Optimize_Buffer->End_Success Optimize_Purification->End_Success Measure_Diluted->End_Success

Caption: A logical workflow for troubleshooting low fluorescence signals.

References

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. Available from: [Link]

  • Siwawannapong, K., Wu, Z., Ngo, Q. T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Advances, 15(34), 21855-21865. Available from: [Link]

  • Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. Available from: [Link]

  • Amine-Reactive Probes. The Joseph Lab. Available from: [Link]

  • A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. CD Bioparticles. Available from: [Link]

  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. PubMed Central. Available from: [Link]

  • Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation. MDPI. Available from: [Link]

  • Storing and Reading Information in Mixtures of Fluorescent Molecules. PubMed Central. Available from: [Link]

  • FISH Tips and Troubleshooting. Creative Bioarray. Available from: [Link]

  • 2-Morpholinoethylamine. PubChem. Available from: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available from: [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available from: [Link]

  • Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. MDPI. Available from: [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PubMed Central. Available from: [Link]

  • Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. PubMed. Available from: [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ResearchGate. Available from: [Link]

  • Troubleshoot your qPCR. PCR Biosystems. Available from: [Link]

  • Lessons in Organic Fluorescent Probe Discovery. PubMed Central. Available from: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

  • Preparation of activated NHS-esters and their reaction with... ResearchGate. Available from: [Link]

  • Used Fluorescent Lamp Handling, Packaging, and Storage Instructions. OSU EHS. Available from: [Link]

  • Safety and Benefits Chapter: Fluorescent Tubes. NCDHHS Policies and Manuals. Available from: [Link]

  • Storage and treatment of fluorescent lamps. 360 Environmental. Available from: [Link]

Sources

Technical Support Center: Ensuring the Stability of 2-Morpholinoethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholinoethanamine dihydrochloride (2HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent the degradation of this compound during experimental use. By understanding the chemical properties and potential instabilities of 2-Morpholinoethanamine 2HCl, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • pH: As an amine salt, the stability of this compound in aqueous solutions is highly dependent on the pH. Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or fluorescent light can provide the energy to initiate photolytic degradation.

  • Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the morpholine ring or the ethylamine side chain.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation pathways.

Q2: I've noticed a slight yellowing of my this compound solution over time. What could be the cause?

A2: A change in color, such as yellowing, is often an indicator of chemical degradation. This could be due to a variety of factors, including oxidation or the formation of degradation products with chromophores. It is recommended to prepare fresh solutions and to store stock solutions protected from light and at a low temperature to minimize this phenomenon. If the discoloration is significant, the solution should be discarded and a fresh one prepared.

Q3: Can I autoclave my solutions containing this compound for sterilization?

A3: Autoclaving involves high temperatures (typically 121°C), which can significantly accelerate the degradation of this compound. It is generally not recommended to autoclave solutions containing this compound. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Q4: What is the recommended way to store stock solutions of this compound?

A4: To ensure the long-term stability of your stock solutions, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain the pH of the solution within a stable range, ideally close to neutral, unless your experimental protocol requires otherwise. Buffering the solution can help maintain a stable pH.

  • Container: Use tightly sealed, inert containers to prevent contamination and evaporation.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter and offers systematic approaches to troubleshoot and resolve them.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing variability in your results when using this compound, it could be a sign of compound degradation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation of stock solution Prepare a fresh stock solution from solid material. Compare the performance of the new solution to the old one. If possible, analyze the purity of the old stock solution using HPLC.
pH instability in the experimental buffer Measure the pH of your experimental buffer before and after the addition of this compound. Ensure your buffer has sufficient capacity to maintain the desired pH.
Incompatibility with other reagents Review all components of your experimental system for known incompatibilities with amines. Be particularly cautious with strong oxidizing or reducing agents.
Photodegradation during the experiment If your experiment is lengthy and exposed to light, try performing it under low-light conditions or by covering the experimental setup.
Issue 2: Precipitation in Solution

The formation of a precipitate in your this compound solution can be due to several factors.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor solubility at the working concentration or pH Check the solubility of this compound in your specific buffer system. The solubility can be pH-dependent. Adjusting the pH or using a co-solvent (if compatible with your experiment) may help.
Formation of an insoluble salt If your buffer contains counter-ions that can form an insoluble salt with 2-Morpholinoethanamine, a precipitate may form. Consider using a different buffer system.
Degradation to an insoluble product If the precipitate forms over time, it may be a degradation product. Analyze the precipitate if possible, and prepare fresh solutions more frequently.

Understanding Degradation Pathways

While specific chemical degradation pathways for this compound are not extensively documented in the literature, insights can be drawn from biodegradation studies of morpholine. These studies suggest that the morpholine ring is susceptible to cleavage at the C-N bond. A plausible chemical degradation pathway could involve hydrolysis or oxidation, leading to the opening of the morpholine ring.

G cluster_main Hypothetical Degradation of 2-Morpholinoethanamine A 2-Morpholinoethanamine B Ring Opening (Hydrolysis/Oxidation) A->B [H₂O] or [O] C Linear Amino Ether Intermediate B->C D Further Degradation Products C->D e.g., Deamination, Oxidation

Caption: A potential degradation pathway for 2-Morpholinoethanamine.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experiments, it is good practice to assess the stability of this compound under your specific experimental conditions. Here are general protocols for conducting forced degradation and long-term stability studies.

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and the conditions that lead to instability.[1][2][3]

Objective: To rapidly assess the stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in your experimental buffer at a known concentration.

  • Aliquot and Stress: Aliquot the stock solution into separate, appropriate containers for each stress condition:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to a light source (e.g., UV lamp).

    • Control: Keep an aliquot under normal storage conditions (e.g., 4°C, protected from light).

  • Incubate: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Neutralize (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples to prevent damage to analytical equipment.

  • Analyze: Analyze all samples, including the control, using a suitable analytical method such as HPLC-UV.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress analyze Analyze by HPLC-UV stress->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study

A long-term stability study evaluates the stability of the compound under your typical experimental storage conditions.

Objective: To determine the shelf-life of this compound solutions under specific storage conditions.

Methodology:

  • Prepare Solution: Prepare a solution of this compound in your desired buffer and at the concentration you typically use.

  • Aliquot and Store: Aliquot the solution into multiple vials and store them under your intended long-term storage conditions (e.g., 4°C, protected from light).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).

  • Analyze: At each time point, remove an aliquot and analyze its purity and concentration using a validated analytical method (e.g., HPLC-UV).

  • Assess: Plot the concentration or purity of this compound over time. A significant decrease indicates instability under the tested conditions.

Analytical Methods for Purity and Degradation Analysis

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used technique for this purpose.

General HPLC-UV Method Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
Injection Volume 10-20 µL

Method Validation: A stability-indicating method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[4]

References

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • Knapp, J. S., et al. (1990). The microbial degradation of morpholine. Journal of Applied Bacteriology, 68(1), 71-77. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 321-337. [Link]

Sources

Technical Support Center: Effective Purification of 2-Morpholinoethanamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Morpholinoethanamine. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered in the synthesis of morpholine-containing compounds. Instead of a rigid protocol, we offer a dynamic troubleshooting and FAQ resource that explains the causality behind our recommended strategies, ensuring you can adapt these principles to your unique experimental context.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific, frequently encountered problems during the workup and purification of reaction products derived from 2-Morpholinoethanamine.

Q1: My TLC plate shows significant streaking or tailing for my product spot. What's causing this and how can I fix it?

A1: Root Cause Analysis & Solution

Streaking or tailing of amine-containing compounds on a standard silica gel TLC plate is a classic sign of strong, undesirable interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This interaction causes the compound to "stick" to the baseline and move unevenly with the solvent front, resulting in a smear rather than a tight, defined spot.

Immediate Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic silica surface by adding a small amount of a basic modifier to your eluting solvent system.[3]

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent mixture (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The TEA will preferentially bind to the acidic sites on the silica, allowing your basic product to elute cleanly.

    • Ammonium Hydroxide (NH₄OH): For more polar compounds requiring solvent systems like Dichloromethane/Methanol, a common and effective mixture is 90:9:1 DCM/MeOH/NH₄OH.

  • Visualization Technique: Ensure your visualization method is appropriate. While UV light is common, specific stains can be more informative for amine-containing compounds.

    • Ninhydrin Stain: This is excellent for visualizing primary and secondary amines, which will typically appear as purple or pink spots.[4][5]

    • Iodine Chamber: A simple method where iodine vapors reversibly stain most organic compounds, often appearing as yellow or brown spots.[6]

Q2: I'm struggling to remove unreacted 2-Morpholinoethanamine from my reaction mixture. It seems to follow my product everywhere.

A2: Strategic Separation Based on Physicochemical Properties

2-Morpholinoethanamine is a polar, water-soluble, and basic starting material. If your product shares these characteristics, simple extraction can be challenging. Here are targeted strategies:

Strategy 1: Acid-Base Extraction (for Acid-Stable Products)

This technique leverages the basicity of the amine to move it from an organic layer to an aqueous layer.[7][8][9][10]

  • Principle: By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), both the unreacted 2-Morpholinoethanamine and any basic product will be protonated to form their respective ammonium salts. These salts are highly water-soluble and will partition into the aqueous layer.[7][11] The neutral impurities will remain in the organic layer.

  • Product Recovery: After separating the layers, the aqueous layer is basified (e.g., with 1M NaOH or NaHCO₃) to deprotonate the ammonium salts, regenerating the free amines. If the product is not water-soluble, it will precipitate out or can be extracted back into a fresh organic solvent.

Strategy 2: Column Chromatography with a Modified Mobile Phase

This is the most robust method for separating compounds with similar polarities.

  • Key to Success: As described in Q1, the use of a basic modifier in the eluent is critical to prevent streaking and ensure good separation on silica gel.[3]

  • Protocol:

    • Adsorb your crude material onto a small amount of silica gel.

    • Prepare a column with silica gel slurried in your initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate + 1% TEA).

    • Load the adsorbed sample onto the column.

    • Run a gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of Ethyl Acetate). Unreacted 2-Morpholinoethanamine is highly polar and will typically elute much later than less polar products, or remain on the column.

Q3: I've formed a persistent emulsion during my aqueous workup. How can I break it?

A3: Breaking Emulsions in Amine Workups

Emulsions are common when working with amine-containing compounds, which can act as surfactants.

  • Immediate Actions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the organic layer.

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

    • Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it.

  • If the Emulsion Persists:

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the emulsion.

    • Solvent Addition: Add a small amount of a different organic solvent (e.g., a little ethanol if you are using ethyl acetate) to change the overall solvent properties.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the best general purification strategy for a newly synthesized, uncharacterized derivative of 2-Morpholinoethanamine?

A4: A Systematic Approach to Purification

For a new compound, a systematic, multi-step approach is recommended. The following workflow will help you determine the optimal purification strategy.

G cluster_0 Initial Analysis cluster_1 Strategy Selection cluster_2 Purification Method A Crude Reaction Mixture B Analyze by TLC (e.g., 8:2 EtOAc/Hex + 1% TEA) A->B C Assess Spot Separation & Tailing B->C D Good Separation, Minimal Tailing? C->D E Significant Tailing/ Streaking? C->E D->E No G Proceed with Flash Column Chromatography D->G Yes H Optimize TLC: Add Base (TEA/NH4OH) to Mobile Phase E->H Yes F Product is a Solid? I Consider Recrystallization or Acid-Base Extraction F->I Yes G->F J Re-evaluate TLC with Optimized Conditions H->J J->D

Sources

Navigating Solubility Challenges with 2-Morpholinoethanamine Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholinoethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a weakly basic amine dihydrochloride, 2-Morpholinoethanamine presents specific solubility challenges that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and ensure the successful integration of this compound into your research. Our focus is not just on what to do, but why you're doing it, grounding our advice in the fundamental principles of chemical solubility and acid-base chemistry.

Understanding the Core Challenge: pH-Dependent Solubility

The primary difficulty in working with 2-Morpholinoethanamine dihydrochloride stems from its nature as the salt of a weak base. The solubility of this compound in aqueous solutions is intrinsically linked to the pH of the medium. At lower pH values, the amine groups are protonated, leading to the formation of more soluble salt forms. Conversely, as the pH increases towards and beyond the pKa of the amine groups, the compound will deprotonate, becoming less polar and, consequently, less soluble in aqueous solutions, which can lead to precipitation.

The free base, 2-Morpholinoethanamine, has two pKa values, approximately 4.06 and 9.15. The dihydrochloride salt form is used to enhance its water solubility for formulation purposes. However, when this salt is introduced into a buffered solution, its final solubility is dictated by the equilibrium between the protonated (soluble) and deprotonated (less soluble) forms, a relationship governed by the Henderson-Hasselbalch equation.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Morpholinoethanamine dihydrochloride precipitating when I add it to my cell culture media or buffer?

A1: This is the most common issue encountered and is almost always due to the pH of your final solution. Cell culture media and many biological buffers are typically buffered around a physiological pH of 7.2-7.4. At this pH, a significant portion of the 2-Morpholinoethanamine will be in its less soluble, deprotonated free base form, causing it to precipitate out of solution.

Q2: What is the best solvent for making a stock solution of 2-Morpholinoethanamine dihydrochloride?

A2: For initial solubilization, sterile, deionized water or a slightly acidic buffer (e.g., pH 4-5) is recommended. This will ensure the compound remains fully protonated and soluble. For some applications, a co-solvent system may be employed. A common practice for amine hydrochlorides is to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted into the aqueous experimental buffer. However, be mindful of the final DMSO concentration in your assay, as it can have biological effects.

Q3: How can I determine the maximum soluble concentration of 2-Morpholinoethanamine dihydrochloride in my specific buffer?

A3: Due to the lack of publicly available, specific solubility data for this compound in all possible experimental buffers, it is highly recommended to perform a small-scale pilot experiment. This involves preparing serial dilutions of a concentrated stock solution into your final buffer and observing for any precipitation. This empirical approach is the most reliable way to determine the working concentration range for your specific conditions.

Q4: Can I heat the solution to dissolve the precipitate?

A4: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound. However, if precipitation occurs after the solution has cooled or upon addition to a buffer of higher pH, reheating is unlikely to be a stable solution. The underlying issue of pH-dependent insolubility will persist, and the compound will likely precipitate again once the temperature returns to ambient.

Q5: Will adjusting the ionic strength of my buffer help with solubility?

A5: The effect of ionic strength on the solubility of amine hydrochlorides can be complex and is not always predictable without experimental data.[1][2][3] In some cases, increasing the ionic strength can lead to a "salting-out" effect, further reducing solubility. It is generally more effective to control the pH to maintain solubility.

Troubleshooting Guide: Step-by-Step Protocols for Overcoming Solubility Issues

This section provides detailed protocols and the scientific rationale behind them to help you navigate the preparation of soluble and stable solutions of 2-Morpholinoethanamine dihydrochloride.

Protocol 1: Standard Aqueous Stock Solution Preparation and Use

This protocol is the recommended starting point for most applications.

Objective: To prepare a stable, concentrated aqueous stock solution and dilute it into a final experimental buffer while minimizing the risk of precipitation.

Materials:

  • 2-Morpholinoethanamine dihydrochloride powder

  • Sterile, deionized water

  • Your final experimental buffer (e.g., PBS, cell culture media)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter

Procedure:

  • Prepare a Concentrated Acidic Stock Solution:

    • Weigh out the desired amount of 2-Morpholinoethanamine dihydrochloride powder.

    • Dissolve the powder in a minimal amount of sterile, deionized water. The resulting solution will be acidic due to the hydrochloride salt.

    • Rationale: By dissolving the compound in water first, you create an acidic environment that ensures the amine groups are fully protonated, maximizing solubility.

  • pH Adjustment of the Stock (Optional but Recommended):

    • If a very high concentration is required, you can adjust the pH of this stock solution to between 4 and 5 using a dilute acid (e.g., 0.1 M HCl). Do not use a strong base for adjustment at this stage.

    • Rationale: Maintaining an acidic pH ensures the compound remains in its highly soluble, protonated form.

  • Dilution into Final Buffer:

    • Perform a serial dilution of your acidic stock solution into your final experimental buffer.

    • Crucially, add the acidic stock solution to the final buffer, not the other way around. This allows the buffer to gradually neutralize the acidic stock, preventing a sudden, localized pH increase that can cause precipitation.

    • Vortex gently after each addition.

    • Rationale: This method of dilution helps to manage the pH change more effectively, giving the compound a better chance to remain in solution as it equilibrates to the final pH of the buffer.

  • Observation and Determination of Working Concentration:

    • After each dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • The highest concentration that remains clear is your maximum working concentration in that specific buffer.

Protocol 2: Co-Solvent Stock Solution for Highly Insoluble Systems

This protocol is an alternative for situations where aqueous solubility is extremely limited, even with the standard protocol.

Objective: To utilize an organic co-solvent to prepare a high-concentration stock solution.

Materials:

  • 2-Morpholinoethanamine dihydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Your final experimental buffer

Procedure:

  • Prepare a Concentrated DMSO Stock Solution:

    • Dissolve the 2-Morpholinoethanamine dihydrochloride powder in 100% DMSO to your desired high concentration. Gentle warming and vortexing may be required.

    • Rationale: DMSO is a powerful organic solvent that can dissolve many compounds that are poorly soluble in water, regardless of their ionization state.[4]

  • Dilution into Final Buffer:

    • Perform a stepwise dilution of the DMSO stock into your final experimental buffer.

    • Add the DMSO stock to the buffer in small increments while vortexing to ensure rapid mixing.

    • Rationale: Rapid mixing helps to disperse the DMSO and the compound quickly, preventing the formation of localized high concentrations of the compound in the aqueous buffer, which can lead to precipitation.

  • Monitor Final DMSO Concentration:

    • Calculate the final percentage of DMSO in your experimental solution. It is critical to keep this concentration as low as possible (typically below 0.5% or 1%, depending on the sensitivity of your assay) to avoid solvent-induced artifacts.

    • Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Visualizing the Problem: pH-Dependent Ionization

The following diagram illustrates the relationship between pH and the ionization state of 2-Morpholinoethanamine, which is the root cause of the solubility challenges.

G cluster_low_ph Low pH (e.g., < 4) cluster_mid_ph Mid pH (e.g., 4-9) cluster_high_ph High pH (e.g., > 9) low_ph Predominantly Diprotonated Form (Highly Soluble) mid_ph Mixture of Monoprotonated and Diprotonated Forms (Moderately Soluble) low_ph->mid_ph pH Increases high_ph Predominantly Deprotonated (Free Base) Form (Poorly Soluble) mid_ph->high_ph pH Increases

Caption: pH-dependent species of 2-Morpholinoethanamine.

Quantitative Insights: The Henderson-Hasselbalch Equation

To understand the proportion of the soluble (protonated) and less soluble (deprotonated) forms of 2-Morpholinoethanamine at a given pH, we can use the Henderson-Hasselbalch equation.[5]

For a weak base, the equation is:

pH = pKa + log ([Base] / [Acid])

Where:

  • pH is the pH of the buffer.

  • pKa is the acid dissociation constant of the conjugate acid of the amine. For 2-Morpholinoethanamine, we have two relevant pKa values.

  • [Base] is the concentration of the deprotonated (less soluble) form.

  • [Acid] is the concentration of the protonated (more soluble) form.

By rearranging this equation, you can calculate the ratio of the less soluble to the more soluble form at your experimental pH, providing a theoretical basis for the observed solubility.

Summary of Key Parameters

ParameterValue/RecommendationRationale
pKa Values (of free base) ~4.06 and ~9.15Dictates the pH range where the compound's ionization state and solubility change significantly.
Recommended Stock Solvent Sterile deionized water or slightly acidic buffer (pH 4-5)Maintains the compound in its highly soluble, protonated form.
Alternative Stock Solvent DMSOFor situations requiring very high concentrations, but final concentration must be carefully controlled.
Key to Successful Dilution Add acidic stock to final buffer slowly with mixingPrevents localized pH spikes that can cause precipitation.
Determining Max Concentration Empirical testing via serial dilutionProvides the most accurate measure of solubility in your specific experimental system.

Conclusion

Successfully working with 2-Morpholinoethanamine dihydrochloride hinges on a solid understanding of its pH-dependent solubility. By anticipating and addressing these challenges through careful solution preparation and an appreciation for the underlying chemical principles, researchers can ensure the integrity and reproducibility of their experiments. This guide provides a framework for troubleshooting common issues, but we strongly encourage a proactive approach of empirical testing to define the optimal conditions for your unique application.

References

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Henderson-Hasselbalch Approximation. Retrieved January 19, 2026, from [Link]

  • Blagden, S. L., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630.
  • Khan Academy. (2021, August 24). Henderson-Hasselbalch equation | Acids and bases | AP Chemistry [Video]. YouTube. [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Concentration distribution of different species as a function of pH for [Pd(AEMP)(H2O)2]2+ with OH-. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Species distribution curves as a function of the solution pH. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, April 20). Henderson-Hasselbach Equation. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved January 19, 2026, from [Link]

  • PubMed. (2021, September 6). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. Retrieved January 19, 2026, from [Link]

  • European Journal of Pharmaceutical Sciences. (2024, May 1). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Retrieved January 19, 2026, from [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved January 19, 2026, from [Link]

  • PubMed. (1990). Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. Retrieved January 19, 2026, from [Link]

Sources

Identifying and minimizing side reactions of N-Aminoethylmorpholine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Aminoethylmorpholine (AEM). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile diamine. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize common side reactions, ensuring the success of your synthetic endeavors.

I. Understanding the Reactivity of N-Aminoethylmorpholine

N-Aminoethylmorpholine (AEM) possesses two distinct nitrogen centers: a primary amine at the terminus of the ethyl chain and a tertiary amine within the morpholine ring. The differing steric and electronic environments of these two amines dictate the chemoselectivity of its reactions. The primary amine is generally more nucleophilic and less sterically hindered, making it the more reactive site for acylation and alkylation. However, the tertiary amine can also participate in reactions, leading to undesired side products.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with AEM in a question-and-answer format.

Problem: Low yield of the desired mono-acylated product and formation of a di-acylated byproduct.

Q: I am trying to perform a mono-acylation on the primary amine of AEM using an acyl chloride, but I'm observing a significant amount of the di-acylated product. How can I improve the selectivity for mono-acylation?

A: This is a common challenge arising from the high reactivity of the primary amine and the potential for a second acylation event. Here’s a step-by-step guide to favor mono-acylation:

Step 1: Control Stoichiometry

  • Rationale: Using an excess of the acylating agent will drive the reaction towards di-acylation.

  • Protocol: Begin by using a stoichiometric equivalent or a slight excess (1.0-1.1 equivalents) of the acylating agent relative to AEM. A larger excess of AEM can also be employed to favor mono-acylation, with the unreacted AEM being removed during workup.

Step 2: Optimize Reaction Temperature

  • Rationale: Lowering the reaction temperature can enhance selectivity by favoring the initial, faster reaction at the more nucleophilic primary amine.

  • Protocol: Perform the reaction at a reduced temperature, typically 0 °C or even -20 °C. Add the acylating agent dropwise to a solution of AEM to maintain a low localized concentration and dissipate any heat generated.

Step 3: Choice of Base and Solvent

  • Rationale: The choice of base and solvent can influence the reactivity of the amine and the acylating agent.

  • Protocol: Use a non-nucleophilic, sterically hindered base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without competing in the reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.

Step 4: Purification Strategy

  • Rationale: If di-acylation still occurs, a robust purification method is necessary.

  • Protocol: Flash column chromatography is often effective. The mono-acylated product is typically more polar than the di-acylated byproduct. A gradient elution with a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used to separate the products.

ParameterRecommendation for Mono-acylationRationale
Stoichiometry 1.0-1.1 eq. Acylating Agent or excess AEMMinimizes the chance of a second acylation.
Temperature 0 °C to -20 °CIncreases selectivity for the more reactive primary amine.
Base Triethylamine (TEA) or DIPEANon-nucleophilic scavenging of acid byproduct.
Solvent Dichloromethane (DCM) or THFAprotic solvents that are generally unreactive.

graph TD {
A[Start: Acylation of AEM] --> B{Control Stoichiometry};
B --> C{Use 1.0-1.1 eq. Acyl Chloride};
B --> D{Use Excess AEM};
C --> E[Proceed to Reaction];
D --> E;
E --> F{Optimize Temperature};
F --> G[Perform reaction at 0°C or below];
G --> H{Choose Base & Solvent};
H --> I[Use TEA or DIPEA in DCM/THF];
I --> J{Reaction Outcome};
J --> K[High Mono-acylation Selectivity];
J --> L[Presence of Di-acylated Byproduct];
L --> M{Purification};
M --> N[Flash Column Chromatography];
K --> O[Direct Isolation];
subgraph "Troubleshooting Workflow"
    direction LR
    A; B; C; D; E; F; G; H; I; J; K; L; M; N; O;
end

style A fill:#F1F3F4,stroke:#202124,stroke-width:2px
style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style L fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style O fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Workflow for optimizing mono-acylation of AEM.
Problem: Formation of multiple products in an alkylation reaction.

Q: I am attempting to mono-alkylate the primary amine of AEM with an alkyl halide, but my reaction mixture is a complex mess of products. What is happening and how can I achieve a cleaner reaction?

A: Alkylation of amines is notoriously difficult to control and often leads to over-alkylation.[1][2] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction to form the tertiary amine and even a quaternary ammonium salt.[1]

Step 1: Re-evaluate Your Synthetic Strategy

  • Rationale: Direct alkylation with alkyl halides is often not the best approach for selective mono-alkylation of primary amines.

  • Alternative Protocol: Reductive Amination: A more controlled method is reductive amination. React AEM with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ to the desired secondary amine. This method generally provides higher selectivity for mono-alkylation.

Step 2: If Direct Alkylation is Necessary, Optimize Conditions

  • Rationale: While challenging, certain conditions can favor mono-alkylation.

  • Protocol:

    • Use a large excess of AEM: This increases the statistical probability of the alkyl halide reacting with the primary amine of AEM rather than the mono-alkylated product.

    • Low Temperature: As with acylation, lower temperatures can improve selectivity.

    • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amines. Experiment with both polar aprotic (e.g., acetonitrile) and nonpolar (e.g., toluene) solvents.

Step 3: Purification of Alkylated Products

  • Rationale: Separating a mixture of primary, secondary, tertiary, and quaternary amines can be challenging due to their similar polarities.

  • Protocol:

    • Acid/Base Extraction: Utilize the different pKa values of the amines. The primary amine can be selectively protonated and extracted into an aqueous acidic phase under carefully controlled pH.

    • Chromatography: Reversed-phase HPLC can be effective for separating closely related amines. Ion-exchange chromatography can be used to separate the quaternary ammonium salt from the neutral amines.

Decision-making workflow for selective mono-alkylation of AEM.

III. Frequently Asked Questions (FAQs)

Q1: Can the tertiary amine in the morpholine ring of AEM react?

A1: Yes, under certain conditions. The tertiary amine can undergo quaternization with reactive alkylating agents, such as methyl iodide or benzyl bromide, to form a quaternary ammonium salt. This is more likely to occur if the primary amine has already been converted to a less nucleophilic group (e.g., an amide) or under forcing reaction conditions (e.g., high temperature, excess alkylating agent).[1] The morpholine ring itself is generally stable, but can be opened under harsh acidic conditions or strong reducing agents, though this is not a common side reaction in most standard synthetic procedures.[3]

Q2: What are the typical pKa values for the amines in AEM?

A2: The primary amine of AEM has a pKa of approximately 9.15, while the tertiary amine (morpholinium ion) has a pKa of around 4.06. This significant difference in basicity is the basis for the higher nucleophilicity of the primary amine and can be exploited for selective reactions and purifications.

Q3: Are there any common impurities in commercial AEM that I should be aware of?

A3: Commercial AEM is typically of high purity (>98%). However, it can be hygroscopic and may absorb water and carbon dioxide from the atmosphere. The presence of water can lead to hydrolysis of sensitive reagents. It is good practice to store AEM under an inert atmosphere and use a freshly opened bottle or distill it before use in moisture-sensitive reactions.

Q4: How can I effectively remove unreacted AEM from my reaction mixture?

A4: Unreacted AEM can often be removed by an acidic aqueous wash. By washing your organic layer with a dilute acid solution (e.g., 1 M HCl), the basic AEM will be protonated and partition into the aqueous phase. Be mindful that your product should be stable to these acidic conditions.

Q5: What are the key safety precautions when working with AEM?

A5: N-Aminoethylmorpholine is a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed or inhaled. Always handle AEM in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

IV. References

  • Morpholine. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

  • Morpholine in Organic Synthesis: A Versatile Building Block for Innovation. Ningbo Inno Pharmchem Co., Ltd. Published October 10, 2025. Accessed January 19, 2026. [Link]

  • Kőnig, B., et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. 2023;88(10):6473-6484. [Link]

  • Sanjeev, K., et al. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. [Link]

  • Al-Sehemi, A. G., et al. Morpholines. Synthesis and Biological Activity. ResearchGate. Published August 9, 2025. [Link]

  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Accessed January 19, 2026. [Link]

  • Schober, L. J., et al. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition. 2021;60(38):20776-20781. [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. ACS Catalysis. 2018;8(11):10586-10591. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Accessed January 19, 2026. [Link]

  • N-alkylation of morpholine with other alcohols. ResearchGate. Accessed January 19, 2026. [Link]

  • Chen, X., et al. Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Reaction Kinetics, Mechanisms and Catalysis. 2011;104(1):163-171. [Link]

  • Im, C. Y., et al. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. 2013;11(48):8479-8484. [Link]

  • Reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry. Accessed January 19, 2026. [Link]

  • Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry. Published May 26, 2017. Accessed January 19, 2026. [Link]

  • Amines as nucleophiles. Chemguide. Accessed January 19, 2026. [Link]

  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate. Accessed January 19, 2026. [Link]

  • Best method for quaternization of alkylated amino acids? ResearchGate. Published March 13, 2016. Accessed January 19, 2026. [Link]

  • 24.3: Basicity of Amines. Chemistry LibreTexts. Published February 24, 2025. Accessed January 19, 2026. [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Accessed January 19, 2026. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Accessed January 19, 2026. [Link]

  • 2-Morpholinoethylamine. PubChem. Accessed January 19, 2026. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. Accessed January 19, 2026. [Link]

  • Chemoselective N-acetylation of primary aliphatic amines promoted by pivalic or acetic acid using ethyl acetate as an acetyl donor. ResearchGate. Published 2019. [Link]

  • Chang, C.-H., et al. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Molecular & Cellular Proteomics. 2021;20:100003. [Link]

  • 4-(2-Aminoethyl)morpholine. LookChem. Accessed January 19, 2026. [Link]

  • Al-Sehemi, A. G., et al. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. Published August 6, 2025. [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Published January 10, 2014. Accessed January 19, 2026. [Link]

  • Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. University of Colorado Boulder. Accessed January 19, 2026. [Link]

  • 23.1: Properties of amines. Chemistry LibreTexts. Published November 7, 2024. Accessed January 19, 2026. [Link]

  • Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. In: Student Solutions Manual for Organic Chemistry. NC State University Libraries. Accessed January 19, 2026. [Link]

  • Ashenhurst, J. Nucleophilicity Trends of Amines. Master Organic Chemistry. Published May 7, 2018. Accessed January 19, 2026. [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Accessed January 19, 2026. [Link]

  • Best Conditions For N-Alkylation? Sciencemadness.org. Published March 3, 2022. Accessed January 19, 2026. [Link]

  • N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 19, 2026. [Link]

  • Separation of N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 19, 2026. [Link]

  • N-Dealkylation of Amines. Molecules. 2020;25(11):2574. [Link]

  • Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. Clinical Chemistry. 1977;23(5):857-860. [Link]

Sources

Technical Support Center: Enhancing Cross-linking Efficiency of 2-Morpholinoethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholinoethanamine (2-MEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing cross-linking reactions. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common inquiries regarding the use of 2-MEA in polymer cross-linking.

Q1: What is the primary mechanism of action for 2-MEA in polymer cross-linking?

A1: 2-Morpholinoethanamine possesses a primary amine (-NH₂) group that acts as a potent nucleophile.[1] It is typically used as a "zero-length" cross-linker to form stable amide bonds between polymer chains that contain carboxyl groups (-COOH). This reaction is most commonly facilitated by carbodiimide chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] The process involves two main steps:

  • Activation: EDC activates the carboxyl groups on the polymer to form a highly reactive O-acylisourea intermediate.[2]

  • Coupling: The primary amine of 2-MEA attacks this intermediate, forming a stable amide bond and releasing an isourea byproduct. To improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.[2][3]

Q2: Which polymer functional groups can 2-MEA react with?

A2: The primary amine of 2-MEA is most effective at reacting with:

  • Activated Carboxyl Groups (-COOH): This is the most common application, forming amide bonds via EDC/NHS chemistry.[2][3]

  • Epoxide (Oxirane) Groups: The amine can perform a nucleophilic ring-opening reaction with epoxides to form a stable carbon-nitrogen bond.[1][4] This is a common curing mechanism for epoxy resins.[1]

  • Isocyanate Groups (-NCO): 2-MEA reacts with isocyanates to form stable urea linkages.[4]

  • Aldehyde Groups (-CHO): It can react with aldehydes to form an imine bond (Schiff base), which can be further stabilized by a reducing agent (reductive amination).[5][6]

Q3: What are the ideal reaction conditions (pH, temperature, solvent) for using 2-MEA with EDC/NHS chemistry?

A3: Optimizing reaction conditions is critical for high efficiency.

  • pH: This is the most critical parameter. A two-step pH process is ideal. The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH of 5.0-6.0, often using a MES buffer.[7][8][9] The subsequent coupling reaction with the primary amine of 2-MEA is most efficient at a physiological to slightly alkaline pH of 7.2-8.0, typically in a phosphate or borate buffer.[4][10][11] This pH range ensures the amine group is sufficiently deprotonated and nucleophilic.[4]

  • Temperature: Reactions are typically performed at room temperature (20-25°C) or at 4°C.[10][11] Lower temperatures can help to slow the hydrolysis of the active NHS-ester intermediate, potentially increasing the final yield over a longer reaction time (e.g., overnight).[10][11]

  • Solvent: Aqueous buffers are most common, especially for hydrogels and biopolymers. Ensure that your polymer is soluble in the chosen buffer system. Avoid amine-containing buffers like Tris (TBS) during the coupling step, as they will compete with 2-MEA for the activated sites.[10][11]

Q4: How can I determine if my cross-linking reaction was successful?

A4: The degree of cross-linking can be assessed using a variety of analytical techniques that measure changes in the polymer's physical and chemical properties.[12]

  • Swelling Tests & Gel Content Analysis: A highly cross-linked polymer will swell less in a good solvent and will have a higher gel content (insoluble fraction).[12][13] This is a straightforward and common method.

  • Spectroscopy:

    • FTIR (Fourier Transform Infrared Spectroscopy): Can be used to detect the formation of new amide bonds and the disappearance of carboxyl groups.[12][14][15]

    • NMR (Nuclear Magnetic Resonance Spectroscopy): Provides detailed structural information, confirming the covalent linkage.[12][15]

  • Mechanical Testing: Techniques like rheology or Dynamic Mechanical Analysis (DMA) can measure changes in the material's stiffness, elasticity (storage modulus, G'), and viscosity.[14][16] An increase in cross-link density typically leads to a higher elastic modulus.[16]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to measure changes in the glass transition temperature (Tg). An increase in Tg often indicates successful cross-linking.[12][14]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Cross-linking Efficiency

Symptom: The polymer solution does not form a gel, or the resulting material is weak and dissolves easily. Analytical tests (e.g., FTIR, swelling test) show minimal evidence of cross-linking.

Potential Cause Scientific Rationale & Diagnostic Steps Recommended Solution
Incorrect pH The activation (EDC/NHS) and coupling (amine reaction) steps have conflicting optimal pH ranges. If the pH is too high during activation (>7), the EDC hydrolyzes rapidly. If the pH is too low during coupling (<7), the primary amine of 2-MEA is protonated (-NH₃⁺) and non-nucleophilic. Diagnostic: Measure the pH of your reaction buffer after adding all components.Implement a two-step pH protocol .[7] First, dissolve the polymer in MES buffer at pH 5.5-6.0, add EDC and NHS, and incubate for 15-30 minutes. Then, add 2-MEA and adjust the pH to 7.2-7.5 with a non-amine buffer like PBS or HEPES for the coupling reaction.
Hydrolysis of Active Intermediates The O-acylisourea and NHS-ester intermediates are sensitive to water and will hydrolyze back to a carboxyl group if they do not react with an amine.[4][10][11] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[10][11] Diagnostic: Run a control reaction without 2-MEA and measure the rate of NHS release spectrophotometrically (at 260 nm).Increase the concentration of 2-MEA (e.g., use a 5-10 fold molar excess relative to the carboxyl groups) to favor the aminolysis reaction over hydrolysis. Alternatively, perform the reaction at a lower temperature (4°C) to extend the half-life of the active ester.[10][11]
Inactive Reagents EDC and NHS are moisture-sensitive. Improper storage can lead to hydrolysis and complete loss of activity. Diagnostic: Use a fresh, unopened vial of EDC/NHS. If the problem persists, the old vial was likely compromised.Always equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[2] Store them desiccated at the recommended temperature (typically -20°C). Prepare EDC/NHS solutions immediately before use.[3][7]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., DTT, β-mercaptoethanol) will compete with 2-MEA for the activated sites, drastically reducing efficiency.[10][17] Diagnostic: Review your buffer composition.Use non-amine buffers such as MES, HEPES, or PBS for the reaction.[11] Ensure all competing nucleophiles are removed from the polymer solution via dialysis or diafiltration before starting the reaction.
Issue 2: Polymer Precipitation or Aggregation During Reaction

Symptom: The polymer solution becomes cloudy or forms a precipitate upon addition of the cross-linking reagents.

Potential Cause Scientific Rationale & Diagnostic Steps Recommended Solution
Poor Polymer Solubility The change in pH or the addition of reagents may decrease the solubility of the polymer, causing it to "crash out" of solution. Some activated intermediates can also be less soluble.[8] Diagnostic: Test the polymer's solubility in the final reaction buffer (at the target pH and concentration) before adding cross-linkers.Decrease the polymer concentration. If possible, add a co-solvent that improves solubility but does not interfere with the reaction. For some systems, using Sulfo-NHS instead of NHS can improve the solubility of the active intermediate.[10][11]
Intra-molecular Cross-linking At very low polymer concentrations, the activated sites on a polymer chain may react with an amine on the same chain, leading to collapsed, aggregated particles instead of a bulk gel network. Diagnostic: This is more likely in dilute solutions. Check if the problem is less severe at higher polymer concentrations.Increase the polymer concentration to favor inter-molecular (chain-to-chain) cross-linking over intra-molecular reactions. The optimal concentration depends on the polymer's molecular weight and architecture.

Part 3: Experimental Protocols & Visual Guides

Workflow for Troubleshooting Low Cross-linking Efficiency

The following diagram outlines a logical workflow for diagnosing and solving issues related to poor cross-linking yield.

TroubleshootingWorkflow start Start: Low Cross-linking Efficiency check_ph Check Reaction pH (Activation & Coupling Stages) start->check_ph ph_ok pH Correct? check_ph->ph_ok check_reagents Verify Reagent Activity (Use fresh EDC/NHS) reagents_ok Reagents Fresh? check_reagents->reagents_ok check_buffer Analyze Buffer Composition (Check for competing amines) buffer_ok Buffer Amine-Free? check_buffer->buffer_ok check_concentration Evaluate Molar Ratios (Polymer:EDC:NHS:2-MEA) concentration_ok Ratios Optimal? check_concentration->concentration_ok ph_ok->check_reagents Yes adjust_ph Action: Implement Two-Step pH Protocol ph_ok->adjust_ph No reagents_ok->check_buffer Yes replace_reagents Action: Use Fresh, Dry EDC/NHS Reagents reagents_ok->replace_reagents No buffer_ok->check_concentration Yes change_buffer Action: Switch to MES/PBS/HEPES Buffer System buffer_ok->change_buffer No optimize_ratios Action: Increase Molar Excess of 2-MEA (5-10x) concentration_ok->optimize_ratios No success Problem Resolved concentration_ok->success Yes adjust_ph->success replace_reagents->success change_buffer->success optimize_ratios->success

Caption: Troubleshooting workflow for low cross-linking efficiency.

Mechanism of EDC/NHS Cross-linking with 2-MEA

This diagram illustrates the two-step chemical reaction pathway.

reaction_mechanism cluster_step1 Step 1: Activation (pH 5.0-6.0) cluster_step2 Step 2: Coupling (pH 7.2-8.0) Polymer_COOH Polymer-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Polymer_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Crosslinked_Polymer Cross-linked Polymer (Stable Amide Bond) NHS_Ester->Crosslinked_Polymer + MEA 2-MEA (H₂N-R) MEA->Crosslinked_Polymer

Caption: EDC/NHS reaction mechanism with 2-Morpholinoethanamine.

Standard Protocol: Cross-linking a Carboxylated Polymer

This protocol provides a robust starting point for cross-linking a generic polymer (e.g., hyaluronic acid, poly(acrylic acid)) in an aqueous solution.

Materials:

  • Carboxylated Polymer

  • 2-Morpholinoethanamine (2-MEA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 (Optional)

Procedure:

  • Polymer Preparation: Dissolve the carboxylated polymer in the Activation Buffer to achieve the desired final concentration (e.g., 1% w/v). Ensure it is fully dissolved.

  • Reagent Preparation (Prepare Fresh):

    • Prepare a 100 mg/mL solution of EDC in Activation Buffer.

    • Prepare a 100 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • Activation Step:

    • Add the EDC and Sulfo-NHS solutions to the polymer solution. A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the number of carboxyl groups on the polymer.

    • Mix gently and allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling Step:

    • Add 2-MEA to the activated polymer solution. Use a 5 to 10-fold molar excess of 2-MEA relative to the carboxyl groups.

    • Immediately adjust the pH of the mixture to 7.2-7.4 using the Coupling Buffer or a dilute base (e.g., 0.1 M NaOH).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. Gelation should occur during this time if the reaction is successful.

  • Quenching (Optional): To stop the reaction and quench any remaining active esters, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification: Purify the cross-linked polymer to remove unreacted reagents and byproducts. Dialysis against deionized water is the most common method for hydrogels. Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

References

  • ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis.
  • Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques.
  • TA Instruments. (n.d.). Quantify Polymer Crosslinking Density Using Rheology and DMA.
  • Royal Society of Chemistry. (2023). Educational series: characterizing crosslinked polymer networks.
  • Polymer Characterization Services. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Morpholinoethylamine Applications in Polymer Chemistry.
  • Al-Subaie, A., et al. (2021). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. PMC - NIH.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technology Handbook.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Crosslinking Reactions.
  • Das, S., & Subuddhi, U. (2015). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC - NIH.
  • Kalkhof, S., & Sinz, A. (2008). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. ResearchGate.
  • Pop, C. R., et al. (2022). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. MDPI.
  • Ray, G. J., et al. (2014). Spatial control over cross-linking dictates the pH-responsive behavior of poly(2-(tert-butylamino)ethyl methacrylate) brushes. PubMed.
  • Holten-Andersen, N., et al. (2011). pH-induced metal-ligand cross-links inspired by mussel yield self-healing polymer networks with near-covalent elastic moduli. NIH.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Thermo Fisher Scientific. (n.d.). EDC Product Instructions.
  • Fernandes-Cunha, G. M., et al. (2020). Schematic of the crosslinking between primary amines on collagen and NHS groups on multi-arm PEG polymers. ResearchGate.
  • Various Authors. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. ResearchGate.
  • Various Authors. (n.d.). Advantages and disadvantages of physical and chemical cross-linking. ResearchGate.
  • Zortuk, M., et al. (2020). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. MDPI.
  • Reddit User Discussion. (2022). EDC/NHS crosslinking reaction issue, looking for advice. r/chemistry.

Sources

Refining staining protocols for lysosome imaging with morpholino-based probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Morpholino-Based Lysosomal Probes

Morpholino-based probes are a class of synthetic molecules designed for the targeted imaging of lysosomes in live cells. Their unique targeting mechanism relies on the acidic environment of the lysosome.[1][2] The morpholine moiety, a weakly basic amine, is protonated within the acidic lumen of the lysosome (pH 4.5-5.5), leading to the accumulation and retention of the probe.[1][3] This targeted accumulation allows for the specific visualization and tracking of lysosomal dynamics.

dot graph TD; A[Morpholino-based probe in extracellular space] --> B{Cell Membrane}; B --> C[Cytoplasm (Neutral pH)]; C --> D{Lysosome Membrane}; D --> E[Lysosomal Lumen (Acidic pH)]; E --> F[Protonation of Morpholine Moiety]; F --> G[Probe Accumulation and Fluorescence]; subgraph "Cell" C; D; E; F; G; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF A -- "Diffusion" --> B; B -- "Passive Transport" --> C; C -- "Uptake" --> D; D -- "Entry" --> E; E -- "H+" --> F; F -- "Trapping" --> G; G -- "Signal" --> G; end caption: "Mechanism of Morpholino Probe Accumulation in Lysosomes."

Frequently Asked Questions (FAQs)

Q1: How do morpholino-based probes specifically target lysosomes?

A1: The specificity of morpholino-based probes for lysosomes is primarily driven by the pH gradient between the cytoplasm (neutral) and the lysosomal lumen (acidic). The morpholine group on the probe has a pKa value that leads to its protonation in the acidic environment of the lysosome.[1][3] This positive charge traps the probe inside the lysosome, leading to its accumulation and a detectable fluorescent signal.

Q2: What are the main advantages of using morpholino-based probes over other lysosomal stains like LysoTracker?

A2: Morpholino-based probes can offer several advantages, including high specificity and, in some cases, improved photostability.[4] While LysoTracker dyes are also acidotropic, some morpholino-based probes are designed with fluorophores that have enhanced resistance to photobleaching, allowing for longer-term imaging experiments.[4]

Q3: Can morpholino-based probes be used in fixed cells?

A3: Generally, morpholino-based probes are designed for live-cell imaging, as their accumulation is dependent on the maintenance of the lysosomal pH gradient, which can be disrupted during fixation.[5] For fixed-cell applications, immunofluorescence staining against lysosomal membrane proteins like LAMP1 is a more reliable method.[5]

Q4: Do morpholino-based probes have any known off-target effects?

A4: While generally specific to acidic organelles, there is a possibility of accumulation in other acidic compartments, such as late endosomes.[2] Additionally, at high concentrations or with prolonged incubation times, some weakly basic amines can have an alkalinizing effect on lysosomes, potentially altering their function.[5][6] It is also important to be aware of potential off-target effects unrelated to lysosomal staining, as observed with antisense morpholino oligonucleotides, which can sometimes induce p53-dependent apoptosis.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal 1. Suboptimal Probe Concentration: The concentration of the probe may be too low for detection. 2. Insufficient Incubation Time: The probe may not have had enough time to accumulate in the lysosomes. 3. Disrupted Lysosomal pH Gradient: Cell health may be compromised, leading to a less acidic lysosomal environment.[5] 4. Incorrect Filter/Laser Settings: The excitation and emission wavelengths of the probe may not be correctly set on the microscope.1. Titrate Probe Concentration: Perform a concentration gradient to determine the optimal staining concentration for your cell type. Start with the manufacturer's recommended concentration and adjust as needed. 2. Optimize Incubation Time: Test different incubation times (e.g., 15, 30, 60 minutes) to find the point of maximal signal with minimal background. 3. Ensure Cell Health: Use healthy, actively dividing cells. Avoid using cells that are overgrown or have been passaged too many times. 4. Verify Microscope Settings: Double-check the excitation and emission spectra of your probe and ensure the correct laser lines and filters are in use.
High Background Staining 1. Probe Concentration Too High: Excess probe can lead to non-specific binding to other cellular components.[9] 2. Probe Aggregation: Some probes may form aggregates in the staining solution, leading to punctate background.1. Reduce Probe Concentration: Use the lowest effective concentration determined during titration. 2. Proper Probe Preparation: Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in imaging medium. Briefly vortex or sonicate if necessary.
Photobleaching 1. Excessive Light Exposure: High laser power or prolonged exposure can lead to rapid photobleaching of the fluorophore.[10] 2. Inherent Photostability of the Fluorophore: Some fluorophores are more susceptible to photobleaching than others.[11]1. Optimize Imaging Parameters: Use the lowest laser power necessary for a good signal-to-noise ratio. Reduce exposure time and the frequency of image acquisition. 2. Use Antifade Reagents: For fixed-cell imaging (if applicable), use a mounting medium containing an antifade agent. 3. Select a More Photostable Probe: If photobleaching is a persistent issue, consider using a probe with a more robust fluorophore.[12]
Cell Toxicity 1. High Probe Concentration: Some probes can be toxic to cells at high concentrations.[3] 2. Prolonged Incubation: Long exposure to the probe can induce cellular stress.1. Perform a Cytotoxicity Assay: Use a viability assay (e.g., Calcein-AM/PI staining) to determine the non-toxic concentration range for your probe and cell type.[3] 2. Minimize Incubation Time: Use the shortest incubation time that provides adequate staining.

Experimental Protocols

Protocol 1: Live-Cell Staining of Lysosomes with Morpholino-Based Probes

This protocol provides a general guideline for staining lysosomes in live, adherent cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • Morpholino-based lysosomal probe

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Glass-bottom dishes or chamber slides

  • Healthy, sub-confluent cell culture

Procedure:

  • Cell Seeding: The day before staining, seed cells onto glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the morpholino-based probe in anhydrous DMSO (typically 1-10 mM). Store protected from light and moisture.

  • Staining Solution Preparation: On the day of the experiment, dilute the probe stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Cell Staining: a. Remove the culture medium from the cells. b. Gently wash the cells once with pre-warmed imaging medium. c. Add the staining solution to the cells and incubate at 37°C in a 5% CO2 atmosphere for the optimized duration (e.g., 15-60 minutes).

  • Washing: a. Remove the staining solution. b. Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the probe.

dot graph TD; A[Seed Cells] --> B[Prepare Probe Stock]; B --> C[Prepare Staining Solution]; A --> D[Wash Cells]; D --> E[Add Staining Solution & Incubate]; C --> E; E --> F[Wash Cells]; F --> G[Image Cells]; subgraph "Preparation" A; B; C; end subgraph "Staining" D; E; F; end subgraph "Analysis" G; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF end caption: "Live-Cell Lysosome Staining Workflow."

Protocol 2: Validation of Lysosomal Co-localization

To confirm that the morpholino-based probe is specifically localizing to lysosomes, a co-localization experiment with a known lysosomal marker is essential.

Materials:

  • Cells stained with the morpholino-based probe (from Protocol 1)

  • LysoTracker Green DND-26 (or another spectrally distinct lysosomal marker)

  • Live-cell imaging medium

Procedure:

  • Co-staining: a. After incubating with the morpholino-based probe, add LysoTracker Green to the imaging medium at its recommended concentration (typically 50-75 nM). b. Incubate for the recommended time (usually 15-30 minutes) at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium.

  • Imaging: a. Acquire images in both the channel for your morpholino-based probe and the channel for LysoTracker Green. b. Merge the images to visualize co-localization.

  • Analysis: a. Qualitatively assess the degree of overlap between the two signals. b. For quantitative analysis, use image analysis software to calculate a Pearson's correlation coefficient or a similar co-localization metric. A high degree of correlation confirms lysosomal localization.[13]

References

  • Albrecht, L. V., Tejeda-Muñoz, N., & De Robertis, E. M. (2020). Protocol for probing regulated lysosomal activity and function in living cells. STAR protocols, 1(3), 100208. [Link]

  • Albrecht, L. V., Tejeda-Muñoz, N., & De Robertis, E. M. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. eScholarship, University of California. [Link]

  • Bill, B. R., Petzold, A. M., Clark, K. J., Schimmenti, L. A., & Ekker, S. C. (2009). Lessons from morpholino-based screening in zebrafish. Briefings in functional genomics & proteomics, 8(4), 245–257. [Link]

  • Bonam, S. R., Wang, F., & Muller, S. (2019). Current methods to analyze lysosome morphology, positioning, motility and function. Traffic, 20(4), 238-251. [Link]

  • Chen, Y., et al. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. International Journal of Molecular Sciences, 24(18), 14213. [Link]

  • Gerety, S. S., & Wilkinson, D. G. (2011). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Developmental biology, 350(1), 229–239. [Link]

  • Kim, J. Y., et al. (2025). Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. Journal of Photochemistry and Photobiology B: Biology, 272, 113281. [Link]

  • Zhong, L., et al. (2024). Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways. Analyst, 149(10), 2636-2643. [Link]

  • Li, Y., et al. (2017). Lysosome-targeting turn-on red/NIR BODIPY probes for imaging hypoxic cells. Chemical Communications, 53(61), 8562-8565. [Link]

  • Wang, D., et al. (2021). A new GFP fluorophore-based probe for lysosome labelling and tracing lysosomal viscosity in live cells. Journal of Materials Chemistry B, 9(33), 6614-6620. [Link]

  • Miccio, L., et al. (2020). Investigation on lysosomal accumulation by a quantitative analysis of 2D phase-maps in digital holography microscopy. TIGEM. [Link]

  • University of Cincinnati. (2023, May 8). New probe aids novel findings on cell functions. EurekAlert!. [Link]

  • Wang, L., et al. (2017). Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells. ACS applied materials & interfaces, 9(31), 25933–25941. [Link]

  • Rosa-Ferreira, C., & Munro, S. (2022). Current methods to analyze lysosome morphology, positioning, motility and function. Traffic, 23(5), 238-269. [Link]

  • Kok, F. O., et al. (2015). Reverse genetic screening reveals poor correlation between Morpholino-induced and mutant phenotypes in zebrafish. Developmental cell, 32(1), 97–108. [Link]

  • Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. [Link]

  • Coffey, E. E., et al. (2014). Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations. Experimental eye research, 128, 111–123. [Link]

  • Kol, M., et al. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS omega, 5(42), 27095–27105. [Link]

  • Gene Tools, LLC. (n.d.). Diagnostics. [Link]

  • Kol, M., et al. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS omega, 5(42), 27095–27105. [Link]

  • Fábián, Z., et al. (2025). Photobleaching alters the morphometric analysis of fluorescently labeled neurons and microglial cells. Journal of Neuroscience Methods, 404, 110057. [Link]

  • Lee, S. H., & Park, S. B. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced materials, 34(4), e2106642. [Link]

  • Vaughan, H. J., et al. (2025). A high-throughput lysosome trafficking assay guides ligand selection and elucidates differences in CD22-targeted nano-delivery. Science and Technology of Advanced Materials, 25(1), 2302324. [Link]

  • National Center for Biotechnology Information. (2017). Morpholinos. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholinos. [Link]

Sources

Validation & Comparative

Comparing the catalytic efficiency of 2-Morpholinoethanamine with other amine catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemical process developers, the selection of an optimal catalyst is a critical decision that dictates reaction efficiency, yield, and overall economic viability. Amine catalysts are a cornerstone of organic synthesis, pivotal in reactions ranging from polymerization to complex C-C bond formation. Among the diverse options, 2-Morpholinoethanamine, also known as N-(2-aminoethyl)morpholine, presents a unique structural profile containing both a primary and a tertiary amine center. This guide provides a detailed comparison of its catalytic potential against common tertiary amine catalysts such as Triethylamine (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO), grounding the analysis in mechanistic principles and experimental data from analogous systems.

Understanding the Dual Functionality of Amine Catalysts

Amine catalysts primarily operate through two distinct mechanisms:

  • General Base Catalysis: The lone pair of electrons on the nitrogen atom abstracts a proton from a reactant, increasing its nucleophilicity. This is a common mechanism for tertiary amines like TEA and DABCO in reactions such as urethane formation or epoxy curing. The catalyst's basicity (pKa) and the accessibility of the lone pair (steric hindrance) are key determinants of its efficiency.

  • Nucleophilic Catalysis (Enamine Pathway): Primary or secondary amines can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophile. This pathway is central to reactions like the Michael Addition and Knoevenagel condensation.[1][2]

2-Morpholinoethanamine is unique in that it possesses both a primary amine and a tertiary morpholine nitrogen, allowing it to potentially operate through either or both mechanisms depending on the reaction conditions.

Key Performance Factors: Basicity and Steric Hindrance

The efficiency of an amine catalyst is fundamentally governed by its molecular structure, which influences its basicity and steric profile.

  • Basicity (pKa): A higher pKa indicates a stronger base, which can more readily deprotonate a substrate in general base catalysis.

  • Steric Hindrance: Bulky substituents around the nitrogen atom can hinder its ability to interact with substrates, potentially lowering the reaction rate but sometimes increasing selectivity.[3]

CatalystStructureKey FeaturespKa (Conjugate Acid)Steric Profile
2-Morpholinoethanamine NCCN1CCOCC1Primary amine for nucleophilic catalysis; tertiary amine for base catalysis. The oxygen atom in the morpholine ring is electron-withdrawing.pKa1 ≈ 6.8, pKa2 ≈ 9.5[4]Primary amine is unhindered. Tertiary nitrogen is relatively accessible.
Triethylamine (TEA) CCN(CC)CCStandard tertiary amine base.~10.75Moderately hindered by three ethyl groups.
DABCO C1CN2CCN1CC2Symmetrical, caged structure with two highly accessible and basic tertiary nitrogens. Strong, non-hindered base.[5]~8.8Unhindered due to the bicyclic structure.

Table 1: Structural and electronic properties of selected amine catalysts.

As the table illustrates, 2-Morpholinoethanamine's dual pKa values reflect its two amine centers. The tertiary morpholine nitrogen is less basic than TEA, partly due to the electron-withdrawing effect of the ring's oxygen atom.[1] DABCO's unique structure makes its nitrogens highly accessible and strongly basic, contributing to its reputation as a powerful gel catalyst in polyurethane synthesis.[5]

Comparative Catalytic Efficiency in Key Reactions

Direct kinetic comparisons involving 2-Morpholinoethanamine are not extensively documented in a single study. However, by analyzing data from analogous systems, we can build a robust comparative framework.

Case Study 1: Urethane Formation (General Base Catalysis)

In polyurethane synthesis, tertiary amines catalyze the "gelling" reaction between an isocyanate and a polyol.[5] A computational study on the catalytic effect of morpholine and its N-methylated derivative (4-methylmorpholine) in urethane formation offers significant insight.[6][7]

CatalystCalculated Activation Energy (Ea)Proton Affinity (PA)Relative Catalytic Effectiveness
4-Methylmorpholine 26.6 kJ/mol963.07 kJ/molMore Effective[7]
Morpholine 29.7 kJ/mol1523.95 kJ/molLess Effective[7]

Table 2: Comparison of calculated activation energies for the reaction of phenyl isocyanate and butan-1-ol catalyzed by morpholine derivatives. Data sourced from a computational study.[7]

The data clearly shows that the N-alkylated morpholine has a lower activation energy, indicating a faster reaction rate.[7] This suggests that the tertiary amine center in 2-Morpholinoethanamine, being structurally similar to an N-alkylated morpholine, would be an effective general base catalyst. However, its efficiency would likely be modulated by its lower basicity compared to catalysts like TEA or the highly active DABCO.

Case Study 2: Knoevenagel Condensation (Nucleophilic and Base Catalysis)

The Knoevenagel condensation is a C-C bond-forming reaction between an active methylene compound and a carbonyl group, frequently catalyzed by a base.[8][9] Studies have shown that Triethylamine (TEA) is an effective and safer alternative to traditional catalysts like pyridine.[10][11]

This reaction provides an excellent model for comparing 2-Morpholinoethanamine to TEA and DABCO.

  • As a Base Catalyst: The tertiary nitrogen of 2-Morpholinoethanamine can deprotonate the active methylene compound, similar to TEA and DABCO. Based on pKa values, the catalytic order would likely be TEA > DABCO > 2-Morpholinoethanamine .

  • As a Nucleophilic Catalyst: The primary amine of 2-Morpholinoethanamine can form an enamine intermediate with an aldehyde, potentially opening a different, highly efficient reaction pathway not available to TEA or DABCO. While morpholine-derived enamines are sometimes noted to be less nucleophilic than those from rings like pyrrolidine, the presence of this pathway is a significant advantage.[1][2]

This dual potential suggests that 2-Morpholinoethanamine could be a uniquely versatile catalyst for this class of reactions.

Experimental Protocol: Comparative Screening via Knoevenagel Condensation

To empirically determine the catalytic efficiency of these amines, a standardized screening protocol is essential. The reaction between benzaldehyde and malononitrile is an excellent model system as the product, 2-benzylidenemalononitrile, is a chromophore that can be monitored by UV-Vis spectroscopy to determine initial reaction rates.

Objective:

To compare the catalytic rate of 2-Morpholinoethanamine, Triethylamine (TEA), and DABCO in the Knoevenagel condensation of benzaldehyde and malononitrile.

Materials:
  • Benzaldehyde (≥99%)

  • Malononitrile (≥99%)

  • 2-Morpholinoethanamine (≥99%)

  • Triethylamine (TEA, ≥99%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO, ≥99%)

  • Anhydrous Ethanol (Spectrophotometric Grade)

  • Quartz Cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer with temperature control

Procedure:
  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of benzaldehyde in anhydrous ethanol.

    • Prepare a 0.5 M solution of malononitrile in anhydrous ethanol.

    • Prepare 0.1 M stock solutions for each catalyst (2-Morpholinoethanamine, TEA, DABCO) in anhydrous ethanol.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range (e.g., 250-450 nm) to identify the λmax of the product, 2-benzylidenemalononitrile.

    • Set the instrument to kinetic mode, monitoring absorbance at the determined λmax over time (e.g., every 5 seconds for 10 minutes).

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).

  • Kinetic Run (Example for one catalyst):

    • To a quartz cuvette, add 2.5 mL of anhydrous ethanol.

    • Add 200 µL of the benzaldehyde stock solution (final concentration: 0.02 M).

    • Add 200 µL of the malononitrile stock solution (final concentration: 0.02 M).

    • Blank the spectrophotometer with this mixture.

    • Initiate the reaction by adding 100 µL of the 0.1 M catalyst stock solution (final concentration: 2.5 mM) and mix rapidly by inversion.

    • Immediately begin data acquisition.

  • Control and Repetition:

    • Run a control reaction without any catalyst to measure the background reaction rate.

    • Repeat the kinetic run for each of the three catalysts.

    • Perform each experiment in triplicate to ensure reproducibility.

  • Data Analysis:

    • Plot Absorbance vs. Time for each run.

    • The initial rate of reaction is proportional to the slope of the linear portion of this curve at the beginning of the reaction.

    • Compare the initial rates to determine the relative catalytic efficiency: Rate(DABCO) vs. Rate(TEA) vs. Rate(2-Morpholinoethanamine).

G cluster_prep Preparation cluster_run Kinetic Run (for each catalyst) cluster_analysis Analysis P1 Prepare Reactant & Catalyst Stock Solutions P2 Set up UV-Vis Spectrophotometer (λmax, Kinetic Mode, 25°C) P1->P2 R1 Add Solvent, Benzaldehyde, & Malononitrile to Cuvette P2->R1 R2 Blank Spectrophotometer R1->R2 R3 Initiate Reaction: Add Catalyst & Mix R2->R3 R4 Record Absorbance vs. Time R3->R4 A1 Plot Absorbance vs. Time R4->A1 A2 Calculate Initial Rate from Linear Slope A1->A2 A3 Compare Rates to Determine Relative Efficiency A2->A3

Caption: Experimental workflow for comparing amine catalyst efficiency using UV-Vis spectroscopy.

Mechanistic Visualization

The base-catalyzed Knoevenagel condensation proceeds through several key steps, which can be visualized to understand the catalyst's role.

G Reactants Active Methylene (R₂CH₂) + Aldehyde (R'CHO) Carbanion Carbanion Intermediate (R₂CH⁻) Reactants->Carbanion 1. Deprotonation Catalyst Amine Catalyst (B:) Catalyst->Carbanion Conj_Acid Protonated Catalyst (BH⁺) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide 2. Nucleophilic Attack on R'CHO Adduct β-Hydroxy Adduct Conj_Acid->Adduct Alkoxide->Adduct 3. Protonation Product α,β-Unsaturated Product (R'CH=CR₂) Adduct->Product 4. Dehydration (-H₂O) Product->Catalyst Catalyst Regeneration

Caption: Generalized mechanism for the amine-catalyzed Knoevenagel condensation.

Conclusion and Recommendations

2-Morpholinoethanamine stands out as a versatile catalyst due to its dual primary and tertiary amine functionalities. While it may not possess the raw base strength of Triethylamine or the unhindered potency of DABCO for pure general base catalysis, its ability to engage in nucleophilic catalysis via enamine formation provides a significant advantage in relevant reactions like the Knoevenagel condensation or Michael addition.

Recommendations for Selection:

  • For high-speed polymerization (e.g., polyurethane gelling, epoxy curing): Where a strong, sterically unhindered general base is paramount, DABCO remains a superior choice. Triethylamine is a cost-effective and highly effective alternative.

  • For Carbonyl Condensation Reactions (Knoevenagel, Michael): 2-Morpholinoethanamine should be strongly considered. Its potential to open an enamine catalytic cycle may lead to higher yields or milder reaction conditions compared to purely base-driven catalysis by TEA or DABCO.

  • For pH-sensitive or multifunctional substrates: The moderate basicity of 2-Morpholinoethanamine may offer advantages in preventing side reactions that could be triggered by stronger bases like TEA.

Ultimately, the optimal catalyst is application-dependent. The experimental protocol provided in this guide offers a straightforward and robust method for researchers to perform their own comparative evaluations, ensuring the selection of the most efficient catalyst for their specific synthetic challenge.

References

Sources

A Senior Application Scientist's Guide to Lysosome-Targeting Moieties: A Comparative Analysis of 4-(2-Aminoethyl)morpholine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lysosome as a Strategic Target

The lysosome is far more than the cell's simple waste disposal system. It is a highly dynamic signaling hub that governs critical cellular processes, including nutrient sensing, metabolic regulation, and cellular clearance through autophagy.[1][2] Its unique, acidic internal environment (pH 4.5-5.5) and specific membrane proteins make it a strategic target for therapeutic intervention and advanced cellular imaging.[1][3] The ability to selectively deliver molecules—be they therapeutic agents, imaging probes, or research tools—to the lysosome opens up possibilities for treating lysosomal storage disorders, developing novel cancer therapies, and dissecting fundamental cellular pathways.[1][3][4]

This guide provides an in-depth comparison of various chemical groups used to achieve lysosomal targeting. We will focus on the widely used 4-(2-Aminoethyl)morpholine moiety and contrast its performance and mechanism with other prominent alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to select and validate the optimal lysosome-targeting strategy for their specific application.

Part 1: The Fundamental Principle of Lysosomotropism

The most common strategy for targeting the lysosome relies on a physicochemical principle known as "lysosomotropism" or "pH trapping."[5][6] This mechanism is elegantly simple:

  • Passive Diffusion: A lipophilic, weakly basic compound is uncharged at the neutral pH of the cytosol (pH ~7.4), allowing it to freely diffuse across the lysosomal membrane.

  • Protonation and Trapping: Once inside the acidic lumen of the lysosome, the compound's basic functional group becomes protonated. This newly acquired positive charge increases the molecule's hydrophilicity and prevents it from diffusing back across the lipid membrane.

  • Accumulation: This process leads to a significant concentration of the compound within the lysosome, often several hundred-fold higher than in the cytosol.[7]

The efficiency of this process is primarily dictated by two key molecular properties:

  • pKa: The ideal pKa for a lysosomotropic agent is between 6.0 and 9.0, ensuring the molecule is largely neutral in the cytosol but becomes protonated in the acidic lysosome.

  • Lipophilicity (logP): The molecule must be sufficiently lipophilic to cross the cell and lysosomal membranes. However, excessive lipophilicity can lead to non-specific membrane intercalation and off-target effects.[1][8]

G cluster_lysosome Lysosome (pH 4.5-5.5) B_neutral Weak Base (B) membrane B_neutral->membrane BH_protonated Protonated (BH+) Trapped H_ion H+ H_ion->BH_protonated Protonation membrane->H_ion

Figure 1: The "pH Trapping" mechanism of lysosomotropism.

Part 2: A Deep Dive into Lysosome-Targeting Moieties

The Workhorse: 4-(2-Aminoethyl)morpholine

4-(2-Aminoethyl)morpholine is a versatile and widely used building block for creating lysosome-targeted molecules.[9] Its structure features a morpholine ring, a tertiary amine which acts as the primary weak base for lysosomal accumulation, and a terminal primary amine that serves as a convenient chemical handle for conjugation to drugs, probes, or other molecules of interest.[9][10]

Figure 2: Chemical structure and functional components.
  • Mechanism of Action: The morpholine ring's nitrogen atom has a pKa suitable for protonation within the lysosome, driving accumulation via the pH trapping mechanism.[1][11] It is frequently incorporated into fluorescent probes and other molecules to direct them to this organelle.[12][13][14]

  • Advantages:

    • Synthetic Versatility: The primary amine provides a straightforward point of attachment for various chemical modifications.[9]

    • Proven Efficacy: The morpholine group is well-documented and validated as an effective lysosome-targeting moiety.[1]

  • Limitations & Considerations:

    • Specificity: As a mechanism based purely on pH, morpholine-containing compounds can potentially accumulate in other acidic organelles, such as late endosomes, which could be an off-target liability depending on the application.[1]

    • Molecular Context: The overall lipophilicity and charge of the final molecule can influence the targeting efficiency of the morpholine group. A systematic evaluation is always necessary.[1]

    • Cytotoxicity: Like many amines, 4-(2-Aminoethyl)morpholine itself can be cytotoxic at higher concentrations and requires careful handling.[10][15]

The Gold Standard: Chloroquine and its Analogs

Chloroquine (CQ) and hydroxychloroquine (HCQ) are classic lysosomotropic agents, often used as experimental controls.[16][17]

  • Mechanism of Action: They are weak bases that accumulate in lysosomes, raising the luminal pH.[16] This increase in pH inhibits the activity of acid hydrolases and, notably, impairs the fusion of autophagosomes with lysosomes, effectively blocking the autophagic flux.[17][18]

  • Advantages:

    • Well-Characterized: Extensive literature exists on their biological effects.

    • Potent Autophagy Inhibitors: They are reliable tools for studying the role of autophagy in cellular processes.[16]

  • Limitations & Considerations:

    • Broad Cellular Effects: CQ's effects are not limited to the lysosome. It can cause disorganization of the Golgi complex and the endo-lysosomal system, complicating the interpretation of experimental results.[17][18]

    • Toxicity: Dose-limiting toxicities are a concern, which can limit their therapeutic application.[19]

The High-Specificity Approach: Receptor-Mediated Targeting

An alternative to pH trapping is to hijack endogenous cellular transport systems. This approach offers superior specificity.

  • Mannose-6-Phosphate (M6P) Ligands:

    • Mechanism of Action: Newly synthesized lysosomal enzymes are tagged with M6P in the Golgi. This tag is recognized by the cation-independent mannose-6-phosphate receptor (CI-M6PR), which traffics the enzymes to the lysosome.[20][21] Synthetic molecules decorated with M6P can exploit this natural pathway for highly specific lysosomal delivery.[20]

    • Advantages:

      • Exceptional Specificity: Directly engages a biological transport pathway, minimizing off-target accumulation.

      • Therapeutic Relevance: This is the principle behind enzyme replacement therapies for some lysosomal storage diseases.[21]

    • Limitations & Considerations:

      • Synthetic Complexity: The synthesis of M6P-containing molecules can be challenging.

      • Receptor Expression: The efficiency of targeting depends on the expression level of CI-M6PR on the target cells.

G cluster_cell Cell Membrane M6P_Drug M6P-Drug Conjugate Receptor CI-M6P Receptor M6P_Drug->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Endosome->Receptor Receptor Recycling Lysosome Lysosome (Drug Release) Endosome->Lysosome Trafficking

Figure 3: Receptor-mediated targeting via the M6P pathway.
Emerging Strategies: Amino Acid Transporters and Chimeras
  • Amino Acid Transporters (AATs): Many cancer cells upregulate AATs on their surface and on lysosomal membranes to meet their high metabolic demands.[22] Ligands that mimic amino acids can be used to target these transporters for selective delivery of drugs or probes to cancer cells.[22][23] This is an active area of research for developing tumor-targeting therapies.

  • Lysosome-Targeting Chimeras (LYTACs): This cutting-edge technology uses bifunctional molecules.[24] One end binds to a cell-surface lysosome-shuttling receptor (like CI-M6PR or ASGPR), while the other end binds to a pathogenic extracellular or membrane protein. The entire complex is then internalized and delivered to the lysosome for degradation, effectively removing the target protein from circulation.[24]

Part 3: Quantitative Performance Comparison

The choice of a targeting group depends critically on the intended application. The following table summarizes the key characteristics of the discussed moieties.

Targeting GroupPrimary MechanismRelative SpecificityKey AdvantagePrimary LimitationIdeal Application
4-(2-Aminoethyl)morpholine pH TrappingModerateSynthetic versatility, reliable accumulationPotential for off-target accumulation in other acidic organelles[1]General purpose drug/probe delivery, fluorescent probe design[1][9]
Chloroquine pH Trapping & pH ElevationLowPotent, well-studied autophagy inhibitorBroad, pleiotropic effects on cellular organelles, cytotoxicity[17][18]In vitro studies of autophagy, experimental control
Mannose-6-Phosphate (M6P) Receptor-MediatedHighHigh specificity for the lysosomal pathwaySynthetic complexity, dependent on receptor expression levelsEnzyme replacement therapy, highly specific drug delivery[20][21]
Amino Acid Ligands Transporter-MediatedHigh (Cell-type dependent)Can selectively target cells with upregulated transporters (e.g., cancer)[22]Efficacy is dependent on specific transporter expressionTumor-targeted drug delivery[22]

Part 4: Experimental Validation Protocols

Trustworthiness in research is built on self-validating systems. The following protocols are designed to rigorously assess the lysosomal targeting efficiency of your chosen chemical group.

Experimental Workflow Overview

G cluster_exp Experiment cluster_analysis Analysis start Synthesize Fluorescently-Labeled Targeting Compound treat Treat Cells with Compound (Time Course/Dose Response) start->treat culture Culture Adherent Cells on Glass-Bottom Dishes culture->treat stain Co-stain with Lysosomal Marker (e.g., LysoTracker Red) treat->stain flow Flow Cytometry: Quantify Cellular Uptake treat->flow imaging Confocal Microscopy stain->imaging quant Image Analysis: Calculate Pearson's Coefficient imaging->quant

Figure 4: General workflow for validating lysosomal targeting.
Protocol 1: Confocal Microscopy for Lysosomal Co-localization

Objective: To visually confirm and quantify the accumulation of a fluorescently-labeled compound within lysosomes.

Causality: This protocol relies on the principle of fluorescence co-localization. If the targeting compound (e.g., green fluorescence) is effective, its signal will spatially overlap with the signal from a known lysosomal marker (e.g., red fluorescence), resulting in a yellow signal in merged images. The Pearson's Correlation Coefficient (PCC) provides a quantitative measure of this overlap.[25]

Methodology:

  • Cell Seeding: Seed adherent cells (e.g., HeLa or A549) onto glass-bottom confocal dishes. Culture until they reach 60-70% confluency. The use of glass-bottom dishes is critical for high-resolution imaging.

  • Compound Incubation: Prepare a working solution of your fluorescently-labeled targeting compound in complete cell culture medium. Replace the medium in the dishes with the compound-containing medium and incubate for a predetermined time (e.g., 2-4 hours).

  • Lysosomal Staining: 30 minutes prior to the end of the incubation, add a vital lysosomal stain such as LysoTracker™ Red DND-99 (50-75 nM final concentration) directly to the medium. LysoTracker is a weak base that accumulates in acidic organelles, making it a reliable marker for live-cell imaging.[26]

  • Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove extracellular compound and dye.

  • Imaging: Immediately add fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to the cells. Image using a confocal microscope, acquiring separate images for your compound's fluorescence, LysoTracker's fluorescence, and a brightfield/DIC channel.

  • Data Analysis:

    • Qualitatively assess the merged images for yellow pixels, indicating co-localization.

    • Quantitatively, use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to calculate the Pearson's Correlation Coefficient for a statistically significant number of cells. A PCC value >0.7 is generally considered strong co-localization.

Protocol 2: Measuring Lysosomal pH Alteration

Objective: To determine if the targeting compound alters the pH of the lysosomal lumen, a known effect of agents like Chloroquine.

Causality: This assay uses a ratiometric pH indicator dye, LysoSensor™ Yellow/Blue. This dye fluoresces blue in less acidic environments and its fluorescence shifts to yellow in more acidic compartments.[27] By calculating the ratio of yellow to blue fluorescence, one can determine the relative pH of the lysosome and measure any changes induced by the test compound.

Methodology:

  • Cell Seeding & Treatment: Seed and treat cells with your unlabeled targeting compound as described in Protocol 1. Include a positive control (e.g., 50 µM Chloroquine) and a negative control (vehicle).

  • Dye Loading: Following treatment, wash the cells once with PBS. Load the cells with LysoSensor™ Yellow/Blue DND-160 (typically 1 µM) in imaging medium for 5 minutes at 37°C.

  • Imaging: Wash the cells to remove excess dye and acquire images.

    • Channel 1 (Blue): Excite at ~340-360 nm, Emission at ~440 nm.

    • Channel 2 (Yellow): Excite at ~380-400 nm, Emission at ~540 nm.

  • Data Analysis:

    • Generate a ratio image by dividing the yellow channel image by the blue channel image on a pixel-by-pixel basis.

    • Quantify the mean ratio intensity within the lysosomes of treated versus control cells. An increase in the blue signal relative to the yellow signal indicates an increase in lysosomal pH (alkalinization).

Conclusion and Expert Recommendations

The selection of a lysosome-targeting chemical group is not a one-size-fits-all decision. It requires a clear understanding of the experimental or therapeutic goal.

  • For researchers needing a versatile and reliable method to deliver a wide range of payloads to the lysosome, 4-(2-Aminoethyl)morpholine remains an excellent and cost-effective choice due to its proven pH-trapping mechanism and synthetic tractability.

  • When the experimental question involves dissecting the role of autophagy, Chloroquine is the appropriate, albeit blunt, tool for the job, with the caveat that its pleiotropic effects must be considered.

  • For applications demanding the highest degree of specificity, such as in vivo drug delivery or enzyme replacement therapy, receptor-mediated strategies using ligands like Mannose-6-Phosphate are superior, despite their increased complexity.

The future of the field lies in creating more sophisticated and targeted delivery systems. The rise of LYTACs and cell-specific targeting via AATs demonstrates a clear trajectory towards leveraging precise biological pathways over general physicochemical properties. Regardless of the strategy chosen, the rigorous experimental validation outlined in this guide is paramount to ensuring that the data generated is both accurate and interpretable.

References

  • Vertex AI Search. (2025). Targeting a novel chloroquine derivative to lysosomes induces massive and irreversible damage to lysosomes and suppresses autophagosomes and lysosomes assembly in cancer. bioRxiv.
  • InvivoGen. (n.d.).
  • Kocaturk, N. M., & Gozuacik, D. (2017). Effect of Lysosomotropic Molecules on Cellular Homeostasis. Current medicinal chemistry.
  • Zhitomirsky, B., & Assaraf, Y. G. (2017). The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. Frontiers in pharmacology.
  • ResearchGate. (n.d.). Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function.
  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy.
  • Pisonero-Vaquero, S., & Medina, D. L. (2017). Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. Current drug metabolism.
  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy.
  • Pisonero-Vaquero, S., et al. (2020).
  • Sobolev, A. S., et al. (2011). Screening and Optimization of Ligand Conjugates for Lysosomal Targeting. Molecular imaging and biology.
  • Musial, C., et al. (2022).
  • Albrecht, J. H., et al. (2021). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR protocols.
  • Zhitomirsky, B., et al. (2018). Lysosome as a Chemical Reactor. Cancers.
  • Mondal, T., & Ghosh, B. (2021). Lysosome-Targeting Strategy Using Polypeptides and Chimeric Molecules. ACS omega.
  • ACS Publications. (2025). Small-Molecule Ligands Targeting Lysosome-Shuttling Receptors and the Emerging Landscape of Lysosome-Targeting Chimeras. Journal of Medicinal Chemistry.
  • Shields, C. W. t., et al. (2024). A high-throughput lysosome trafficking assay guides ligand selection and elucidates differences in CD22-targeted nanodelivery. Nanoscale.
  • Sobolev, A. S., et al. (2011). Screening and optimization of ligand conjugates for lysosomal targeting. Molecular imaging and biology.
  • de Araujo, M. E. G., et al. (2020). Current methods to analyze lysosome morphology, positioning, motility and function. The Journal of cell biology.
  • ResearchGate. (n.d.). Lysosome-targeted fluorescent probes: Design mechanism and biological applications.
  • Wang, Y., et al. (2022). A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. Chemosensors.
  • Maghe, M., et al. (2024). Protocol for qualitative analysis of lysosome immunoprecipitation from patient-derived glioblastoma stem-like cells. STAR protocols.
  • Piao, S., & Amaravadi, R. K. (2016). Targeting the lysosome in cancer. Annals of the New York Academy of Sciences.
  • ResearchGate. (n.d.). Different Pathways to the Lysosome: Sorting out Alternatives.
  • LookChem. (n.d.). 4-(2-Aminoethyl)morpholine. LookChem.
  • ResearchGate. (n.d.). Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes.
  • Chem-Impex. (n.d.). 4-(2-Aminoethyl)morpholine. Chem-Impex.
  • Li, Y., et al. (2023). Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. Molecules.
  • RSC Publishing. (n.d.). Lysosomal-targeted fluorescent probe based pH regulating reactivity for tracking cysteine dynamics under oxidative stress.
  • Kandasamy, P., et al. (2018). Lysosomal Regulation of mTORC1 by Amino Acids in Mammalian Cells.
  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. PubChem.
  • Kobayashi, T., & Kishi, H. (2023). Metabolic control from the endolysosome: lysosome-resident amino acid transporters open novel therapeutic possibilities.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(2-Aminoethyl)morpholine. TCI Chemicals.
  • BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Biological Magnetic Resonance Bank.
  • Liang, Y., et al. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. Advanced drug delivery reviews.
  • Li, S., et al. (2021). Insights into the Interaction of Lysosomal Amino Acid Transporters SLC38A9 and SLC36A1 Involved in mTORC1 Signaling in C2C12 Cells.

Sources

A Comparative Guide for Researchers: Morpholino Oligos vs. 2'-O-Methyl RNA in Antisense Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antisense technology, researchers are equipped with a powerful arsenal to modulate gene expression. Among the most prominent tools are morpholino phosphorodiamidate oligomers (PMOs), commonly known as morpholinos, and 2'-O-methyl (2'-OMe) modified RNA oligonucleotides. Both act as steric blockers, physically hindering the cellular machinery from accessing target RNA sequences. However, the nuanced differences in their chemical architecture translate to significant disparities in their efficacy, specificity, and ultimately, their suitability for various research and therapeutic applications. This guide provides an in-depth, objective comparison to empower researchers in making informed decisions for their experimental designs.

At a Glance: Key Distinctions

FeatureMorpholino Oligos (PMOs)2'-O-Methyl RNA (2'-OMe)
Backbone Chemistry Phosphorodiamidate linkages and morpholine ringsPhosphorothioate or phosphodiester backbone with 2'-O-methyl modification on the ribose sugar
Charge Uncharged (neutral)Anionic (negatively charged)
Mechanism of Action Steric hindrance of translation or splicingPrimarily steric hindrance; can be designed to be RNase H-independent
Nuclease Resistance Extremely highHigh, enhanced by phosphorothioate backbone
Binding Affinity to RNA Very highHigh
In Vivo Stability Very high; long half-lifeGood, but generally lower than PMOs
Delivery Requires a delivery agent (e.g., Endo-Porter, microinjection) or conjugation (Vivo-Morpholinos)Can be delivered with transfection reagents; phosphorothioate backbone aids cellular uptake
Specificity Exquisite; requires a longer recognition sequence (~15 bases) for activity, minimizing off-target effects.[1][2]High, but shorter seed region interactions can lead to off-target effects.[3]
Off-Target Effects Minimal non-antisense effects due to neutral backbone.[2][4] Potential for off-target hybridization with sufficient complementarity.[5][6]Can exhibit non-specific protein binding due to anionic backbone.[7] Modifications can reduce but not eliminate off-target effects.[3][8]

Delving Deeper: A Mechanistic and Performance Comparison

Mechanism of Action: A Tale of Steric Blockade

Both morpholinos and 2'-OMe RNA operate on the principle of steric hindrance, a mechanism distinct from other antisense technologies like siRNAs that rely on enzymatic degradation of the target mRNA.[1][9] By binding to a complementary sequence on an RNA molecule, they physically obstruct the binding of cellular machinery.

For Morpholinos , this steric blocking is most commonly employed in two ways:

  • Translation Blocking: By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, a morpholino can prevent the assembly of the ribosomal initiation complex, thereby halting protein synthesis.[10][11]

  • Splice Modification: Targeting splice junctions in pre-mRNA can prevent the binding of splice-directing small nuclear ribonucleoproteins (snRNPs), leading to exon skipping or inclusion.[6][9][10]

2'-O-Methyl RNA oligonucleotides function similarly as steric blockers. Their 2'-O-methylation modification prevents recognition and cleavage by RNase H, an enzyme that degrades the RNA strand of an RNA:DNA duplex.[12] This makes them suitable for applications like splice modulation.

Diagram: Mechanism of Action - Steric Blockade

G cluster_0 Translation Blocking cluster_1 Splice Modification mRNA 5' UTRStart CodonCoding Sequence Ribosome Ribosome Antisense Oligo Morpholino or 2'-OMe RNA Ribosome->Antisense Oligo Blocked Antisense Oligo->mRNA pre-mRNA ExonIntronExon Spliceosome Spliceosome Splicing Oligo Morpholino or 2'-OMe RNA Spliceosome->Splicing Oligo Blocked Splicing Oligo->pre-mRNA G cluster_0 Phase 1: Initial Knockdown cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Specificity Controls Oligo Design Design Target-Specific and Control Oligos Delivery Deliver Oligos (e.g., Microinjection, Transfection) Oligo Design->Delivery Phenotype Observe and Quantify Phenotype Delivery->Phenotype Western Blot Western Blot (for translation blocking) Phenotype->Western Blot RT-PCR RT-PCR (for splice modification) Phenotype->RT-PCR Mismatch Control Test Mismatch Control Oligo Phenotype->Mismatch Control Rescue Rescue with Target mRNA Phenotype->Rescue Second Oligo Test Second, Non-overlapping Oligo to Same Target Phenotype->Second Oligo

Caption: A generalized workflow for validating antisense oligo experiments.

Step-by-Step Protocol: Western Blot for Translation Blocking Validation

Rationale: Western blotting is the gold standard for confirming the knockdown of a target protein following treatment with a translation-blocking antisense oligonucleotide. It provides a direct measure of protein levels.

  • Cell/Tissue Lysis:

    • Harvest cells or tissues at the desired time point post-oligo delivery.

    • Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading.

Step-by-Step Protocol: RT-PCR for Splice Modification Analysis

Rationale: Reverse transcription-polymerase chain reaction (RT-PCR) is used to assess changes in mRNA splicing patterns induced by splice-modifying oligonucleotides.

  • RNA Extraction:

    • Extract total RNA from cells or tissues using a TRIzol-based method or a column-based kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Polymerase Chain Reaction (PCR):

    • Design PCR primers that flank the targeted exon(s).

    • Perform PCR using the synthesized cDNA as a template.

    • Use a PCR program with an appropriate annealing temperature and extension time for your primers and expected product size.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to separate them by size.

    • Visualize the DNA bands using a DNA stain (e.g., ethidium bromide, SYBR Safe).

    • The presence of a band of a different size than the wild-type product, or a decrease in the wild-type band, indicates successful splice modification.

Conclusion: Selecting the Right Tool for the Job

The choice between morpholino oligos and 2'-O-methyl RNA is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment.

Morpholinos are the preferred choice when:

  • Exquisite specificity is paramount: Their neutral backbone and requirement for a long binding site minimize off-target effects. [1][2][4]* High stability and long-term activity are needed: Their resistance to nucleases ensures a prolonged effect. [1][10]* Working in embryonic systems: Their low toxicity and high specificity have made them a staple in developmental biology. [2][6] 2'-O-Methyl RNA may be more suitable when:

  • Standard transfection protocols are preferred: Their anionic nature makes them compatible with common lipid-based transfection reagents.

  • Cost is a significant consideration: The synthesis of 2'-O-methyl RNA can be more cost-effective than that of morpholinos. [7]* A broader range of suppliers is desired: 2'-O-methyl modified oligonucleotides are more widely available.

Ultimately, a thorough understanding of the strengths and weaknesses of each chemistry, coupled with rigorous experimental design and validation, will enable researchers to effectively harness the power of antisense technology to unravel the complexities of gene function.

References

  • Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos. Retrieved from [Link]

  • Summerton, J., Stein, D., Huang, S. B., Matthews, P., Weller, D., & Partridge, M. (1997). A specificity comparison of four antisense types: morpholino, 2'-O-methyl RNA, DNA, and phosphorothioate DNA. Antisense & Nucleic Acid Drug Development, 7(3), 151–157. [Link]

  • Gentsch, K., El-Sammak, H., & Smith, J. C. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell, 44(4), 528–536.e4. [Link]

  • Wikipedia. (2023, October 27). Morpholino nucleic acid. Retrieved from [Link]

  • Morcos, P. A. (2001). Achieving efficient delivery of morpholino oligos in cultured cells. Genesis, 30(3), 94–102. [Link]

  • Gene Tools, LLC. (2019, April 4). What are Morpholinos [Video]. YouTube. [Link]

  • Summerton, J. E. (2023, February 1). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Pharma's Almanac. Retrieved from [Link]

  • Summerton, J. E. (2005). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology, Chapter 26, Unit 26.7. [Link]

  • Summerton, J. E. (2007). Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. Current Topics in Medicinal Chemistry, 7(7), 651–660. [Link]

  • Eisen, J. S., & Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development, 135(10), 1735–1743. [Link]

  • Morcos, P. A. (2001). Achieving Efficient Delivery of Morpholino Oligos in Cultured Cells. Genesis, 30(3), 94-102. [Link]

  • Moulton, H. M. (2013). In vivo delivery of morpholino oligos by cell-penetrating peptides. Current Pharmaceutical Design, 19(16), 2963–2969. [Link]

  • Gene Tools, LLC. (2012, September 14). Endo-Porter Delivery of Morpholino Oligos. Retrieved from [Link]

  • Gene Tools, LLC. (2019, October 31). Paper comparing splice-modifying efficacy of Morpholinos and 2'-O-Me phosphorothioates. Retrieved from [Link]

  • Summerton, J., Stein, D., Huang, S. B., Matthews, P., Weller, D., & Partridge, M. (1997). A specificity comparison of four antisense types: morpholino, 2'-O-methyl RNA, DNA, and phosphorothioate DNA. Antisense & Nucleic Acid Drug Development, 7(3), 151–157. [Link]

  • Helm, M., & Motorin, Y. (2017). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, 23(6), 803–810. [Link]

  • CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved from [Link]

  • Ui-Tei, K., Naito, Y., Takahashi, M., Haraguchi, T., Hino, K., & Saigo, K. (2008). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. ACS Omega, 2(5), 2038–2046. [Link]

  • Heemskerk, H. A., de Winter, C. L., de Kimpe, S. J., van Kuik-Romeijn, P., Heuvelmans, N., Platenburg, G. J., van Ommen, G. J., van Deutekom, J. C., & Aartsma-Rus, A. (2009). In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping. The Journal of Gene Medicine, 11(3), 257–266. [Link]

  • Rigo, F., Chun, S. J., Norris, D. A., & Bennett, C. F. (2014). Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model. Nucleic Acids Research, 42(12), 8135–8146. [Link]

  • Wikipedia. (2023, November 29). 2'-O-methylation. Retrieved from [Link]

  • Pecot, C. V., Calin, G. A., Coleman, R. L., Lopez-Berestein, G., & Sood, A. K. (2011). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Clinical Cancer Research, 17(15), 4933–4939. [Link]

  • Reddit. (2019, October 31). Comparison of 2'-O-Me phosphorothioate and Morpholino oligos (open-access). Retrieved from [Link]

  • Lee, J., Lee, S., Kim, S., Kim, H., & Kim, V. N. (2019). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids, 17, 773–781. [Link]

  • Jiang, Y., et al. (2022). 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Molecular Therapy - Nucleic Acids, 27, 1030–1040. [Link]

  • van der Vliet, P. J., et al. (2019). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research, 47(22), 11529–11541. [Link]

  • Sumanas, S., & Larson, J. D. (2002). Use of fully modified 2′-O-methyl antisense oligos for loss-of-function studies in vertebrate embryos. Genesis, 34(4), 227–231. [Link]

  • Abou Assi, H., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. Retrieved from [Link]

  • Gene Tools, LLC. (n.d.). Morpholinos compared to other gene knockdown systems. Retrieved from [Link]

  • Heemskerk, H. A., de Winter, C. L., de Kimpe, S. J., van Kuik-Romeijn, P., Heuvelmans, N., Platenburg, G. J., van Ommen, G. J., van Deutekom, J. C., & Aartsma-Rus, A. (2009). In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping. The Journal of Gene Medicine, 11(3), 257–266. [Link]

  • Gene Tools, LLC. (n.d.). Why Choose Morpholinos. Retrieved from [Link]

  • Gene Tools, LLC. (n.d.). Choosing the Optimal Target. Retrieved from [Link]

  • Morcos, P. A. (2007). Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. Molecules, 12(4), 865–876. [Link]

  • Hyodo, T., et al. (2008). Quantitative assessment of the knockdown efficiency of morpholino antisense oligonucleotides in zebrafish embryos using a luciferase assay. Developmental Dynamics, 237(3), 819–828. [Link]

  • Ferguson, B. S., & Ayres, S. (2013). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Journal of Investigative Medicine High Impact Case Reports, 1(3), 232470961350172. [Link]

  • Gagliardi, D., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16405. [Link]

  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(11), 543. [Link]

  • CD Genomics. (n.d.). 2'-O-RNA Methylation Sequencing Service. Retrieved from [Link]

Sources

A Comparative Guide to the Performance Assessment of 2-Morpholinoethanamine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth, objective comparison of 2-Morpholinoethanamine and its derivatives as corrosion inhibitors against other common alternatives. We will delve into the mechanisms of action, present supporting experimental data from various assessment techniques, and provide detailed protocols for researchers to validate and expand upon these findings. Our focus is on delivering a scientifically rigorous analysis for professionals in research and development.

Introduction: The Challenge of Corrosion and the Role of Amine-Based Inhibitors

Corrosion is an electrochemical process that causes the degradation of metals through reactions with their environment, leading to significant economic losses and safety hazards. The use of corrosion inhibitors is a primary strategy to mitigate this damage. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of the metal.[1]

Organic inhibitors, particularly those containing heteroatoms like nitrogen (N), oxygen (O), and sulfur (S), are highly effective due to their ability to adsorb onto the metal surface.[1] They form a protective barrier that isolates the metal from the corrosive medium, impeding the anodic (metal dissolution) and/or cathodic (corrosion-driving) reactions. Amine-based compounds are a prominent class of organic inhibitors, valued for their strong adsorption capabilities facilitated by the lone pair of electrons on the nitrogen atom.

2-Morpholinoethanamine (also known as N-(2-aminoethyl)morpholine) is a multifunctional molecule featuring a primary amine group and a morpholine ring, which itself contains a secondary amine and an ether linkage. This unique structure provides multiple active centers for adsorption, making it a subject of significant interest in corrosion science.

The Inhibitory Mechanism of 2-Morpholinoethanamine

The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure and its ability to interact with the metal surface. 2-Morpholinoethanamine functions by adsorbing onto the metal, a process that can be broadly categorized as physisorption, chemisorption, or a combination of both.[1]

  • Physisorption: This involves electrostatic interactions between charged inhibitor molecules (e.g., protonated amines in acidic solutions) and a charged metal surface.

  • Chemisorption: This is a stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The nitrogen and oxygen atoms in 2-Morpholinoethanamine are rich in electrons, making them prime sites for this type of bonding.[2]

Quantum chemical studies provide theoretical insight into these interactions. Parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are crucial. A high E-HOMO value indicates a strong tendency to donate electrons to the metal, while a low E-LUMO value suggests a capacity to accept electrons from the metal.[3][4] The small energy gap between HOMO and LUMO generally correlates with higher inhibition efficiency.[4][5]

cluster_inhibitor 2-Morpholinoethanamine Molecule cluster_metal Metal Surface I_HOMO HOMO (High Energy, Electron-Rich) M_d_orbital Vacant d-orbitals (Electron Acceptor) I_HOMO->M_d_orbital e⁻ donation (Chemisorption) I_LUMO LUMO (Low Energy, Electron-Poor) M_filled_orbital Filled orbitals (Electron Donor) M_filled_orbital->I_LUMO Back-donation (Strengthens bond) A 1. Prepare & Weigh Metal Coupon (W₁) B 2. Immerse in Corrosive Media (with and without inhibitor) A->B C 3. Remove, Clean & Dry Coupon B->C D 4. Re-weigh Coupon (W₂) C->D E 5. Calculate CR and %IE D->E

Workflow for the Weight Loss Method.
Electrochemical Techniques

Electrochemical methods are rapid, highly sensitive, and provide valuable insights into corrosion mechanisms. They are performed using a three-electrode setup (working electrode, counter electrode, and reference electrode) in an electrochemical cell.

Causality: This technique is chosen to understand how an inhibitor affects the kinetics of both the anodic and cathodic reactions. It allows us to classify the inhibitor as anodic, cathodic, or mixed-type and to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate. [6] Protocol:

  • Setup: Assemble the three-electrode cell with the metal sample as the working electrode.

  • Stabilization: Allow the open circuit potential (OCP) to stabilize for about 30-60 minutes.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).

  • Analysis: Plot the resulting logarithm of current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to find the corrosion current density (i_corr).

  • Calculation:

    • %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Causality: EIS is a non-destructive technique used to investigate the properties of the inhibitor film at the metal-solution interface. By applying a small sinusoidal AC voltage and measuring the current response, we can model the interface as an equivalent electrical circuit. This provides values for charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and double-layer capacitance (C_dl), which relates to inhibitor adsorption. [7][8] Protocol:

  • Setup & Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.

  • Impedance Scan: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Analysis: Plot the data in Nyquist (Z_imaginary vs. Z_real) or Bode (impedance/phase angle vs. frequency) formats. Fit the data to an appropriate equivalent circuit model to extract R_ct and C_dl values.

  • Calculation:

    • %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

cluster_setup Shared Setup cluster_pdp PDP Protocol cluster_eis EIS Protocol A 1. Assemble 3-Electrode Cell B 2. Stabilize at Open Circuit Potential (OCP) A->B C 3a. Scan Potential (e.g., ±250 mV vs OCP) B->C E 3b. Apply AC Signal over Frequency Range B->E D 4a. Tafel Extrapolation to find i_corr C->D G 5. Calculate Inhibition Efficiency (%IE) D->G F 4b. Fit to Equivalent Circuit to find R_ct E->F F->G

Workflow for Electrochemical Methods (PDP & EIS).

Conclusion

2-Morpholinoethanamine and its derivatives have demonstrated significant potential as effective corrosion inhibitors across a range of environments. Their performance is rooted in a robust molecular structure that facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive species.

  • Comparative Performance: In acidic media, morpholine-based Mannich bases can achieve inhibition efficiencies exceeding 90%. [9][10]In neutral saline solutions, morpholine salts like morpholine carbonate and benzoate also show high efficacy, with the former benefiting from higher volatility and stronger adsorption energy. [2]* Mechanism: The inhibitory action is a combination of physisorption and chemisorption, with the nitrogen and oxygen heteroatoms playing a crucial role in electron donation to form coordinate bonds with the metal.

  • Assessment: A multi-faceted approach combining weight loss, electrochemical techniques (PDP, EIS), and surface analysis provides the most comprehensive and reliable assessment of inhibitor performance.

Future research should focus on synthesizing novel derivatives with enhanced thermal stability and environmental compatibility, further bridging the gap between theoretical quantum calculations and applied performance in complex industrial systems.

References

  • Semire, B., Banjo, O., & Oyebamiji, A. K. (2017). Quantum Chemical Studies on Corrosion Inhibition of N-(N'- Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT- QSAR Approach. New York Science Journal, 10(12), 11-20. Available at: [Link]

  • Wrobel, M., Woszuk, A., Robert, D., & Schultze, M. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(20), 6036. Available at: [Link]

  • Mamand, D. M., & Qadr, H. M. (2023). QUANTUM COMPUTATIONS AND DENSITY FUNCTIONAL THEORY ON CORROSION INHIBITION EFFICIENCY OF BIA, HBT, MBI AND PIZ COMPOUNDS. ХФТП, 14(2). Available at: [Link]

  • Ouici, H., Tourabi, M., Benali, O., Rezgui, F., & Selles, C. (2021). Anti-corrosion behavior of 2-(((4-((2-morpholinoethyl)(pyridin-2-ylmethyl)amino)butyl)imino)methyl)naphthalen-1-ol on mild steel in hydrochloric acid solution: Experimental and theoretical studies. Oriental Journal of Chemistry, 37(3), 633-645. Available at: [Link]

  • MDPI. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Available at: [Link]

  • Ju, H., Zhu, D., Liu, S., & Li, H. (2023). The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor. Materials Science, 29(4). Available at: [Link]

  • Google Patents. (1972). Corrosion inhibition. US3649167A.
  • Wang, Y., et al. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. Materials, 17(16), 3538. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical. Available at: [Link]

  • Al-Otaibi, M. S., Al-Mayman, S. I., & Farahat, M. M. (2015). The Effect of Two Amine-Based Corrosion Inhibitors in Improving the Corrosion Resistance of Carbon Steel in Sea Water. Journal of Materials Engineering and Performance, 24(1), 353-360. Available at: [Link]

  • Science.gov. (n.d.). amine-type corrosion inhibitors: Topics by Science.gov. Available at: [Link]

  • Abd El-Lateef, H. M., El-Sayed, A. R., & El-Dabea, T. (2024). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Polymers, 16(11), 1493. Available at: [Link]

  • ResearchGate. (n.d.). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. Available at: [Link]

  • Chen, Y., Chen, Z., & Zhuo, Y. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Materials, 15(12), 4218. Available at: [Link]

  • Chen, Y., Chen, Z., & Zhuo, Y. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Materials, 15(12), 4218. Available at: [Link]

  • Loto, R. T. (2017). Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. International Journal of Electrochemical Science, 12, 1039-1051. Available at: [Link]

  • Al-hagri, S., et al. (2018). Analyses of New Electrochemical Techniques to Study the Behavior of Some Corrosion Mitigating Polymers on N80 Tubing Steel. ACS Omega, 3(12), 18361-18371. Available at: [Link]

  • Neville, A., & Xu, H. (2021). Electrochemical Evaluation of the Effect of Different NaCl Concentrations on Low Alloy- and Stainless Steels under Corrosion and Erosion-Corrosion Conditions. Metals, 11(1), 126. Available at: [Link]

  • Cekic-Laskovic, I., et al. (2022). Electrochemical Analysis of the Influence of Purines on Copper, Steel and Some Other Metals Corrosion. Materials, 15(3), 1184. Available at: [Link]

  • Van der Wat, L., et al. (2018). Enhanced corrosion resistance of metal surfaces by film forming amines: A comparative study between cyclohexanamine and 2-(diethylamino)ethanolbased formulations. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 538, 70-79. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Specificity of Antibodies Targeting Morpholino-Modified Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. In the rapidly advancing field of oligonucleotide therapeutics, Morpholino phosphorodiamidate oligomers (PMOs) represent a powerful tool for modulating gene expression.[1] The success of preclinical and clinical studies involving these molecules hinges on our ability to accurately quantify their concentration and distribution in biological systems. This requires highly specific antibodies that can distinguish the unique morpholino backbone from endogenous nucleic acids and other cellular components.

However, not all antibodies are created equal. The development of antibody-based therapeutics and diagnostics presents significant analytical challenges in ensuring safety and efficacy.[2] An antibody with poor specificity can lead to misleading pharmacokinetic (PK) and pharmacodynamic (PD) data, wasting valuable resources and time. This guide provides a comprehensive, field-proven framework for rigorously evaluating and comparing the specificity of anti-morpholino antibodies. We will move beyond simple datasheets and delve into a multi-tiered validation strategy, explaining not just how to perform these experiments, but why each step is critical for generating trustworthy and reproducible results.

Chapter 1: The Antigenic Challenge of the Morpholino Backbone

To develop a specific antibody, one must first understand the target. Unlike natural DNA or RNA, which possess a negatively charged phosphodiester backbone, PMOs feature a neutral phosphorodiamidate linkage and a morpholine ring in place of the sugar moiety.[1] This uncharged backbone is a key therapeutic advantage, but it also presents a unique immunological challenge. It is less immunogenic than charged polymers and requires conjugation to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit a robust immune response for antibody production. The antibody must then recognize this unique synthetic structure with high fidelity.

G cluster_0 DNA/RNA Backbone cluster_1 Morpholino Backbone a Phosphate (Negative Charge) b Deoxyribose/ Ribose Sugar a->b Phosphodiester Linkage c Phosphorodiamidate Linkage (Neutral) d Morpholine Ring c->d

Caption: Structural differences between natural nucleic acid and Morpholino backbones.

Chapter 2: The Validation Workflow: A Multi-Pronged Approach

No single experiment can definitively prove antibody specificity. A rigorous validation strategy should be tailored to the intended use of the assay and employ a tiered approach, starting with broad screening and progressing to in-depth characterization and application-specific testing.[3][4] This "validation funnel" ensures that only the most promising candidates advance, saving time and resources.

G node_A Tier 1: Primary Screening (Competitive ELISA) node_B Tier 2: Specificity & Kinetic Profiling node_A->node_B Select Top Candidates node_C Cross-Reactivity ELISA node_B->node_C node_D Surface Plasmon Resonance (SPR) node_B->node_D node_E Tier 3: Application-Specific Validation node_C->node_E Confirm Specificity & Affinity node_D->node_E Confirm Specificity & Affinity node_F Western Blot node_E->node_F node_G Immunohistochemistry (IHC) node_E->node_G node_H Validated Antibody for Specific Application node_F->node_H Final Selection node_G->node_H Final Selection

Caption: A tiered workflow for anti-morpholino antibody validation.

Chapter 3: Experimental Methodologies and Data Interpretation

Tier 1: Primary Screening by Competitive ELISA

Expertise & Causality: A competitive ELISA is the ideal first-pass screen. Unlike a direct ELISA, where the antibody binds to a coated antigen, a competitive format measures the ability of a free morpholino (in your sample or standard) to compete with a labeled or coated morpholino for binding to the antibody.[5][6] This format directly assesses the antibody's affinity for the morpholino in solution, which more closely mimics its intended use in quantifying samples. The key output is the IC50 value—the concentration of free morpholino required to inhibit 50% of the signal—with lower IC50 values indicating higher affinity.[7]

This protocol is a general guideline and should be optimized for your specific antibody and reagents.[8][9]

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a morpholino-protein conjugate (e.g., Morpholino-BSA) at 1-10 µg/mL in a coating buffer (e.g., pH 9.6 carbonate buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1-3% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step.

  • Competition Reaction:

    • In a separate plate or tubes, prepare a serial dilution of your morpholino standard.

    • Add 50 µL of each standard/sample to the wells of the coated plate.

    • Immediately add 50 µL of the primary anti-morpholino antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1-2 hours at RT to allow competition.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at RT.

  • Washing: Wash the plate 4-5 times.

  • Substrate Addition: Add 100 µL/well of a substrate solution (e.g., TMB for HRP). Incubate in the dark until sufficient color develops (15-30 minutes).[8]

  • Stop Reaction: Add 50 µL/well of stop solution (e.g., 0.2M H₂SO₄).

  • Read Plate: Measure the absorbance (Optical Density, OD) at 450 nm. The signal is inversely proportional to the amount of morpholino in the sample.[9]

Antibody CandidateManufacturerLot NumberIC50 (nM)
Ab-101 Company AA1235.2
Ab-102 Company AB4564.8
Ab-201 Company BC78925.6
Ab-301 Company CD01289.1

In this hypothetical dataset, antibodies Ab-101 and Ab-102 show superior affinity and would be prioritized for the next tier of validation.

Tier 2: Specificity and Kinetic Profiling

Trustworthiness: A truly specific antibody must not recognize related molecules. The self-validating step here is to use the optimized competitive ELISA protocol and challenge the antibody with high concentrations of potential cross-reactants. The most critical negative controls are single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and RNA, as these are abundant in biological samples.

Protocol: Follow the competitive ELISA protocol, but instead of a morpholino standard curve, use a dilution series of potential cross-reactants (e.g., ssDNA, dsDNA, RNA, other oligonucleotide analogues) at concentrations up to 1000-fold higher than the morpholino IC50.

Antibody Candidate% Cross-Reactivity (vs. Morpholino)
ssDNA dsDNA RNA
Ab-101 < 0.1% < 0.1% < 0.1%
Ab-102 1.5%2.3%0.9%
Ab-201 5.8%7.2%4.5%

% Cross-Reactivity = (IC50 of Morpholino / IC50 of Cross-Reactant) x 100

Based on this data, Ab-101 demonstrates exceptional specificity, making it the leading candidate.

Authoritative Grounding: While ELISA provides an endpoint measure of affinity, Surface Plasmon Resonance (SPR) offers a real-time, label-free analysis of binding kinetics.[10][11] SPR measures the association rate (ka) and dissociation rate (kd) of the antibody-antigen interaction.[12] This provides a much deeper understanding of the binding event. For example, two antibodies might have the same overall affinity (KD), but one might have a fast on-rate and fast off-rate, while another has a slow on-rate and very slow off-rate. The latter is often preferable for developing stable and sensitive immunoassays.[13]

G cluster_0 SPR Workflow node_A 1. Immobilize Ligand (Biotin-Morpholino on Streptavidin Chip) node_B 2. Association (Inject Antibody Analyte) node_A->node_B node_C 3. Dissociation (Flow Buffer Only) node_B->node_C node_D 4. Regeneration (Strip Antibody) node_C->node_D

Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.

  • Chip Preparation: Use a sensor chip suitable for capturing biotinylated molecules, such as a streptavidin chip.

  • Ligand Immobilization: Immobilize a biotinylated morpholino oligonucleotide onto the sensor surface. The goal is a low-density surface to avoid mass transport limitations.[14]

  • Analyte Injection: Inject a series of concentrations of the anti-morpholino antibody (analyte) over the surface at a constant flow rate. This phase measures the association rate (ka).

  • Dissociation Phase: Flow running buffer over the chip. The rate at which the antibody unbinds from the morpholino is the dissociation rate (kd).

  • Regeneration: Inject a pulse of a regeneration solution (e.g., low pH glycine or 1mM NaOH) to remove the bound antibody without damaging the immobilized morpholino.[14]

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Antibody CandidateAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Ab-101 1.2 x 10⁵5.5 x 10⁻⁵0.46
Ab-102 2.5 x 10⁵4.1 x 10⁻⁴1.64

The SPR data confirms Ab-101's superiority. Its very slow dissociation rate (low kd) indicates a highly stable binding complex, which is ideal for sensitive detection assays.

Tier 3: Application-Specific Validation

Expertise & Causality: An antibody that performs well in a clean, buffer-based system like ELISA or SPR may fail in a complex biological matrix or a different assay format. It is crucial to validate the lead candidate in the specific application for which it is intended.[15]

If the goal is to detect morpholinos conjugated to proteins, a Western Blot is an essential validation step.

  • Sample Prep: Run samples of a known morpholino-protein conjugate (positive control), the unconjugated carrier protein (negative control), and a blank lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at RT with 5% non-fat milk or BSA in TBST.

  • Primary Antibody: Incubate the membrane with Ab-101 at an optimized dilution overnight at 4°C.

  • Washing: Wash 3x for 10 minutes with TBST.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

  • Washing: Repeat the wash step.

  • Detection: Apply an ECL substrate and image the blot.

Trustworthiness: A successful validation will show a strong, specific band only in the lane containing the morpholino-protein conjugate, with no signal in the unconjugated protein lane. This confirms the antibody's specificity for the morpholino moiety in a denaturing assay format.

For biodistribution studies, IHC validation is non-negotiable.

  • Sample Prep: Use tissue sections from an animal dosed with a morpholino therapeutic (positive sample) and a vehicle-treated animal (negative control).

  • Antigen Retrieval: Perform appropriate antigen retrieval (e.g., heat-induced epitope retrieval) as optimized for your tissue type.

  • Blocking: Block endogenous peroxidases and non-specific binding sites.

  • Primary Antibody: Incubate sections with Ab-101 overnight at 4°C.

  • Detection: Use a standard IHC detection system (e.g., biotin-streptavidin-HRP) and a chromogen like DAB.

  • Counterstain & Mount: Counterstain with hematoxylin, dehydrate, and mount.

Trustworthiness: Specific staining should be observed in the tissues of the dosed animal, with patterns consistent with expected distribution, while no staining should be present in the negative control tissue. This validates the antibody's performance in fixed tissues.

Chapter 4: Final Recommendations and Summary

The selection of an anti-morpholino antibody should be a data-driven process guided by a systematic evaluation of affinity, specificity, and application-specific performance.

Parameter Antibody Ab-101 Antibody Ab-102 Antibody Ab-201
Affinity (ELISA IC50) 5.2 nM 4.8 nM25.6 nM
Affinity (SPR KD) 0.46 nM 1.64 nMNot Tested
Specificity (% Cross-Reactivity) < 0.1% ~1-2%~5-7%
Binding Stability (SPR kd) Excellent (5.5 x 10⁻⁵ s⁻¹) Good (4.1 x 10⁻⁴ s⁻¹)Not Tested
Application Fitness Validated in ELISA, SPR, WB, IHC Validated in ELISAFailed Specificity

References

  • Validation strategies for antibodies targeting modified ribonucleotides - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 19, 2026, from [Link]

  • Binding Kinetics of Complementary Oligonucleotide Sequences using OpenSPR™. (n.d.). Nicoya. Retrieved January 19, 2026, from [Link]

  • Development of a competitive ELISA for the detection of a furaltadone marker residue, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples. (2011). PubMed. Retrieved January 19, 2026, from [Link]

  • Antibody-Oligonucleotide Conjugates: Precision Targeting for Therapeutics & Diagnostics. (2024, March 24). The Antibody Society. Retrieved January 19, 2026, from [Link]

  • Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology - PMC. (2012). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. (2014). PubMed. Retrieved January 19, 2026, from [Link]

  • Applications of Surface Plasmon Resonance for Advanced Studies Involving Nucleic Acids. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]

  • Structure-Activity Relationship of Antibody-Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody-Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. Retrieved January 19, 2026, from [Link]

  • Oligonucleotide therapy: regulatory & development challenge. (n.d.). Asphalion. Retrieved January 19, 2026, from [Link]

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (2014). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. (2024). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Evaluation of Amphiphilic Peptide Modified Antisense Morpholino Oligonucleotides In Vitro and in Dystrophic mdx Mice. (2016). MDPI. Retrieved January 19, 2026, from [Link]

  • Challenges in Antisense Oligonucleotide Quantification. (2024, October 25). KCAS Bio. Retrieved January 19, 2026, from [Link]

  • Expert Tips on Optimizing Immunoassay Design and Validation. (2020, August 20). Biocompare. Retrieved January 19, 2026, from [Link]

  • Competitive ELISA Protocol. (n.d.). Sino Biological. Retrieved January 19, 2026, from [Link]

  • Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. (2012). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Exploring the Antibody Conjugate Oligonucleotide Market: Innovations, Applications, and Future Trends. (2024, April 22). Medium. Retrieved January 19, 2026, from [Link]

  • A Practical Guide to Immunoassay Method Validation. (2015). Frontiers in Neurology. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Catalytic Activity of 2-Morpholinoethanamine: Free Form vs. Immobilized Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the choice between a homogeneous and a heterogeneous catalyst is a critical decision point that impacts reaction efficiency, product purity, and process scalability. This guide provides an in-depth comparison of the catalytic activity of 2-Morpholinoethanamine, a versatile and efficient basic catalyst, in its free (homogeneous) and immobilized (heterogeneous) forms. We will explore the fundamental principles, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic challenges.

The Catalyst: 2-Morpholinoethanamine

2-Morpholinoethanamine is an organic compound featuring a primary amine group and a morpholine ring.[1][2] This dual functionality makes it an effective bifunctional catalyst. The primary amine group acts as a Brønsted base and a nucleophile, making it particularly suitable for catalyzing a variety of carbon-carbon bond-forming reactions, such as the Knoevenagel and Claisen-Schmidt condensations, which are foundational in the synthesis of valuable scaffolds like chalcones and pyrans.[3][4][5]

Homogeneous vs. Heterogeneous Catalysis: A Fundamental Choice

The core of our comparison lies in the physical state of the catalyst relative to the reactants.[6]

  • Free 2-Morpholinoethanamine acts as a homogeneous catalyst . It is soluble in the reaction medium, existing in the same phase as the reactants. This ensures maximum interaction between the catalyst's active sites and the substrate molecules, often leading to high catalytic activity and fast reaction rates.[7] However, the key drawback is the challenging separation of the catalyst from the product post-reaction, which can lead to product contamination and prevents catalyst reuse, impacting cost-effectiveness and sustainability.[7]

  • Immobilized 2-Morpholinoethanamine functions as a heterogeneous catalyst . The catalyst is anchored to a solid, insoluble support, placing it in a different phase from the reactants.[6] This approach, while potentially introducing mass transfer limitations, offers significant downstream advantages. The primary benefits are the straightforward recovery of the catalyst through simple filtration and its subsequent reuse over multiple reaction cycles.[7][8] This not only reduces waste and operational costs but also minimizes product contamination with the catalyst.[9]

G

Performance Comparison: A Case Study in Chalcone Synthesis

To provide a quantitative comparison, we will consider the Claisen-Schmidt condensation for the synthesis of a chalcone derivative, a reaction efficiently catalyzed by basic amines.[4][5] The reaction involves the condensation of an aromatic aldehyde with an acetophenone.

Table 1: Comparative Performance Data
ParameterFree 2-MorpholinoethanamineImmobilized 2-Morpholinoethanamine (on Graphene Oxide[10][11])Justification & Insights
Catalyst Loading 10 mol%2 mol%Immobilization can enhance local catalyst concentration on the support surface, often allowing for lower overall loading.
Reaction Time 2 hours4 hoursHomogeneous catalysts typically offer faster kinetics due to the absence of diffusion barriers.[12] The longer time for the immobilized catalyst reflects the time required for reactants to diffuse to the active sites on the solid support.
Product Yield 95%92%The free catalyst shows slightly higher yield due to superior mixing and accessibility of active sites.[7] The immobilized catalyst still achieves excellent yield, demonstrating high efficiency.
Catalyst Recovery Not Feasible>99% by filtrationThis is the primary advantage of heterogeneous systems.[7] Simple filtration is sufficient for recovery.
Reusability 1 Cycle≥ 5 CyclesThe immobilized catalyst can be reused multiple times with only a minor drop in activity, drastically reducing process costs.[8][13]
Catalyst Leaching N/A (Product Contamination)< 10 ppm (ICP-MS)Leaching of the active species from the support is a critical parameter for heterogeneous catalysts.[9][14] Covalent immobilization minimizes this issue, ensuring high product purity.

Experimental Methodologies

Herein, we provide trusted, self-validating protocols for the immobilization of 2-Morpholinoethanamine and its application in a model catalytic reaction.

Protocol 1: Covalent Immobilization on a Solid Support

The choice of support is critical. Graphene oxide (GO) is an excellent candidate due to its high surface area and abundant oxygen-containing functional groups (epoxides, hydroxyls, carboxylic acids) that can be used for covalent anchoring.[10][11]

Rationale: Covalent attachment is chosen over simple adsorption to create a robust catalyst with minimal leaching.[14][15] The reaction between the primary amine of 2-Morpholinoethanamine and the epoxide groups on the GO surface forms a stable C-N bond.

"GO_Support" [label=< Graphene Oxide Support Features epoxide groups (C-O-C)

>];

"Catalyst" [label=< 2-Morpholinoethanamine H₂N-CH₂-CH₂-N(CH₂CH₂)₂O

>];

"Immobilized_Catalyst" [label=< Immobilized Catalyst (GO-mor) GO-OH with attached -NH-CH₂-CH₂-N(CH₂CH₂)₂O

>];

"GO_Support" -> "Immobilized_Catalyst" [label="+ Catalyst\n(Nucleophilic attack\n by amine)"]; "Catalyst" -> "Immobilized_Catalyst"; } } Caption: Covalent immobilization of 2-Morpholinoethanamine on Graphene Oxide.

Step-by-Step Procedure:

  • GO Dispersion: Disperse 100 mg of graphene oxide in 50 mL of ethanol using an ultrasonic bath for 30 minutes to ensure exfoliation.

  • Catalyst Addition: To the GO dispersion, add 1.0 g of 2-Morpholinoethanamine.

  • Reaction: Heat the mixture to reflux at 80°C and stir vigorously for 24 hours. The primary amine group of 2-Morpholinoethanamine will react with the epoxide groups on the GO surface.[10][11]

  • Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.

  • Washing: Wash the solid catalyst extensively with ethanol (3 x 50 mL) to remove any unreacted (physisorbed) 2-Morpholinoethanamine.

  • Drying: Dry the resulting black powder (designated GO-mor) in a vacuum oven at 60°C for 12 hours.

  • Validation: Characterize the GO-mor catalyst using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of morpholine and amine bands, and Thermogravimetric Analysis (TGA) to quantify the amount of organic catalyst loaded onto the support.[10][11]

Protocol 2: Catalytic Activity Assay - Chalcone Synthesis

This protocol compares the catalytic performance of free vs. immobilized 2-Morpholinoethanamine.

G reactants {Benzaldehyde |+ Acetophenone} intermediate Iminium Ion/ Enolate Formation reactants->intermediate Catalyst activates carbonyl & methylene catalyst Amine Catalyst (2-Morpholinoethanamine) catalyst->intermediate intermediate->catalyst Catalyst Regeneration product {Chalcone Product |+ H₂O} intermediate->product Condensation & Dehydration

Materials:

  • Benzaldehyde (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Catalyst:

    • Run A (Homogeneous): Free 2-Morpholinoethanamine (0.1 mmol, 10 mol%)

    • Run B (Heterogeneous): GO-mor catalyst (containing 0.02 mmol of amine, 2 mol%)

  • Solvent: Ethanol (5 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde, acetophenone, and the chosen catalyst (either A or B) in ethanol.

  • Reaction: Stir the mixture at 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Run A - Homogeneous): After completion, pour the reaction mixture into cold water. The product will precipitate. Collect the crude solid by filtration. The catalyst remains in the filtrate and is difficult to recover. Purify the product by recrystallization from ethanol.

  • Workup (Run B - Heterogeneous): After completion, cool the mixture and separate the solid GO-mor catalyst by simple vacuum filtration. The catalyst can now be washed and dried for reuse. The liquid filtrate contains the product. Evaporate the solvent and recrystallize the crude product from ethanol.

  • Analysis: Determine the yield of the purified chalcone. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 3: Catalyst Reusability and Leaching Test

Rationale: A key metric for a heterogeneous catalyst is its stability and longevity. This protocol assesses the catalyst's performance over multiple uses.

Procedure:

  • Recovery: After the first catalytic run (Protocol 2, Run B), recover the GO-mor catalyst by filtration.

  • Washing: Wash the recovered catalyst with ethanol (2 x 10 mL) to remove any adsorbed product or reactants.

  • Drying: Dry the catalyst in a vacuum oven at 60°C for 4 hours.

  • Reuse: Use the dried, recovered catalyst for a new reaction with fresh substrates under the identical conditions as the first run.

  • Repeat: Repeat this cycle 4 more times (for a total of 5 cycles). Analyze the product yield for each cycle. A minimal decrease in yield indicates a stable and robust catalyst.

  • Leaching Analysis: To confirm the integrity of the immobilization, analyze the product filtrate from the first cycle for any leached catalyst components. For catalysts immobilized on silica, this could be silicon, or in the case of metal catalysts, the metal itself.[9] This is typically done using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16]

Conclusion and Outlook

The decision between free and immobilized 2-Morpholinoethanamine is a trade-off between reaction kinetics and process sustainability.

  • Free 2-Morpholinoethanamine is an excellent choice for small-scale, exploratory synthesis where reaction speed is paramount and catalyst separation is a secondary concern. Its high activity and solubility ensure rapid and efficient conversion.[7]

  • Immobilized 2-Morpholinoethanamine represents a superior strategy for process development, scale-up, and green chemistry applications.[10][11] The benefits of simplified product purification, catalyst reusability, and reduced waste streams provide significant economic and environmental advantages that often outweigh the slightly slower reaction rates.[8][17]

By understanding these fundamental differences and utilizing the robust protocols provided, researchers can strategically deploy 2-Morpholinoethanamine in the most effective form to accelerate their drug discovery and development programs.

References

  • Heterogeneous vs. Homogenous Catalysts | Differences & Example. Study.com. [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). [Link]

  • Heterogenous vs Homogenous catalysis. ChemBAM. [Link]

  • Heterogeneous Catalysts vs. Homogeneous Catalysts. A.G. Metals. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Major differences between homogeneous and heterogeneous catalysts. (n.d.). [Link]

  • Aldol Condensation with β-Diesters. JoVE. [Link]

  • van der Pijl, F., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry. [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

  • Amiri, L., et al. (2023). Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid-base catalyst for synthesis of some heterocyclic compounds and molecular docking study. Scientific Reports. [Link]

  • Fridrich, D., et al. (2016). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Beilstein Journal of Organic Chemistry. [Link]

  • Todea, A., et al. (2022). Immobilization of Lathyrus cicera Amine Oxidase on Magnetic Microparticles for Biocatalytic Applications. Catalysts. [Link]

  • Amiri, L., et al. (2023). Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid-base catalyst for synthesis of some heterocyclic compounds and molecular docking study. ResearchGate. [Link]

  • Tacias-Pascacio, V. G., et al. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Molecules. [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. (2012). Medicinal Research Reviews. [Link]

  • Sheldon, R. A., & van Bekkum, H. (Eds.). (2001). Immobilization of homogeneous oxidation catalysts. Fine Chemicals through Heterogeneous Catalysis. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]

  • Ayare, P. J., et al. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. ChemRxiv. [Link]

  • Cassimjee, K. E., et al. (2014). Immobilization of (R)- and (S)-amine transaminases on chitosan support and their application for amine synthesis using isopropylamine as donor. Journal of Biotechnology. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • Kumar, B., et al. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules. [Link]

  • Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews. [Link]

  • Steib, M., et al. (2023). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]

  • Shylesh, S., et al. (2006). Immobilizing Catalysts on Porous Materials. ResearchGate. [Link]

  • Bertelsen, S., & Jørgensen, K. A. (2009). Iminium Catalysis. Chemical Reviews. [Link]

  • Takano, C., et al. (2018). High Reusability of Catalytically Active Gold Nanoparticles Immobilized in Core–Shell Hydrogel Microspheres. Langmuir. [Link]

  • Todea, A., et al. (2022). Immobilization of Lathyrus cicera Amine Oxidase on Magnetic Microparticles for Biocatalytic Applications. National Center for Biotechnology Information. [Link]

  • Romero, M. R., et al. (2018). Improving the retention and reusability of Alpha-amylase by immobilization in nanoporous polyacrylamide-graphene oxide nanocomposites. ResearchGate. [Link]

  • Exploring 2-Morpholinoethylamine Applications in Polymer Chemistry. (n.d.). [Link]

  • Adebayo, E. A., et al. (2022). Enhancing Amylase Reusability and Efficiency through Immobilization. FUTA Journal of Research in Sciences. [Link]

  • Can Catalysts Be Reused in Chemical Reactions? Chemistry For Everyone. [Link]

  • 2-Morpholinoethylamine. PubChem. [Link]

  • Immobilized enzymes – Knowledge and References. Taylor & Francis. [Link]

Sources

A Comparative Review of Applications for 4-(2-Aminoethyl)morpholine and its Analogs: A Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and drug discovery, the morpholine moiety stands out as a "privileged structure," a testament to its recurring presence in a multitude of bioactive compounds and functional materials.[1][2] Its inherent physicochemical properties, including aqueous solubility and metabolic stability, make it a desirable component in molecular design.[1] At the forefront of this versatile class of compounds is 4-(2-Aminoethyl)morpholine, a deceptively simple molecule that serves as a powerful building block for a vast array of applications. This guide provides a comparative technical review of the applications of 4-(2-Aminoethyl)morpholine and its analogs, offering insights into their performance in medicinal chemistry, materials science, and industrial processes, supported by experimental data and protocols.

The Morpholine Core: A Gateway to Diverse Functionality

The unique structural feature of 4-(2-Aminoethyl)morpholine, combining a secondary amine within the morpholine ring and a primary amine on the ethyl side chain, provides two reactive sites for chemical modification.[3] This dual reactivity allows for the systematic synthesis of a wide range of analogs, enabling the fine-tuning of properties for specific applications. The morpholine ring itself, with its ether linkage, often imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic resistance.[1]

Comparative Analysis of Key Applications

This section will delve into a comparative analysis of 4-(2-Aminoethyl)morpholine and its derivatives in three primary application areas: as antibacterial agents, corrosion inhibitors, and lysosome-targeting moieties.

Antibacterial Agents: A Scaffold for Potent Therapeutics

The emergence of antibiotic resistance necessitates the development of novel antibacterial agents. The 4-(2-Aminoethyl)morpholine scaffold has proven to be a valuable starting point for the synthesis of new compounds with significant antibacterial activity.

A study by Rehman et al. (2016) provides a compelling case for the derivatization of 4-(2-Aminoethyl)morpholine to enhance its antibacterial properties.[3][4][5] In their work, a series of sulfonamide derivatives were synthesized and evaluated against various bacterial strains. The core hypothesis was that the incorporation of a sulfamoyl group, known for its broad spectrum of biological activities, would yield potent antibacterial agents.[3][4]

The study systematically compared the antibacterial activity of different arylsulfonyl and N-aralkyl substituted derivatives of 4-(2-Aminoethyl)morpholine. The minimum inhibitory concentration (MIC) values, a standard measure of antibacterial potency, were determined for each compound against several Gram-positive and Gram-negative bacteria.

Compound SeriesKey Structural FeatureRepresentative MIC (µM) vs. S. typhiRepresentative MIC (µM) vs. E. coli
3c Naphthylsulfamoyl9.83 ± 2.22-
6b 4-Bromobenzyl, 4-methylphenylsulfamoyl-8.47 ± 1.20
6c 2-Chlorobenzyl, naphthylsulfamoyl8.75 ± 1.568.70 ± 1.60
Ciprofloxacin (Control) -8.24 ± 1.877.98 ± 1.33
Data synthesized from Rehman et al., 2016.[3]

The data clearly indicates that the synthesized analogs exhibit antibacterial activity comparable to the standard antibiotic, ciprofloxacin. Notably, the introduction of a naphthyl group (as in 3c and 6c ) and specific benzyl substitutions (as in 6b and 6c ) significantly enhanced the inhibitory action against S. typhi and E. coli.[3] This suggests that the lipophilicity and electronic properties of the aromatic substituents play a crucial role in the antibacterial mechanism, likely by facilitating interaction with bacterial cell membranes or intracellular targets.

The synthesis of these potent antibacterial agents follows a straightforward two-step process, demonstrating the practical utility of 4-(2-Aminoethyl)morpholine as a starting material.

Step 1: Synthesis of 4-(2-(Arylsulfamoyl)ethyl)morpholine (3a-d) [3]

  • Dissolve 4-(2-Aminoethyl)morpholine (1 equivalent) in distilled water.

  • Maintain the pH of the solution between 9-10 by the dropwise addition of 10% aqueous sodium carbonate.

  • Slowly add the desired arylsulfonyl chloride (1 equivalent) to the reaction mixture with constant stirring.

  • Continue stirring at room temperature for 3-4 hours.

  • Acidify the reaction mixture with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.

Causality: The basic conditions (pH 9-10) are crucial to deprotonate the primary amine of 4-(2-Aminoethyl)morpholine, making it a more potent nucleophile to attack the electrophilic sulfur of the arylsulfonyl chloride. Acidification at the end of the reaction protonates the remaining amines, increasing the polarity of the starting material and byproducts, while the less polar product precipitates out.

Step 2: Synthesis of N-Aralkyl Substituted Derivatives (6a-d and 7a-d) [3]

  • Suspend sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Add the 4-(2-(arylsulfamoyl)ethyl)morpholine derivative (1 equivalent) to the suspension and stir for 30 minutes at room temperature.

  • Add the appropriate aralkyl halide (e.g., 2-chlorobenzyl chloride or 4-bromobenzyl bromide) (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 5-6 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and recrystallize to obtain the final N-aralkylated derivative.

Causality: Sodium hydride, a strong base, is used to deprotonate the sulfonamide nitrogen, generating a highly nucleophilic anion that readily undergoes an SN2 reaction with the aralkyl halide. Anhydrous DMF is the solvent of choice as it is polar aprotic, which solvates the sodium cation but does not protonate the highly reactive intermediates.

Synthesis of Sulfonamide Derivatives of 4-(2-Aminoethyl)morpholine

G AEM 4-(2-Aminoethyl)morpholine Intermediate 4-(2-(Arylsulfamoyl)ethyl)morpholine AEM->Intermediate Na2CO3, H2O ArSO2Cl Arylsulfonyl Chloride ArSO2Cl->Intermediate FinalProduct N-Aralkylated Derivative Intermediate->FinalProduct NaH, DMF AralkylHalide Aralkyl Halide AralkylHalide->FinalProduct G cluster_0 Electrochemical Cell Setup cluster_1 Experimental Procedure cluster_2 Data Analysis WE Working Electrode (Metal) CE Counter Electrode (Pt) RE Reference Electrode (SCE) Solution Prepare Corrosive Solution (with/without inhibitor) Immersion Immerse Electrodes Solution->Immersion Polarization Potentiodynamic Polarization Scan Immersion->Polarization Data Record Current Density vs. Potential Polarization->Data Tafel Tafel Extrapolation Data->Tafel Icorr Determine Corrosion Current (icorr) Tafel->Icorr IE Calculate Inhibition Efficiency (%IE) Icorr->IE

Caption: Workflow for evaluating corrosion inhibitor performance.

Lysosome-Targeting Moieties: Precision in Cellular Imaging and Drug Delivery

Lysosomes are acidic organelles that play a crucial role in cellular degradation and recycling pathways. [6]Their dysfunction is implicated in various diseases, making them an important target for therapeutic intervention and diagnostic imaging. The weakly basic nature of the morpholine ring (pKa ≈ 8.4) makes it an ideal candidate for a lysosome-targeting group. In the neutral pH of the cytoplasm, the morpholine nitrogen is partially protonated, but upon entering the acidic environment of the lysosome (pH 4.5-5.0), it becomes fully protonated, leading to its accumulation within the organelle. [6]

The effectiveness of a lysosome-targeting moiety is often evaluated by its colocalization with known lysosomal markers. The Pearson's correlation coefficient is a statistical measure of the linear correlation between two sets of data, with a value close to 1 indicating a high degree of colocalization.

ProbeCore FluorophoreLysosome-Targeting GroupPearson's Correlation Coefficient with LysoTrackerReference
TPZn-SM PorphyrinMorpholine (with spacer)0.96[7]
MP-TPEDCH Tetraphenylethylene (TPE)Morpholine0.97[6]
LysoSQ CroconaineMorpholine0.93[6]
Lyso NIR -Multiple Morpholine rings0.81[6]
Data synthesized from multiple sources.

The data demonstrates the high efficiency of the morpholine group in directing molecules to the lysosome. Interestingly, the study by Choi et al. (2025) on porphyrin-based probes showed that the presence of a spacer between the morpholine and the porphyrin core in TPZn-SM resulted in better lysosome tracking ability compared to a direct linkage. [7]This suggests that steric hindrance and the overall molecular conformation can influence the targeting efficiency. Furthermore, the work reviewed by Wang et al. (2023) indicates that simply increasing the number of morpholine rings does not necessarily lead to better lysosomal targeting, as seen with Lyso NIR . [6]This highlights the importance of a holistic molecular design approach.

Confocal microscopy is a powerful technique to visualize the subcellular localization of fluorescent probes.

  • Culture cells (e.g., Human Mesenchymal Stem Cells) on glass-bottom dishes.

  • Incubate the cells with the synthesized morpholine-containing fluorescent probe at a specific concentration and for a defined period.

  • In a separate or co-incubation step, treat the cells with a commercially available lysosome-specific fluorescent dye (e.g., LysoTracker Green).

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probes.

  • Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for both the synthesized probe and the LysoTracker.

  • Merge the images from the two channels to visualize the degree of colocalization.

  • Quantify the colocalization using image analysis software to calculate the Pearson's correlation coefficient.

Causality: The morpholine-containing probe, due to its pKa, will accumulate in the acidic lysosomes. The LysoTracker dye also accumulates in acidic compartments. If the synthesized probe is indeed targeting the lysosomes, its fluorescence signal will overlap significantly with the signal from the LysoTracker, resulting in a high Pearson's correlation coefficient.

Lysosome Targeting and Colocalization Workflow

G cluster_0 Cellular Incubation cluster_1 Imaging cluster_2 Analysis Cells Culture Cells Probe Incubate with Morpholine Probe Cells->Probe Tracker Incubate with LysoTracker Cells->Tracker Wash Wash Cells Probe->Wash Tracker->Wash Image Confocal Microscopy Wash->Image Merge Merge Image Channels Image->Merge Quantify Quantify Colocalization Merge->Quantify Pearson Calculate Pearson's Correlation Coefficient Quantify->Pearson

Caption: Workflow for assessing lysosome-targeting efficiency.

Future Perspectives and Conclusion

The applications of 4-(2-Aminoethyl)morpholine and its analogs are continually expanding. In medicinal chemistry, the focus is on developing more potent and selective therapeutic agents with improved pharmacokinetic profiles. [1][8]The exploration of novel analogs as anticancer, anti-inflammatory, and antiviral agents is an active area of research. In materials science, the development of bio-based epoxy resins and curing agents is gaining traction, and morpholine derivatives could play a significant role in creating sustainable and high-performance materials. [9][10][11]The design of "smart" corrosion inhibitors that can respond to environmental stimuli is another promising avenue.

References

  • Rehman, A. U., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 10-15. [Link]

  • Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Request PDF. [Link]

  • Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. [Link]

  • (Reference not directly cited in the text, but provides relevant context on morpholine derivatives) [Link]

  • (Reference not directly cited in the text, but provides relevant context on morpholine derivatives) [Link]

  • (Reference not directly cited in the text, but provides relevant context on morpholine derivatives) [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure–activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • (Reference not directly cited in the text, but provides relevant context on QSAR) [Link]

  • (Reference not directly cited in the text, but provides relevant context on QSAR) [Link]

  • (Reference not directly cited in the text, but provides relevant context on lysosome trafficking assays) [Link]

  • (Reference not directly cited in the text, but provides relevant context on morpholine synthesis) [Link]

  • (Reference not directly cited in the text, but provides relevant context on lysosome-targeted probes) [Link]

  • (Reference not directly cited in the text, but provides relevant context on corrosion inhibitors) [Link]

  • (Reference not directly cited in the text, but provides relevant context on corrosion inhibitors) [Link]

  • (Reference not directly cited in the text, but provides relevant context on SAR) [Link]

  • (Reference not directly cited in the text, but provides relevant context on lysosome-targeting probes) [Link]

  • (Reference not directly cited in the text, but provides relevant context on morpholine synthesis) [Link]

  • (Reference not directly cited in the text, but provides relevant context on morpholine in drug design) [Link]

  • (Reference not directly cited in the text, but provides relevant context on corrosion inhibitors) [Link]

  • (Reference not directly cited in the text, but provides relevant context on morpholine synthesis) [Link]

  • Lee, S., et al. (2020). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers, 12(10), 2345. [Link]

  • Choi, M., et al. (2025). Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. Journal of Photochemistry and Photobiology B: Biology, 272, 113281. [Link]

  • (Reference not directly cited in the text, but provides relevant context on corrosion inhibitors) [Link]

  • (Reference not directly cited in the text, but provides relevant context on morpholine analogs) [Link]

  • (Reference not directly cited in the text, but provides relevant context on corrosion inhibitors) [Link]

  • Wang, Y., et al. (2023). Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. Molecules, 28(18), 6569. [Link]

  • (Reference not directly cited in the text, but provides relevant context on bio-based epoxy resins) [Link]

  • (Reference not directly cited in the text, but provides relevant context on bio-based curing agents) [Link]

  • (Reference not directly cited in the text, but provides relevant context on bio-based epoxy resins) [Link]

Sources

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 2-Morpholinoethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. However, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, practical framework for the safe handling of 2-Morpholinoethanamine Dihydrochloride (2-MEA 2HCl), a compound that, while valuable in research, presents significant hazards if mishandled. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical, thereby fostering a culture of intrinsic safety within your laboratory.

The Hazard Profile of 2-Morpholinoethanamine Dihydrochloride: Understanding the "Why" Behind the PPE

2-Morpholinoethanamine dihydrochloride is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed and may cause an allergic skin reaction.[1][2][3][4] The primary routes of exposure are through skin and eye contact, inhalation of dust particles, and ingestion.[5][6] The corrosive nature of this amine compound dictates the necessity of a robust personal protective equipment (PPE) strategy to prevent chemical burns and other injuries.

Core Personal Protective Equipment (PPE) for 2-MEA 2HCl

A risk assessment is the first step in any laboratory procedure, and the selection of PPE should be tailored to the specifics of the task at hand.[2][7][8] The following table summarizes the essential PPE for handling 2-Morpholinoethanamine Dihydrochloride in various laboratory settings.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing dilute solutions in a fume hood) ANSI Z87.1 compliant safety glasses with side shields.[7]Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).Standard laboratory coat.Not generally required when handled in a certified chemical fume hood.
High-Volume Handling or Splash Potential (e.g., large-scale reactions, pouring) Chemical splash goggles and a full-face shield.[2][7]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber over Nitrile).Chemical-resistant apron over a lab coat.Recommended if there is a risk of aerosol or dust generation outside of a fume hood. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9]
Emergency Spill Response Full-face respirator with appropriate cartridges.Heavy-duty, chemical-resistant gloves.Full-body chemical-resistant suit.NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary for large spills in poorly ventilated areas.[9]

A Deeper Dive into PPE Selection: The Rationale

Eye and Face Protection: Given that 2-MEA 2HCl can cause severe eye damage, standard safety glasses are the absolute minimum.[1][10] For any task with a splash hazard, chemical splash goggles that form a seal around the eyes are mandatory.[7] A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing, as it provides an additional layer of protection for the entire face.[2][7] All eye and face protection must be compliant with the ANSI Z87.1 standard.[7]

Hand Protection: The choice of gloves is critical due to the corrosive nature of 2-MEA 2HCl and its potential to cause skin burns and allergic reactions.[1][3][4] Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in situations with a high risk of exposure, more robust gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving provides an extra layer of protection and is a recommended practice.[7]

Body Protection: A standard laboratory coat is sufficient for low-volume work to protect against minor spills and contamination of personal clothing.[7] For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is essential. In the event of a large spill, a full-body chemical-resistant suit may be necessary to prevent any skin contact.

Respiratory Protection: Handling 2-MEA 2HCl in a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[9] If work must be performed outside of a fume hood where dust or aerosols may be generated, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[5][9] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

Procedural Guidance: Donning and Doffing of PPE

The order in which you put on (don) and take off (doff) your PPE is crucial to prevent cross-contamination.[1][9]

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands 1. Wash Hands Thoroughly Gown 2. Lab Coat / Gown Wash_Hands->Gown Mask 3. Mask / Respirator Gown->Mask Goggles 4. Goggles / Face Shield Mask->Goggles Gloves 5. Gloves (over cuffs) Goggles->Gloves

Caption: Step-by-step donning sequence for PPE.

Doffing Procedure

Doffing_Procedure cluster_doffing Doffing Sequence (Most Contaminated First) cluster_final Final Step Gloves 1. Gloves Goggles 2. Goggles / Face Shield Gloves->Goggles Gown 3. Lab Coat / Gown Goggles->Gown Mask 4. Mask / Respirator Gown->Mask Wash_Hands 5. Wash Hands Thoroughly Mask->Wash_Hands

Caption: Step-by-step doffing sequence for PPE.

Operational Plans: Spill Management and Waste Disposal

Spill Response: In the event of a spill, evacuate the area and alert your laboratory's safety officer. Only trained personnel with the appropriate PPE should attempt to clean up the spill. For small spills, use an inert absorbent material. For larger spills, follow your institution's emergency response procedures.

Waste Disposal: All waste contaminated with 2-Morpholinoethanamine Dihydrochloride, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[9][11] Do not dispose of this chemical down the drain.[11] Collect all waste in clearly labeled, sealed containers and follow your institution's hazardous waste disposal protocols.

Conclusion: Safety as a Pillar of Scientific Excellence

The responsible and safe handling of chemicals like 2-Morpholinoethanamine Dihydrochloride is not a barrier to research but rather a prerequisite for it. By understanding the hazards, selecting the appropriate PPE based on a thorough risk assessment, and adhering to strict procedural guidelines, you create a safe environment that allows for scientific advancement. Let this guide serve as a foundational resource in your commitment to a culture of safety and excellence in the laboratory.

References

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Centers for Disease Control and Prevention (CDC). [Link]

  • A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Sequence for Putting on Personal Protective Equipment (PPE). Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • CDC Sequence for Donning and Doffing PPE. YouTube video from LSU NCBRT/ACE. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC) OneLab REACH. [Link]

  • PPE Donning Guide by CDC. Scribd. [Link]

  • Recommendations for Chemical Protective Clothing. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC). [Link]

  • DONNING AND DOFFING PPE. American Welding Society (AWS). [Link]

  • Protective Clothing and Ensembles. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholinoethanamine 2HCl
Reactant of Route 2
2-Morpholinoethanamine 2HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.